Tin(II) iodide
Beschreibung
Eigenschaften
IUPAC Name |
tin(2+);diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDNNCYXCFHBGG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn+2].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Crystal Structures of Tin(II) Iodide Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known crystal structures of tin(II) iodide (SnI2) polymorphs. The information presented is intended to support research and development activities where the crystalline form of SnI2 is a critical parameter. This document summarizes key crystallographic data, details experimental protocols for the synthesis of different polymorphs, and illustrates the relationships between them.
Introduction to this compound Polymorphism
This compound, a compound of significant interest in materials science, particularly in the development of perovskite solar cells, exhibits polymorphism, existing in different crystal structures under various conditions. The arrangement of atoms in the crystal lattice dictates the material's physical and chemical properties, making a thorough understanding of its polymorphic forms essential for application-driven research. This guide focuses on the experimentally characterized polymorphs of SnI2.
Crystallographic Data of this compound Polymorphs
Several polymorphs of this compound have been identified, with the most common being the monoclinic (α-SnI2) and hexagonal (β-SnI2) forms. A metastable trigonal (γ-SnI2) phase has also been reported. While computational studies suggest the potential existence of other polymorphs, such as triclinic and tetragonal structures, experimental verification and detailed characterization of these are not yet well-documented in peer-reviewed literature.
The crystallographic data for the experimentally confirmed polymorphs are summarized in the table below for easy comparison.
| Polymorph Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| α-SnI2 | Monoclinic | C2/m | 14.17 | 4.535 | 10.87 | 90 | 92.0 | 90 | [1][2] |
| β-SnI2 | Hexagonal | 4.506 | 4.506 | 6.946 | 90 | 90 | 120 | [3][4] | |
| γ-SnI2 | Trigonal | P-3m1 | [5] |
Experimental Protocols for Polymorph Synthesis
The synthesis method plays a crucial role in determining the resulting crystalline phase of this compound. Below are detailed methodologies for the preparation of the well-characterized α and β polymorphs.
Synthesis of Monoclinic α-SnI2
The monoclinic α-polymorph is the thermodynamically stable form of SnI2 at ambient conditions and is typically obtained from solution or by direct reaction of the elements.
Method 1: Precipitation from Aqueous Solution [6][7]
-
Preparation of Tin(II) Chloride Solution: Dissolve metallic tin (Sn) in concentrated hydrochloric acid (HCl) to form a solution of tin(II) chloride (SnCl2).
-
Preparation of Zinc Iodide Solution: Separately, react zinc (Zn) powder with iodine (I2) in an aqueous solution to produce zinc iodide (ZnI2).
-
Precipitation: Mix the hot solutions of SnCl2 and ZnI2. This compound will precipitate out of the solution due to its lower solubility.
-
Isolation and Purification: The precipitate is then collected by filtration, washed, and dried to yield the α-SnI2 powder.
Method 2: Direct Reaction of Tin and Iodine [8]
-
Reaction Setup: In a suitable reaction vessel, combine elemental tin and iodine.
-
Synthesis: Heat the mixture in a 2 M hydrochloric acid solution to facilitate the reaction: Sn + I2 → SnI2.
-
Purification: The resulting red-orange solid can be further purified by recrystallization.
Synthesis of Hexagonal β-SnI2 Thin Films
The hexagonal β-polymorph is typically observed in thin-film applications and is prepared by physical vapor deposition techniques.[4]
Method: Thermal Evaporation [4]
-
Precursor Material: Start with high-purity α-SnI2 powder.
-
Deposition Chamber: Place the α-SnI2 powder in a suitable crucible within a high-vacuum thermal evaporation chamber.
-
Substrate: Position the desired substrate at a suitable distance from the source.
-
Evaporation: Heat the crucible to sublime the SnI2. The vapor will then deposit onto the substrate.
-
Film Formation: The deposited material forms a thin film of β-SnI2. The substrate temperature during deposition can influence the film's crystallinity and orientation.
Polymorphic Transitions
The transformation between different polymorphs of SnI2 is influenced by factors such as temperature and the physical form of the material (bulk powder vs. thin film).
The transition from the monoclinic α-phase to the hexagonal β-phase has been observed in thin films.[4] When thin films of α-SnI2 are subjected to heating, they can undergo a polymorphic transition to the β-SnI2 structure. This transition is particularly relevant in the fabrication of electronic devices where thermal processing steps are common. The exact temperature of this transition can be influenced by factors such as film thickness and the substrate material.
The relationship and transition conditions involving the γ-SnI2 phase are less well-defined in the existing literature.
Caption: Relationship and formation pathways of SnI₂ polymorphs.
Experimental Characterization Workflow
The determination of the crystal structure of SnI2 polymorphs relies on a combination of synthesis and characterization techniques. A typical experimental workflow is outlined below.
Caption: Experimental workflow for SnI₂ polymorph characterization.
Conclusion
This technical guide has summarized the current understanding of the crystal structures of this compound polymorphs, with a focus on the experimentally verified monoclinic (α) and hexagonal (β) forms. The provided crystallographic data and synthesis protocols offer a valuable resource for researchers working with this material. Further investigation is required to fully characterize the metastable trigonal (γ) phase and to experimentally validate the existence of other computationally predicted polymorphs. A deeper understanding of the phase transition kinetics and thermodynamics will be crucial for the controlled synthesis of specific SnI2 polymorphs for advanced applications.
References
- 1. mp-27194: SnI2 (monoclinic, C2/m, 12) [legacy.materialsproject.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. The crystal structure of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. studylib.net [studylib.net]
- 7. Solved Experiment 4. Tin lodide Synthesis Short Overview. | Chegg.com [chegg.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Electronic Landscape of Tin(II) Iodide: A Technical Guide to Band Structure Calculations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic band structure of Tin(II) Iodide (SnI₂). This document details the synthesis and characterization of SnI₂, the computational methodologies for band structure calculations, and key electronic parameters, offering valuable insights for its application in optoelectronic and semiconductor research.
Introduction to this compound
This compound, or stannous iodide, is a red-orange solid with the chemical formula SnI₂[1]. It possesses a unique crystal structure and semiconductor properties that make it a material of interest for various applications, including solar cells and photodetectors[2]. A thorough understanding of its electronic band structure is crucial for predicting and optimizing its performance in such devices.
Crystal Structure of this compound
Bulk SnI₂ crystallizes in a monoclinic system with the space group C2/m[3]. This layered structure is characterized by two distinct coordination sites for the tin atoms[3]. Thin films of SnI₂, however, have been observed to exhibit a hexagonal β-phase[4]. The accurate determination of the crystal structure is the foundational step for any electronic band structure calculation.
Table 1: Crystallographic Data for Monoclinic this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | C2/m | [3] |
| a | 14.17 Å | [3] |
| b | 4.535 Å | [3] |
| c | 10.87 Å | [3] |
| β | 92.0° | [3] |
Experimental Protocols
Synthesis of this compound
Bulk Polycrystalline SnI₂: A common method for synthesizing SnI₂ powder involves the direct reaction of metallic tin with iodine in a hydrochloric acid solution.
-
Procedure: Metallic tin is heated with a mixture of iodine in 2 M hydrochloric acid[1]. The reaction proceeds as follows: Sn + I₂ → SnI₂.
Single Crystal Growth: For precise electronic measurements, single crystals are often required. A chemical vapor transport (CVT) method can be employed for this purpose.
-
Procedure: The CVT process involves the transport of tin iodide vapor from a hotter zone to a cooler zone in a sealed ampule, where single crystals can form[5]. Iodine can be used as the transport agent[5].
Thin Film Deposition: Thin films of SnI₂ are crucial for device fabrication and can be prepared by various methods, including thermal evaporation.
-
Procedure: SnI₂ powder is heated in a molybdenum evaporator under vacuum, allowing it to sublime and deposit onto a substrate at room temperature[4].
Characterization Techniques
The electronic and structural properties of synthesized SnI₂ are characterized using a suite of analytical techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and lattice parameters.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and microstructure of thin films and crystals.
-
UV-Vis Spectroscopy: To determine the optical band gap from the absorption spectrum.
-
Photoelectron Spectroscopy (UPS, XPS): To probe the electronic density of states and determine the valence band maximum and core level energies.
Computational Methodology for Electronic Band Structure Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic band structure of materials like SnI₂.
Caption: Workflow for DFT-based electronic band structure calculation of SnI₂.
Density Functional Theory (DFT)
DFT calculations are performed using software packages like Quantum ESPRESSO or VASP. The workflow typically involves:
-
Structural Input: The calculation begins with the experimentally determined crystal structure and lattice parameters of SnI₂.
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground state electron density. This requires the selection of an appropriate exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) or a hybrid functional like Heyd-Scuseria-Ernzerhof (HSE06) for more accurate band gap prediction.
-
Spin-Orbit Coupling (SOC): Due to the presence of heavy elements (Sn and I), the inclusion of spin-orbit coupling is crucial for accurately describing the electronic band structure, particularly the splitting of energy bands[6][7][8].
-
Band Structure and Density of States (DOS) Calculation: Following the SCF calculation, a non-self-consistent field calculation is performed along high-symmetry paths in the Brillouin zone to obtain the band structure. The DOS and projected DOS (PDOS) are also calculated to understand the contribution of different atomic orbitals to the electronic states.
Full-Potential Linear Muffin-Tin Orbital (FP-LMTO) Method
The FP-LMTO method is another first-principles approach that has been successfully applied to calculate the electronic structure of SnI₂[6][9]. This method does not make a shape approximation to the crystal potential, offering a high degree of accuracy[9][10].
Key Electronic Properties of this compound
Band Gap
The band gap is a fundamental property of a semiconductor. Theoretical calculations and experimental measurements for SnI₂ show some variation, which is a common phenomenon due to approximations in theoretical models and experimental conditions[11].
Table 2: Calculated and Experimental Band Gaps of SnI₂
| Method | Band Gap (eV) | Type | Reference |
| DFT (PBE) - Monolayer | 2.06 | Indirect | [12] |
| DFT (HSE06) - Monolayer | 2.71 | Indirect | [13] |
| Experimental (Thin Film) | ~2.9 | - | [13] |
It is important to note that DFT calculations with standard functionals like PBE tend to underestimate the band gap. Hybrid functionals like HSE06 often provide results in better agreement with experimental values.
Effective Mass
The effective mass of charge carriers (electrons and holes) is a critical parameter for understanding charge transport properties. It is determined from the curvature of the conduction and valence bands.
Table 3: Calculated Effective Mass of Charge Carriers in SnI₂
| Carrier | Direction | Effective Mass (m₀) | Method | Reference |
| Hole | - | 0.28 | Optical Spectroscopy (FASnI₃) | [14] |
Role of Spin-Orbit Coupling
Spin-orbit coupling (SOC) plays a significant role in the electronic structure of tin halides[7][8]. In materials lacking inversion symmetry, SOC can lead to the Rashba effect, which involves a momentum-dependent splitting of the energy bands[7]. This effect can influence carrier lifetimes and recombination rates, which are crucial for the performance of optoelectronic devices[7].
Conclusion
The electronic band structure of this compound is a complex and crucial area of study for its application in modern electronics. This guide has outlined the essential experimental and computational methodologies for its investigation. Accurate determination of the crystal structure, appropriate selection of computational parameters, including the treatment of spin-orbit coupling, and careful experimental characterization are all vital for a comprehensive understanding of the electronic properties of SnI₂. The presented data and workflows provide a solid foundation for researchers and scientists working with this promising semiconductor material.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. julienbarrier.eu [julienbarrier.eu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Full-Potential Linear Muffin-Tin Orbital (FP-LMTO) Method | Physical and Life Sciences Directorate [pls.llnl.gov]
- 10. [PDF] Full-Potential LMTO Total Energy and Force Calculations | Semantic Scholar [semanticscholar.org]
- 11. quora.com [quora.com]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. research.unipd.it [research.unipd.it]
Navigating the Solubility Landscape of Tin(II) Iodide in Perovskite Precursor Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tin(II) iodide (SnI₂), a critical precursor for lead-free perovskite solar cells, in commonly utilized organic solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), γ-butyrolactone (GBL), and N-methyl-2-pyrrolidone (NMP). Understanding the solubility and solution chemistry of SnI₂ is paramount for the rational design of precursor inks, controlling crystallization kinetics, and ultimately achieving high-performance and stable perovskite devices.
Quantitative Solubility of this compound
Precise quantitative data on the solubility of SnI₂ in organic solvents relevant to perovskite fabrication is notably scarce in peer-reviewed literature. However, by examining established protocols for perovskite precursor preparation, we can infer the minimum solubility required for these processes. The following table summarizes these inferred solubility limits and other relevant qualitative solubility information. It is important to note that these values often represent the concentrations used in stable precursor solutions and may not reflect the absolute saturation point.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Inferred/Reported Solubility | Temperature (°C) | Observations |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥ 1.2 M (≥ 447 g/L)[1] | Room Temperature | SnI₂ is soluble in DMF.[2] The dissolution process can be accelerated by heating. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 1.2 M (≥ 447 g/L)[1] | Room Temperature | SnI₂ is soluble in DMSO.[2] Heating is often employed to facilitate dissolution.[3] DMSO can oxidize Sn(II) to Sn(IV), especially at elevated temperatures.[4][5] |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | Soluble (qualitative) | Room Temperature | GBL is used as a solvent for perovskite precursors, indicating sufficient solubility of SnI₂.[6] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Soluble (qualitative) | Room Temperature | NMP is a powerful solvent for a wide range of inorganic compounds and is used in perovskite formulations.[7] |
Note: The inferred solubility is based on the highest reported concentrations used for preparing stable SnI₂-containing perovskite precursor solutions.
Experimental Protocols
The following sections detail common experimental methodologies for the preparation of SnI₂-based perovskite precursor solutions. These protocols are representative of techniques described in the scientific literature.
General Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of SnI₂ in either DMF or DMSO, which can then be used for the synthesis of various tin-based perovskite compositions.
Materials:
-
This compound (SnI₂) powder
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Vial or flask
-
Argon or nitrogen-filled glovebox
Procedure:
-
Inside an inert atmosphere glovebox, weigh the desired amount of SnI₂ powder and transfer it to a clean, dry vial.
-
Add the calculated volume of anhydrous DMF or DMSO to the vial to achieve the target molarity (e.g., for a 1.0 M solution, add 1 mL of solvent for every 372.5 mg of SnI₂).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the SnI₂ is completely dissolved. For higher concentrations or to expedite dissolution, the solution can be gently heated (e.g., at 70 °C for 30 minutes)[3].
-
Once fully dissolved, the solution should be clear and yellow. The solution should be used promptly, especially when prepared in DMSO, due to the potential for oxidation.
Protocol for Preparation of a FASnI₃ Perovskite Precursor Solution
This protocol outlines the synthesis of a formamidinium tin iodide (FASnI₃) perovskite precursor solution, a common composition for tin-based perovskite solar cells.
Materials:
-
This compound (SnI₂)
-
Formamidinium iodide (FAI)
-
Tin(II) fluoride (SnF₂) (optional, as a stabilizer)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Vial
-
Argon or nitrogen-filled glovebox
Procedure:
-
In an inert atmosphere glovebox, weigh SnI₂ (e.g., 0.3725 g, 1.0 mmol), FAI (e.g., 0.1719 g, 1.0 mmol), and optionally SnF₂ (e.g., 0.0157 g, 0.1 mmol for 10% addition) into a vial[3].
-
Add a mixture of anhydrous DMF and DMSO (e.g., 800 µL of DMF and 200 µL of DMSO for a 4:1 volume ratio) to the vial[3].
-
Add a magnetic stir bar.
-
Seal the vial and heat the mixture at a specific temperature (e.g., 70 °C) for a set duration (e.g., 30 minutes) with stirring to ensure all solids are dissolved[3].
-
Before use, it is recommended to filter the solution through a PTFE filter (e.g., 0.2 µm pore size) to remove any particulate impurities[3].
-
Allow the solution to cool to room temperature before deposition.
Solution Chemistry and Interaction Pathways
The dissolution of SnI₂ in polar aprotic solvents like DMF and DMSO is not a simple physical process. It involves the formation of coordination complexes between the tin(II) cation and the solvent molecules. These interactions are crucial as they influence the stability of the precursor solution and the subsequent crystallization of the perovskite film.
SnI₂-Solvent Complex Formation
In solution, the Lewis acidic Sn²⁺ ion readily coordinates with the Lewis basic oxygen atoms of DMF and DMSO molecules. This leads to the formation of SnI₂-solvent adducts, such as [SnI₂(DMF)] and [SnI₂(DMSO)ₓ]. The formation of these complexes enhances the solubility of SnI₂ and can help to stabilize the +2 oxidation state of tin.
Caption: SnI₂ dissolution and solvent complex formation.
The coordination of solvent molecules to the tin center can influence the nucleation and growth of the perovskite crystals during film deposition. The strength of this coordination can affect the rate of solvent removal and the formation of intermediate phases, which in turn dictates the morphology and quality of the final perovskite layer.
Oxidation Pathway of Sn(II) in DMSO
A significant challenge in working with tin-based perovskites is the propensity of Sn(II) to oxidize to Sn(IV). This oxidation is particularly relevant when DMSO is used as a solvent, as DMSO itself can act as an oxidant, especially at elevated temperatures. The oxidation process is detrimental to device performance as Sn(IV) acts as a p-type dopant, increasing the background carrier concentration and creating defects.
The proposed mechanism involves the reduction of DMSO to dimethyl sulfide (DMS), with the concomitant oxidation of iodide ions to iodine (I₂). The in-situ generated iodine then oxidizes Sn(II) to Sn(IV)[4].
References
- 1. rsc.org [rsc.org]
- 2. you-iggy.com [you-iggy.com]
- 3. rsc.org [rsc.org]
- 4. Lights and Shadows of DMSO as Solvent for Tin Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retrograde Solubility of Methylammonium Lead Iodide in γ-Butyrolactone Does Not Enhance the Uniformity of Continuously Coated Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. productcatalog.eastman.com [productcatalog.eastman.com]
A Technical Guide to the Synthesis of Stannous Iodide (SnI₂) from Elemental Tin and Iodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous iodide, or tin(II) iodide (SnI₂), is an inorganic compound that appears as a red-orange solid.[1] It serves as a critical precursor in the synthesis of various organic and inorganic tin compounds, including emerging materials like tin-based perovskites for photovoltaic applications.[2][3] Tin can exist in two common oxidation states, +2 (stannous) and +4 (stannic). The direct reaction of elemental tin and iodine can lead to either this compound (SnI₂) or tin(IV) iodide (SnI₄), depending critically on the reaction conditions. While the formation of SnI₄ is often thermodynamically favored in anhydrous, non-polar solvents, specific methodologies must be employed to selectively synthesize the stannous (Sn²⁺) form.[4]
This guide provides an in-depth overview of the primary method for synthesizing stannous iodide from elemental tin and iodine, focusing on the use of an acidic aqueous medium to favor the +2 oxidation state. It includes a detailed experimental protocol, quantitative data, and process diagrams to aid in laboratory replication.
Synthesis Pathway Overview
The selective synthesis of stannous iodide from its elements hinges on controlling the oxidation of tin.
-
Direct Reaction in Acidic Medium : The most reliable method involves reacting metallic tin and iodine in a hot acidic solution, typically 2M hydrochloric acid.[1] The acidic environment and the presence of water favor the formation of the more stable Sn²⁺ species in solution, leading to the crystallization of SnI₂ upon cooling. The overall reaction is: Sn(s) + I₂(s) → SnI₂(s) [1]
-
Anhydrous Direct Reaction : Conversely, reacting tin and iodine directly in a non-polar organic solvent (like dichloromethane or toluene) or at high temperatures without a solvent typically yields tin(IV) iodide (SnI₄) as the major product.[5] This is due to the stability of the Sn⁴⁺ oxidation state under these conditions.
This guide will focus exclusively on the acidic aqueous pathway for the targeted synthesis of SnI₂.
Physical and Chemical Properties
A summary of key quantitative data for stannous iodide is presented below for reference.
| Property | Value | Reference |
| Chemical Formula | SnI₂ | [1] |
| Molar Mass | 372.519 g/mol | [1] |
| Appearance | Red-orange solid | [1] |
| Density | 5.28 g/cm³ | [1] |
| Melting Point | 320 °C (593 K) | [1][6] |
| Boiling Point | 714 °C (987 K) | [1] |
| Solubility in Water | 0.98 g / 100 g | [6] |
Table 1: Key physical and chemical properties of stannous iodide (SnI₂).
Detailed Experimental Protocol: Synthesis in Hydrochloric Acid
This section details the laboratory procedure for synthesizing stannous iodide by reacting elemental tin and iodine in an acidic aqueous solution.
4.1 Materials and Reagents
-
Tin (Sn), metal powder or granules
-
Iodine (I₂), crystals
-
Hydrochloric acid (HCl), concentrated (to be diluted to 2M)
-
Distilled water
-
Ethanol or acetone (for washing)
4.2 Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
4.3 Procedure
-
Preparation of 2M HCl Solution : Prepare a sufficient volume of 2M hydrochloric acid by carefully diluting concentrated HCl with distilled water.
-
Reactant Measurement : Weigh stoichiometric amounts of elemental tin and iodine. A slight excess of tin can be used to ensure all iodine is consumed.
-
Reaction Setup : Place the weighed tin and iodine into a round-bottom flask. Add the 2M hydrochloric acid solution to the flask.
-
Heating and Reflux : Attach the reflux condenser to the flask and begin heating the mixture gently.[1] The reaction should be heated to a gentle boil (reflux) with continuous stirring.
-
Reaction Monitoring : Continue heating until the characteristic violet color of iodine vapor is no longer visible in the condenser and the solution's color indicates the reaction is complete. The solution will typically take on an orange hue.
-
Crystallization : Once the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize the precipitation of the product, as SnI₂ is not very soluble in cold water.
-
Isolation of Product : Collect the red-orange crystalline product by vacuum filtration using a Buchner funnel.
-
Washing : Wash the collected crystals with small portions of cold distilled water, followed by a wash with a volatile solvent like ethanol or acetone to facilitate drying.
-
Drying : Dry the final product in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
4.4 Product Characterization The identity and purity of the synthesized SnI₂ can be confirmed by its physical properties. A key indicator is the melting point, which at 320 °C is substantially different from the melting point of the potential SnI₄ byproduct (approx. 144 °C).[4][6]
Visualizing the Process
Reaction Pathway
The following diagram illustrates the logical relationship between reactants and the final product under the specified conditions.
Caption: Reaction scheme for the synthesis of SnI₂.
Experimental Workflow
This diagram outlines the step-by-step experimental procedure for the laboratory synthesis of stannous iodide.
Caption: Step-by-step workflow for SnI₂ synthesis.
Safety Precautions
-
Tin (Sn) : Generally low toxicity in metallic form, but fine powder may be flammable or an irritant.
-
Iodine (I₂) : Corrosive and toxic. Causes stains on skin and clothing. All handling should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl) : Highly corrosive. Causes severe burns upon contact. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates hot, corrosive vapors and should be conducted entirely within a fume hood.
Conclusion
The synthesis of stannous iodide (SnI₂) from elemental tin and iodine is effectively achieved through a direct reaction in a hot, acidic aqueous medium. This method successfully favors the formation of the tin(II) oxidation state over the tin(IV) state. Careful control of the reaction environment, particularly the use of hydrochloric acid as the solvent, is paramount for selectively obtaining the desired product. The distinctively high melting point of SnI₂ serves as a reliable preliminary measure of product identity and purity. This guide provides the necessary procedural and theoretical foundation for the successful laboratory preparation of stannous iodide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solved Experiment 4. Tin lodide Synthesis Short Overview. | Chegg.com [chegg.com]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - Report on making Tin Iodide and Antimony Iodide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. studylib.net [studylib.net]
Thermogravimetric Analysis of Tin(II) Iodide Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the thermogravimetric analysis (TGA) of tin(II) iodide (SnI₂), a material of increasing interest in the development of perovskite-based optoelectronics and potentially in specialized pharmaceutical applications. Understanding the thermal stability and decomposition pathways of SnI₂ is critical for material processing, stability assessments, and predicting its behavior under various environmental conditions.
Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound is highly dependent on the atmospheric conditions. The primary pathways in inert and oxidizing atmospheres are distinct, leading to different decomposition products and thermal profiles.
Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)
In an inert atmosphere, the thermal behavior of SnI₂ is primarily characterized by melting followed by evaporation. A small initial mass loss may be observed at lower temperatures, which is often attributed to the sublimation of volatile impurities such as tin(IV) iodide (SnI₄) that may be present in the sample.[1] The main thermal events are:
-
Melting: SnI₂ undergoes a phase transition from solid to liquid without a change in mass. This is an endothermic process.
-
Evaporation: At higher temperatures, the molten SnI₂ begins to evaporate, leading to a significant mass loss.[2]
Decomposition in an Oxidizing Atmosphere (e.g., Air)
In the presence of air, the decomposition of this compound is more complex, involving oxidation reactions. The process generally occurs at lower temperatures compared to decomposition in an inert atmosphere.[3] The key reactions involve the formation of tin(IV) iodide (SnI₄) and tin(IV) oxide (SnO₂).[2][3] The volatile SnI₄ sublimes at a relatively low temperature, resulting in a substantial mass loss.[3] The final residual product at higher temperatures is typically the more stable tin(IV) oxide.[3]
Quantitative Data from Thermogravimetric Analysis
The following tables summarize the key quantitative data for the thermal analysis of this compound under different atmospheric conditions.
Table 1: Thermal Events for this compound in an Inert Atmosphere (Nitrogen/Argon)
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Melting | ~317.9 - 320 | 0 | Solid to liquid phase transition[2] |
| Evaporation | 260 - 460 | Significant | Evaporation/sublimation of SnI₂[1][2] |
Table 2: Thermal Events for this compound in an Oxidizing Atmosphere (Air)
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Oxidation & Sublimation | 180 - 290 | Up to ~78 | Oxidation of SnI₂ to form SnI₄ (vapor) and SnO₂ (solid)[2][3] |
| Residual Product | > 350 | - | Stable SnO₂ remains[3] |
Table 3: Physical Properties of this compound and Related Compounds
| Compound | Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | SnI₂ | 320 | 714 |
| Tin(IV) Iodide | SnI₄ | 144 | 341 (sublimes) |
Experimental Protocol for Thermogravimetric Analysis of this compound Powder
This section outlines a detailed methodology for conducting a TGA of this compound powder.
3.1. Materials and Equipment
-
Sample: High-purity this compound powder.
-
Crucible: Alumina or platinum crucible.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Purge Gas: High-purity nitrogen or argon for inert atmosphere analysis; dry air for oxidizing atmosphere analysis.
3.2. Sample Preparation
-
Ensure the this compound powder is finely ground and homogeneous.
-
Accurately weigh approximately 5-10 mg of the powder into a clean, tared TGA crucible.
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
3.3. TGA Instrument Setup and Calibration
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Set the purge gas flow rate to a constant value, typically between 20 and 100 mL/min.
-
Place the sample crucible in the TGA furnace.
3.4. Thermal Program
-
Initial Isothermal Step: Equilibrate the sample at a starting temperature of 30°C for 10-30 minutes to allow the furnace atmosphere to stabilize.[1]
-
Heating Ramp: Increase the temperature from 30°C to a final temperature of 800°C at a constant heating rate of 10°C/min.[1][2]
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
3.5. Post-Analysis
-
Analyze the resulting TGA curve (mass vs. temperature) to identify the onset and end temperatures of decomposition steps and the corresponding mass losses.
-
The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the maximum rates of mass loss.
Visualizations
The following diagrams illustrate the key processes involved in the thermogravimetric analysis of this compound.
Caption: Experimental workflow for the thermogravimetric analysis of SnI₂.
Caption: Thermal decomposition pathways of SnI₂ under different atmospheres.
References
An In-depth Technical Guide to the Optical Properties and Absorption Spectrum of SnI₂ Thin Films
For Researchers, Scientists, and Optoelectronic Professionals
This technical guide provides a comprehensive overview of the optical properties and absorption spectrum of tin (II) iodide (SnI₂) thin films. SnI₂ is a promising semiconductor material for various optoelectronic applications, including solar cells and photodetectors, owing to its favorable optical and electronic characteristics. This document details the fundamental optical parameters, outlines common experimental protocols for fabrication and characterization, and presents a summary of reported quantitative data.
Optical Properties of SnI₂ Thin Films
The optical properties of SnI₂ thin films are intrinsically linked to their electronic band structure and are significantly influenced by the fabrication method, film thickness, and crystallinity. Key optical parameters include the band gap energy (Eg), absorption coefficient (α), refractive index (n), extinction coefficient (k), and Urbach energy (Eu).
Absorption Spectrum and Band Gap
The absorption of photons in a semiconductor is dictated by the energy of the incident light and the material's band gap. When a photon with energy greater than or equal to the band gap strikes the material, it can excite an electron from the valence band to the conduction band, resulting in the absorption of the photon.
The absorption coefficient (α) is a measure of how strongly a material absorbs light at a particular wavelength. It is related to the transmittance (T) and the film thickness (t) by the Lambert-Beer law.
The optical band gap of SnI₂ thin films is a critical parameter for optoelectronic device design. It determines the portion of the solar spectrum that can be absorbed and converted into electrical energy. SnI₂ has been reported to have an indirect band gap.[1] The band gap can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient to the photon energy (hν).
Refractive Index and Extinction Coefficient
The refractive index (n) and the extinction coefficient (k) are fundamental optical constants that describe the propagation and absorption of light within a material, respectively.[2] They are the real and imaginary parts of the complex refractive index. The refractive index is associated with the phase velocity of light in the material, while the extinction coefficient is related to the damping of the electromagnetic wave as it passes through.[2] These parameters are crucial for the design of antireflection coatings and optical resonant structures in devices.
Urbach Energy
The Urbach energy (Eu) is a parameter that characterizes the degree of structural and thermal disorder in a semiconductor. It is determined from the exponential tail of the absorption edge, known as the Urbach tail, which appears below the fundamental absorption edge.[3] A lower Urbach energy indicates a more ordered material with fewer defects.
Quantitative Data Summary
The following tables summarize the reported quantitative optical properties of SnI₂ thin films prepared by various methods. It is important to note that these values can vary significantly depending on the specific deposition conditions.
| Fabrication Method | Substrate | Film Thickness (nm) | Band Gap (Eg) (eV) | Urbach Energy (Eu) (meV) | Reference |
| Thermal Evaporation | Glass | 100 - 1000 | ~2.06 (indirect) | - | [1][4] |
| Plasma Enhanced Chemical Vapor Deposition (PECVD) | Glass & TCO | - | - | - | [1] |
Experimental Protocols
This section details the methodologies for the fabrication and optical characterization of SnI₂ thin films.
Thin Film Fabrication
Common techniques for depositing SnI₂ thin films include thermal evaporation and spin coating.
Thermal evaporation is a physical vapor deposition (PVD) technique where the source material is evaporated in a high vacuum environment and then condenses on a substrate to form a thin film.[5]
Protocol:
-
Substrate Preparation: Substrates (e.g., glass, quartz) are thoroughly cleaned using a standard procedure, which may include sonication in a series of solvents such as acetone, and isopropanol, followed by drying with nitrogen gas.[6]
-
Source Material: High-purity SnI₂ powder is placed in a resistive heating boat (e.g., tantalum).[7]
-
Deposition Chamber: The substrate and the evaporation source are placed inside a high-vacuum chamber.
-
Evacuation: The chamber is evacuated to a base pressure of around 10⁻⁶ Torr to minimize contamination and increase the mean free path of the evaporated molecules.[5]
-
Deposition: The heating boat is gradually heated to the evaporation temperature of SnI₂. The deposition rate and film thickness are monitored in-situ using a quartz crystal microbalance.
-
Cooling: After the desired thickness is achieved, the heating is stopped, and the substrate is allowed to cool down to room temperature before being removed from the chamber.
Spin coating is a solution-based technique used to deposit uniform thin films onto flat substrates.[8] It involves dispensing a solution of the material onto a spinning substrate.[9]
Protocol:
-
Solution Preparation: A solution of SnI₂ is prepared by dissolving SnI₂ powder in a suitable solvent.
-
Substrate Preparation: The substrate is cleaned and often treated to ensure good wettability of the solution.
-
Deposition: A small amount of the SnI₂ solution is dispensed onto the center of the stationary or slowly rotating substrate.[10]
-
Spinning: The substrate is then rapidly accelerated to a high rotational speed (e.g., 3000 rpm).[11] The centrifugal force spreads the solution evenly across the substrate, and the excess solution is flung off.[10]
-
Drying: The film is formed as the solvent evaporates during and after the spinning process. The substrate may be heated (annealed) to remove residual solvent and improve the film quality.
Optical Characterization
UV-Vis spectroscopy is the primary technique used to investigate the optical properties of thin films.[12]
Principle: A UV-Vis spectrophotometer measures the intensity of light passing through a sample (transmittance) or the amount of light absorbed by the sample (absorbance) as a function of wavelength.[12]
Protocol for Thin Film Analysis:
-
Instrument Setup: A UV-Vis spectrophotometer with a thin film sample holder is used. The instrument is calibrated by measuring a reference (e.g., a bare substrate identical to the one used for the film).[13]
-
Sample Placement: The SnI₂ thin film on its substrate is placed in the sample holder.
-
Measurement: The transmittance and/or absorbance spectra are recorded over a specific wavelength range (e.g., 300-1100 nm).
-
Data Analysis:
-
The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t).
-
The optical band gap (Eg) is determined by plotting (αhν)n against the photon energy (hν) (Tauc plot), where n depends on the nature of the electronic transition (n=1/2 for indirect allowed transitions). The band gap is obtained by extrapolating the linear portion of the plot to the energy axis.[14]
-
The Urbach energy (Eu) is calculated from the slope of the linear fit of ln(α) versus hν in the Urbach tail region.[3]
-
Visualizations
Experimental Workflows
The following diagrams illustrate the typical workflows for the fabrication and characterization of SnI₂ thin films.
Caption: Experimental workflow for SnI₂ thin film fabrication and optical characterization.
Logical Relationship of Optical Properties
The following diagram illustrates the relationship between the measured optical spectra and the derived material properties.
Caption: Relationship between measured spectra and derived optical properties of SnI₂ thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. Refractive index and extinction coefficient of thin film materials - Wikipedia [en.wikipedia.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ossila.com [ossila.com]
- 7. materialsopenresearch-files.f1000.com [materialsopenresearch-files.f1000.com]
- 8. ossila.com [ossila.com]
- 9. scielo.br [scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. techno-press.org [techno-press.org]
- 12. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Navigating the Coordination Landscape of Tin(II) Iodide: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) iodide (SnI₂), a key precursor in the development of lead-free perovskite solar cells and a versatile reagent in chemical synthesis, exhibits a rich and complex coordination chemistry that is highly dependent on the solvent system.[1] Understanding the nature of SnI₂-solvent interactions is paramount for controlling reaction kinetics, solubility, and the formation of desired supramolecular architectures. This technical guide provides an in-depth analysis of the coordination chemistry of this compound in various solvent systems, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical processes to aid researchers in this dynamic field.
Data Presentation: Solvent Effects on this compound Coordination
The interaction between the Lewis acidic Sn²⁺ center and Lewis basic solvent molecules dictates the stability, structure, and electronic properties of the resulting coordination complexes. A solvent's ability to donate electrons, often quantified by Gutmann's donor number (DN), is a critical parameter in predicting the strength of these interactions.
Theoretical and Spectroscopic Data
Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and structure of SnI₂-solvent complexes. These theoretical findings are complemented by experimental spectroscopic data, primarily from ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, which probe the electronic environment of the tin center in solution.
Table 1: Theoretical and Spectroscopic Data for SnI₂(Solvent)₄ Complexes
| Solvent | Gutmann's Donor Number (DN) | Calculated Formation Energy (E_f) (eV)[2][3] | Calculated Sn-I Bond Length (Å)[2] | ¹¹⁹Sn NMR Chemical Shift (δ) (ppm) |
| Hexamethylphosphoramide (HMPA) | 38.8 | -4.13 | 3.12 | Data not available |
| N,N'-Dimethylpropyleneurea (DMPU) | 30.9 | -3.75 | 3.10 | Data not available |
| N,N-Diethylformamide (DEF) | 30.9 | -3.73 | 3.09 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 29.8 | -3.61 | 3.20 | -620 to -640 (conc. dependent)[4][5] |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | 29.6 | -3.58 | 3.09 | Data not available |
| Dimethylacetamide (DMAC) | 27.8 | -3.42 | 3.60, 4.99 | Data not available |
| N-Methyl-2-pyrrolidone (NMP) | 27.3 | -3.43 | 3.06 | Data not available |
| N,N-Dimethylformamide (DMF) | 26.6 | -3.32 | 3.05 | -415 to -450 (conc. dependent)[4][5] |
| N-Methylacetamide (NMAC) | 25.7 | -3.20 | 3.02 | Data not available |
| 3-Methyl-2-oxazolidinone (3MOx) | 20.0 | -2.94 | 2.99 | Data not available |
| γ-Butyrolactone (GBL) | 18.0 | -2.76 | 2.93 | Data not available |
| Propylene Carbonate (PC) | 15.1 | -2.48 | 2.89 | Data not available |
| Tetramethylurea (TMU) | Not available | -2.45 | 2.98 | Data not available |
| Acetonitrile (ACN) | 14.1 | -2.25 | 2.90 | Data not available |
Note: Formation energies and bond lengths are based on DFT calculations for tetracoordinated SnI₂(Solvent)₄ complexes.[2][3] ¹¹⁹Sn NMR chemical shifts are for SnI₂ in the specified solvent and show a strong concentration dependence.[4][5]
Solubility Data
The solubility of this compound is a critical factor in its application, particularly in solution-processed device fabrication. While highly soluble in many polar organic solvents, its solubility in water is limited.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Water | 19.8 | 0.97[6] |
| Water | 97.3 | 3.84[6] |
| Benzene | Ambient | Very slightly soluble[6] |
| Carbon Disulfide | Ambient | Very slightly soluble[6] |
| Chloroform | Ambient | Very slightly soluble[6] |
| Acetone | Ambient | Soluble |
| N,N-Dimethylformamide (DMF) | Ambient | Soluble[7] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[7] |
| Solutions of alkali chlorides and iodides | Ambient | Soluble[6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of this compound and its coordination complexes.
Synthesis of this compound
Method 1: Reaction of Tin and Iodine in Hydrochloric Acid [6]
-
Materials: Metallic tin (Sn), iodine (I₂), 2 M hydrochloric acid (HCl).
-
Procedure:
-
A mixture of metallic tin and iodine is heated in 2 M hydrochloric acid.
-
The reaction proceeds according to the equation: Sn + I₂ → SnI₂.
-
The resulting red-orange solid is isolated, washed, and dried.
-
Method 2: In situ Synthesis in DMSO for Perovskite Applications [8][9]
-
Materials: Metallic tin (Sn) powder, iodine (I₂), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve iodine in anhydrous DMSO to form an I₂-DMSO solution.
-
Add metallic tin powder to the I₂-DMSO solution.
-
Stir the mixture at room temperature. The reaction between tin and iodine occurs in situ to form a highly coordinated SnI₂·(DMSO)x adduct, which is well-dispersed in the precursor solution.
-
Synthesis of this compound-Solvent Adducts
[SnI₂(dmf)] and [SnI₂(dmso)] Complexes [10]
-
Materials: this compound (SnI₂), N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), toluene or dichloromethane (CH₂Cl₂).
-
Procedure:
-
Prepare a saturated solution of SnI₂ in either DMF or DMSO under an inert atmosphere.
-
Filter the solution to remove any insoluble impurities.
-
Layer the filtered solution with a less polar "antisolvent" such as toluene or dichloromethane.
-
Allow for slow diffusion of the antisolvent into the SnI₂ solution at room temperature.
-
Colorless crystalline needles of the respective adduct, [SnI₂(dmf)] or [SnI₂(dmso)], will form over time.
-
Isolate the crystals by filtration, wash with the antisolvent, and dry under vacuum.
-
Characterization Protocols
¹¹⁹Sn NMR Spectroscopy [4][11]
-
Sample Preparation:
-
In a nitrogen-filled glovebox, prepare solutions of SnI₂ at the desired concentration (e.g., 0.01-1.2 M) in the deuterated solvent of choice (e.g., DMSO-d₆, DMF-d₇).
-
Transfer the solution to an NMR tube and seal it to prevent air exposure.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Reference the chemical shifts to an external standard of tetramethyltin (Sn(CH₃)₄) at δ = 0.00 ppm.
-
-
Data Acquisition:
-
Acquire ¹¹⁹Sn NMR spectra using a direct polarization pulse sequence.
-
To improve sensitivity, inverse-gated ¹H decoupling can be employed during acquisition.
-
Use a sufficient relaxation delay (e.g., 4 seconds) between scans to ensure quantitative results.
-
Average a suitable number of scans (e.g., 512 to 6144) to achieve an adequate signal-to-noise ratio.
-
UV-Visible Spectroscopy [12][13]
-
Sample Preparation:
-
Prepare dilute solutions of SnI₂ in the solvent of interest in an inert atmosphere.
-
Use UV-transparent cuvettes (e.g., quartz) for the measurements.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference beams.
-
-
Data Acquisition:
-
Record the absorption spectrum of the SnI₂ solution over the desired wavelength range (e.g., 200-800 nm).
-
For studying the stability of the solutions, spectra can be recorded at different time intervals while the solution is aged under specific conditions (e.g., in ambient air).[13]
-
Visualizations of Chemical Processes
Graphviz diagrams are provided to illustrate key concepts in the coordination chemistry of this compound.
Caption: Coordination equilibria of SnI₂ in a Lewis base solvent.
Caption: Experimental workflow for the synthesis of SnI₂-solvent adducts.
Conclusion
The coordination chemistry of this compound is a multifaceted area of study with direct implications for materials science and synthetic chemistry. The choice of solvent profoundly influences the stability, structure, and reactivity of SnI₂ in solution through the formation of Lewis acid-base adducts. As demonstrated by both theoretical calculations and experimental data, solvents with high donor numbers generally form more stable complexes. However, the reactivity of certain solvents, such as the oxidation of Sn(II) by DMSO at elevated temperatures, presents challenges that must be carefully managed.[5] This guide provides a foundational understanding and practical protocols to assist researchers in navigating the complexities of this compound coordination chemistry, ultimately enabling more controlled and reproducible outcomes in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Origin of Sn( ii ) oxidation in tin halide perovskites - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00245C [pubs.rsc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Step Synthesis of SnI 2·(DMSO) x Adducts for High-Performance Tin Perovskite Solar Cells (2021) | Xianyuan Jiang | 356 Citations [scispace.com]
- 9. One-Step Synthesis of SnI2·(DMSO)x Adducts for High-Performance Tin Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Hydrolysis Mechanism of Tin(II) Iodide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) iodide (SnI₂), also known as stannous iodide, is a compound of increasing interest in various fields, including the development of perovskite solar cells and as a precursor in chemical synthesis.[1] Its behavior in aqueous solutions is critical for many applications, yet it is complicated by facile hydrolysis and oxidation reactions. When dissolved in water, this compound undergoes a series of hydrolysis reactions, leading to the formation of various hydroxo and oxo species. This guide provides a comprehensive overview of the hydrolysis mechanism of this compound, detailing the reaction pathways, influencing factors, and relevant experimental protocols for its study.
The speciation of tin(II) in an aqueous environment is predominantly governed by the pH of the solution. In acidic conditions, the hydrated Sn²⁺ cation is the major species. As the pH increases, a stepwise hydrolysis process occurs, forming a series of mononuclear and polynuclear hydroxo complexes.[2] The presence of iodide ions from the parent salt introduces a competing equilibrium of complex formation, leading to the presence of various iodo- and mixed hydroxo-iodo-tin(II) species in solution.[3] Furthermore, the potential for oxidation of tin(II) to tin(IV) adds another layer of complexity to the system, particularly in the presence of dissolved oxygen.[4] Understanding these interconnected equilibria is paramount for controlling the properties and reactivity of this compound solutions.
Core Hydrolysis Mechanism of Tin(II)
The hydrolysis of the aquated tin(II) ion, [Sn(H₂O)ₙ]²⁺, is a sequential process where water molecules coordinated to the tin ion are deprotonated. While the exact hydration number (n) is not definitively established, it is often represented as Sn²⁺(aq) for simplicity. The primary hydrolysis steps involve the formation of mononuclear species. To prevent the hydrolysis of tin(II), solutions are often prepared in acidic conditions. For instance, a 1 M perchloric acid solution can be used to keep Sn(II) as the free Sn²⁺ ion at low iodide concentrations.[3]
The fundamental equilibria for the hydrolysis of tin(II) are as follows:
-
First Hydrolysis Step: Sn²⁺(aq) + H₂O(l) ⇌ Sn(OH)⁺(aq) + H⁺(aq)
-
Second Hydrolysis Step: Sn(OH)⁺(aq) + H₂O(l) ⇌ Sn(OH)₂(aq) + H⁺(aq)
-
Third Hydrolysis Step: Sn(OH)₂(aq) + H₂O(l) ⇌ [Sn(OH)₃]⁻(aq) + H⁺(aq)
At higher concentrations of tin(II), polynuclear species are also formed:
-
Dimerization: 2Sn²⁺(aq) + 2H₂O(l) ⇌ [Sn₂(OH)₂]²⁺(aq) + 2H⁺(aq)
-
Trimerization: 3Sn²⁺(aq) + 4H₂O(l) ⇌ [Sn₃(OH)₄]²⁺(aq) + 4H⁺(aq)
The ultimate product of extensive hydrolysis is the precipitation of tin(II) hydroxide, Sn(OH)₂, or tin(II) oxide, SnO.[2] The turbidity often observed in non-acidified aqueous solutions of tin(II) salts is due to the formation of these insoluble precipitates.[5]
Influence of Iodide on the Hydrolysis Pathway
When this compound is dissolved in water, the iodide ions compete with hydroxide ions and water molecules for coordination to the Sn²⁺ center. This results in the formation of a series of tin(II)-iodide complexes.[3] The presence of these iodo-complexes can influence the hydrolysis pathway by reducing the concentration of free Sn²⁺(aq) available for hydrolysis.
The key equilibria for tin(II)-iodide complexation are:
-
Sn²⁺(aq) + I⁻(aq) ⇌ [SnI]⁺(aq)
-
[SnI]⁺(aq) + I⁻(aq) ⇌ SnI₂(aq)
-
SnI₂(aq) + I⁻(aq) ⇌ [SnI₃]⁻(aq)
Studies have shown the formation of mononuclear complexes up to SnI₈⁶⁻ in solutions with high iodide concentrations.[3] It is also plausible that mixed hydroxo-iodo complexes of the form [Sn(OH)ₓIᵧ]⁽²⁻ˣ⁻ʸ⁾ are formed, although specific data for these species are scarce. The overall speciation in a this compound solution is therefore a complex interplay between the pH and the iodide concentration.
Potential for Oxidation to Tin(IV)
Tin(II) is susceptible to oxidation to tin(IV), especially in neutral or alkaline solutions and in the presence of atmospheric oxygen. This oxidation process can significantly impact the observed chemistry. The hydrolysis of tin(IV) is also a well-established process, leading to the formation of hydrated tin(IV) oxide (SnO₂·nH₂O).[6]
The oxidation and subsequent hydrolysis can be represented as:
-
Oxidation: Sn²⁺(aq) → Sn⁴⁺(aq) + 2e⁻
-
Hydrolysis of Sn(IV): Sn⁴⁺(aq) + (2+n)H₂O(l) → SnO₂·nH₂O(s) + 4H⁺(aq)
In the context of this compound, oxidation can lead to the formation of tin(IV) iodide (SnI₄), which itself is susceptible to hydrolysis, producing SnO₂ and hydroiodic acid (HI).[4][7]
Quantitative Data
The following tables summarize the key thermodynamic data for the hydrolysis of tin(II) and its complexation with iodide.
Table 1: Equilibrium Constants for Tin(II) Hydrolysis at 25 °C [2]
| Equilibrium Reaction | log K (at infinite dilution) |
| Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺ | -3.53 ± 0.40 |
| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂(aq) + 2H⁺ | -7.68 ± 0.40 |
| Sn²⁺ + 3H₂O ⇌ [Sn(OH)₃]⁻ + 3H⁺ | -17.56 ± 0.40 |
| 2Sn²⁺ + 2H₂O ⇌ [Sn₂(OH)₂]²⁺ + 2H⁺ | -4.79 ± 0.05 |
| 3Sn²⁺ + 4H₂O ⇌ [Sn₃(OH)₄]²⁺ + 4H⁺ | -5.60 ± 0.47 |
| Sn(OH)₂(s) ⇌ Sn²⁺ + 2OH⁻ | -26.28 ± 0.08 |
Table 2: Stability Constants (βₙ) for Tin(II)-Iodide Complexes at 25 °C in 4 M Perchlorate Medium [3]
| Complex Species | n | βₙ |
| [SnI]⁺ | 1 | 5.0 |
| SnI₂ | 2 | 13.5 |
| [SnI₃]⁻ | 3 | 135 |
| [SnI₄]²⁻ | 4 | 200 |
| [SnI₆]⁴⁻ | 6 | 390 |
| [SnI₈]⁶⁻ | 8 | 120 |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of tin(II) chloride with a source of iodide ions in an aqueous medium.[8]
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Zinc iodide (ZnI₂) or Potassium iodide (KI)
-
Deionized water
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
Prepare a solution of SnCl₂ in dilute HCl to prevent initial hydrolysis.
-
Prepare a separate aqueous solution of ZnI₂ or KI.
-
Heat both solutions to just below boiling.
-
Slowly add the tin(II) chloride solution to the iodide solution with constant stirring.
-
A precipitate of this compound will form. The color may vary from yellow to orange depending on the concentration.[5]
-
Cool the mixture to promote further crystallization.
-
Collect the SnI₂ precipitate by suction filtration.
-
Wash the crystals with cold deionized water and then with a suitable organic solvent (e.g., ethanol) to facilitate drying.
-
Dry the product under vacuum.
Potentiometric Titration for Hydrolysis Studies
Potentiometric titration is a powerful technique to determine the formation constants of hydroxo complexes.[9][10]
Apparatus:
-
pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Autotitrator or a precision burette
-
Thermostatted reaction vessel
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Prepare a solution of this compound of known concentration in a constant ionic strength medium (e.g., NaClO₄ or KCl). An acidic solution is used as the starting point to ensure all tin is present as Sn²⁺.
-
Maintain the solution at a constant temperature (e.g., 25 °C) and under an inert atmosphere (N₂) to prevent oxidation.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH (or potential) of the solution after each addition of the titrant.
-
The obtained titration data (pH vs. volume of titrant) can be analyzed using specialized software to calculate the stability constants of the various hydroxo-tin(II) species formed during the titration.
Spectroscopic Analysis
UV-Vis and Raman spectroscopy can provide insights into the speciation of tin(II) in solution.
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of a this compound solution with varying pH or iodide concentration can indicate the formation of different complex species.[11]
-
Raman Spectroscopy: This technique can be used to identify the vibrational modes of different Sn-O and Sn-I bonds in the various complexes present in the solution.
Visualizations
Diagram 1: Hydrolysis Pathway of Tin(II) in Aqueous Solution
Caption: Stepwise hydrolysis of aqueous Sn(II) leading to mono- and polynuclear species.
Diagram 2: Competing Equilibria in Aqueous this compound Solution
Caption: Interplay of hydrolysis, iodide complexation, and oxidation for Sn(II) in water.
Conclusion
The hydrolysis of this compound in aqueous solutions is a multifaceted process governed by a delicate balance of several competing equilibria. The primary reaction pathway involves the stepwise formation of mononuclear and polynuclear hydroxo complexes, ultimately leading to the precipitation of tin(II) hydroxide or oxide. This process is significantly influenced by the solution's pH. Concurrently, iodide ions compete for coordination to the tin(II) center, forming a series of iodo-complexes that modulate the hydrolysis process. Furthermore, the potential for oxidation to the more stable tin(IV) state, which subsequently hydrolyzes to tin(IV) oxide, must be considered for a complete understanding of the system. For professionals in research and drug development, controlling these reaction pathways through careful adjustment of pH, iodide concentration, and atmospheric conditions is crucial for harnessing the desired properties of this compound in aqueous media.
References
- 1. An equation for predicting the formation constants of hydroxo-metal complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of anhydrous tin(II) iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous tin(II) iodide (SnI₂), also known as stannous iodide, is a red-orange solid inorganic compound with the chemical formula SnI₂.[1] It is a key precursor in the synthesis of various organotin compounds and has gained significant interest in materials science, particularly in the fabrication of lead-free perovskite solar cells and other optoelectronic devices.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of anhydrous this compound, including detailed experimental protocols for its synthesis and a summary of its key characteristics.
Physical Properties
Anhydrous this compound is a red to red-orange crystalline solid.[1][5] It is characterized by its high melting and boiling points. The key physical properties are summarized in the table below.
| Property | Value | References |
| Molar Mass | 372.519 g/mol | [1] |
| Appearance | Red to red-orange solid | [1][2] |
| Crystal Structure | Monoclinic, space group C2/m | [6] |
| Density | 5.28 g/cm³ | [1] |
| Melting Point | 320 °C (608 °F; 593 K) | [1] |
| Boiling Point | 714 °C (1,317 °F; 987 K) | [1] |
| Solubility in water | 0.98 g/100 g | [1] |
| Solubility in other solvents | Soluble in benzene, carbon disulfide, chloroform, and solutions of alkali chlorides and iodides. | [7][8] |
Chemical Properties
This compound is a reducing agent and its tin atom is in the +2 oxidation state.[9] It is sensitive to moisture and light, and should be stored under an inert atmosphere, such as nitrogen or argon.[7][10]
Reactivity
-
Reaction with Iodine: this compound reacts with iodine to form tin(IV) iodide (SnI₄).[1]
-
Reaction with Strong Bases: It reacts with strong bases to produce the salt of the strong base and tin(II) hydroxide.[11]
-
Reaction with Acids: The reaction with non-volatile acids like sulfuric acid yields tin(II) sulfate and hydrogen iodide.[11] Dissolving tin or its oxide in hydriodic acid is a method for its preparation.[9]
-
Reaction with Basic Oxides: The reaction of tin(II) oxide with hydrogen iodide produces this compound and water.[11]
-
Complex Formation: In aqueous solutions containing iodide ions, this compound can form mononuclear tin iodide complexes.[12]
Experimental Protocols
Synthesis of Anhydrous this compound
Several methods for the synthesis of anhydrous this compound have been reported. Below are detailed protocols for two common methods.
Method 1: Reaction of Tin Metal with Iodine in Hydrochloric Acid
This method involves the direct reaction of metallic tin with iodine in the presence of hydrochloric acid.[1][6][13]
Protocol:
-
Place metallic tin (10 g) and iodine (14 g) in a suitable reaction vessel.[6]
-
Add 90 ml of 2 M hydrochloric acid.[6]
-
Heat the mixture under reflux.[6]
-
The this compound will be formed in the solution.
-
The product can be isolated by cooling the solution to induce crystallization, followed by filtration, washing, and drying.
Method 2: Metathetical Reaction
This method involves a double decomposition reaction between tin(II) chloride and zinc iodide.[14][15]
Protocol:
-
Preparation of Tin(II) Chloride Solution:
-
Preparation of Zinc Iodide Solution:
-
Reaction and Isolation:
Carboxylic Acid-Assisted Synthesis (CAAS)
A more recent method involves the use of carboxylic acids to facilitate the synthesis of this compound from tin nanoparticles and iodine. This method aims to hinder the oxidation of tin(II) and produce more stable perovskite inks for solar cell applications.[17][18]
This approach involves the surface functionalization of tin nanoparticles with carboxylic acid ligands, which then facilitates the reaction with iodine. The carboxylic acid is believed to coordinate with the tin atom, and this complex then interacts with an iodine molecule, promoting the oxidative addition to form this compound and regenerating the carboxylic acid.[17][18]
Conclusion
Anhydrous this compound is a compound with well-defined physical and chemical properties that make it a valuable material in various fields of research and development. Its synthesis can be achieved through several established methods, each with its own advantages. A thorough understanding of its properties and synthetic routes is crucial for its effective application, particularly in the burgeoning field of lead-free perovskite optoelectronics. Researchers and professionals should always handle this compound with appropriate safety precautions due to its potential health hazards.[19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. heegermaterials.com [heegermaterials.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 碘化锡(II) −10 mesh, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. WebElements Periodic Table » Tin » tin diiodide [webelements.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. This compound | 10294-70-9 [chemicalbook.com]
- 8. This compound, 99+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. This compound CAS#: 10294-70-9 [m.chemicalbook.com]
- 11. you-iggy.com [you-iggy.com]
- 12. scispace.com [scispace.com]
- 13. Re: Reaction between tin and iodine [madsci.org]
- 14. studylib.net [studylib.net]
- 15. scribd.com [scribd.com]
- 16. Solved Experiment 4. Tin lodide Synthesis Short Overview. | Chegg.com [chegg.com]
- 17. Carboxylic Acid-Assisted Synthesis of this compound: Key for Stable Large-Area Lead-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ltschem.com [ltschem.com]
A Comparative Analysis of Tin(II) Iodide and Tin(IV) Iodide: Synthesis, Properties, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tin, a versatile element in Group 14 of the periodic table, exhibits two common oxidation states, +2 (stannous) and +4 (stannic). This dual valency gives rise to two distinct binary iodides: tin(II) iodide (SnI₂) and tin(IV) iodide (SnI₄). While composed of the same elements, their differences in tin's oxidation state lead to significant variations in their synthesis, structure, and chemical behavior. This technical guide provides a comprehensive comparison of these two compounds, offering detailed experimental protocols, tabulated data, and visual representations of their synthetic pathways to aid researchers in their applications.
Data Presentation: A Comparative Summary of Properties
The distinct electronic configurations of tin in its +2 and +4 oxidation states directly influence the physical and chemical properties of their respective iodides. A summary of these key characteristics is presented below for facile comparison.
| Property | This compound (SnI₂) | Tin(IV) Iodide (SnI₄) |
| Molar Mass | 372.52 g/mol [1] | 626.33 g/mol [2] |
| Appearance | Red to red-orange solid/powder[1][3] | Bright orange-red crystalline solid or powder[2] |
| Melting Point | 320 °C[1][3] | 143-144 °C[2][4] |
| Boiling Point | 714 °C[1][3] | 340-364 °C[2][4] |
| Density | 5.28 g/cm³[3] | 4.46-4.47 g/cm³ at 25 °C[2] |
| Crystal Structure | Monoclinic, space group C2/m[5] | Cubic, space group Pa3̅[2][6] |
| Solubility in Water | 0.98 g/100 g, decomposes[3][7] | Decomposes readily[2][8] |
| Solubility in Organic Solvents | Soluble in benzene, carbon disulfide, chloroform, and solutions of alkali chlorides and iodides.[7] | Highly soluble in nonpolar organic solvents such as benzene, chloroform, carbon disulfide, ether, and alcohol.[2][9] |
| Bonding Nature | Primarily ionic with some covalent character. | Covalent.[2][10] |
Synthesis Methodologies
The preparation of tin(II) and tin(IV) iodide can be achieved through several synthetic routes, each with its own advantages depending on the desired purity and scale.
Synthesis of this compound (SnI₂)
1. Direct Reaction in Acidic Medium: A common laboratory-scale synthesis involves the direct reaction of metallic tin with iodine in the presence of hydrochloric acid.[3]
2. Metathesis Reaction: An alternative approach involves a multi-step process where solutions of tin(II) chloride and zinc iodide are prepared separately and then combined. The less soluble this compound precipitates from the aqueous solution.
3. Carboxylic Acid-Assisted Synthesis: A more recent method involves the in-situ generation of tin nanoparticles grafted with a carboxylic acid, which then react with iodine. This approach is reported to yield ultrapure this compound and hinder oxidation.[11]
Synthesis of Tin(IV) Iodide (SnI₄)
1. Direct Combination of Elements: The most straightforward method for synthesizing tin(IV) iodide is the direct reaction of elemental tin with an excess of iodine.[6] This reaction is often carried out by heating the elements together, sometimes in a suitable non-polar solvent like dichloromethane to control the reaction rate and facilitate purification.[12]
2. Reaction with Hydroiodic Acid: Tin(IV) iodide can also be prepared by the reaction of tin(IV) oxide with hydroiodic acid.[4][8]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and tin(IV) iodide.
Protocol 1: Synthesis of this compound via Reaction in Acidic Medium
Materials:
-
Metallic tin (Sn)
-
Iodine (I₂)
-
2 M Hydrochloric acid (HCl)
-
Distilled water
-
Heating apparatus (hot plate or Bunsen burner)
-
Beaker
-
Stirring rod
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
In a well-ventilated fume hood, place a stoichiometric amount of metallic tin into a beaker.
-
Add a mixture of iodine and 2 M hydrochloric acid to the beaker containing the tin.
-
Gently heat the mixture while stirring continuously. The reaction is complete when the characteristic purple color of iodine disappears.
-
Allow the solution to cool, during which red-orange crystals of this compound will precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold distilled water.
-
Dry the product in a desiccator.
Protocol 2: Synthesis of Tin(IV) Iodide by Direct Combination
Materials:
-
Tin metal powder or granules (Sn)
-
Iodine crystals (I₂)
-
Dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a fume hood, place a pre-weighed amount of tin metal into a round-bottom flask.
-
Add a stoichiometric excess of iodine crystals to the flask.
-
(Optional) Add dichloromethane to the flask to act as a solvent.
-
Attach a reflux condenser to the flask and ensure a continuous flow of cold water through it.
-
Gently heat the mixture using a heating mantle. The reaction will proceed, and the purple color of the iodine will fade as it is consumed.
-
Continue heating under reflux until the reaction is complete, indicated by the disappearance of the iodine color and the formation of a bright orange solution.
-
If a solvent was used, filter the hot solution to remove any unreacted tin.
-
Allow the filtrate to cool, which will cause the tin(IV) iodide to crystallize.
-
Collect the bright orange crystals by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum to remove any residual solvent.
Chemical Properties and Reactivity
The difference in the oxidation state of tin profoundly impacts the chemical reactivity of these two iodides.
This compound
-
Oxidation: this compound can be readily oxidized to tin(IV) iodide by reacting with iodine.[3]
-
Reducing Agent: Due to the presence of tin in its lower oxidation state, SnI₂ can act as a reducing agent in various chemical reactions.[1]
-
Hydrolysis: It reacts slowly with moisture and decomposes in water.[7]
Tin(IV) Iodide
-
Hydrolysis: Tin(IV) iodide is highly sensitive to moisture and readily hydrolyzes in water to form hydrous tin(IV) oxide and hydroiodic acid.[2][8][10]
-
Lewis Acidity: The tin atom in SnI₄ is electron-deficient and acts as a Lewis acid, forming adducts with Lewis bases. For example, it reacts with hydroiodic acid to form the hexaiodostannate(IV) ion, [SnI₆]²⁻.[6]
-
Reaction with Phosphines: The reaction of SnI₄ with phosphines can lead to reduction at the tin center and halogen transfer, forming various halotin anions.[13]
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes described.
Caption: Synthesis of this compound via Direct Reaction.
Caption: Synthesis of Tin(IV) Iodide via Direct Combination.
Conclusion
This compound and tin(IV) iodide, despite their simple binary composition, are remarkably different compounds. Their synthesis routes, physical properties, and chemical reactivities are dictated by the oxidation state of the central tin atom. SnI₂ is a higher melting point, predominantly ionic solid, while SnI₄ is a lower melting point, volatile covalent molecule. These fundamental differences are crucial for their respective applications, with SnI₂ finding use in areas like perovskite solar cells and as a reducing agent, while SnI₄ serves as a precursor for other tin compounds and in organic synthesis. A thorough understanding of their comparative chemistry is essential for researchers and professionals working with these tin-based materials.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Tin(IV) iodide - Wikipedia [en.wikipedia.org]
- 7. This compound | 10294-70-9 [chemicalbook.com]
- 8. Tin(IV) iodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. The reaction of tin(iv) iodide with phosphines: formation of new halotin anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of FASnI3 Perovskites Using Tin(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamidinium tin iodide (FASnI3) has emerged as a promising, less-toxic alternative to lead-based perovskites for various optoelectronic applications, including solar cells and light-emitting diodes.[1] The synthesis of high-quality FASnI3 thin films is critical for achieving high-performance devices. Tin(II) iodide (SnI2) is a key precursor in the fabrication of these films. This document provides detailed application notes and experimental protocols for the synthesis of FASnI3 perovskites using SnI2, with a focus on addressing common challenges such as the oxidation of Sn(II) to Sn(IV).[2][3]
Application Notes
The successful synthesis of high-quality FASnI3 films is highly dependent on the purity of the SnI2 precursor and the careful control of the processing conditions. A primary challenge in working with tin-based perovskites is the propensity for the Sn2+ ion to oxidize to Sn4+, which can create defects in the perovskite crystal structure and negatively impact device performance.[3][4]
Key Considerations:
-
Purity of SnI2: The purity of the starting SnI2 material is crucial. Impurities can act as nucleation sites for defects and hinder the formation of a uniform perovskite film. It is often beneficial to synthesize SnI2 in-house to ensure high purity.[5]
-
Inert Atmosphere: All synthesis and processing steps should be carried out in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize the oxidation of Sn2+.[3]
-
Additives for Defect Passivation and Stability: The use of additives is a common strategy to improve the quality and stability of FASnI3 films.
-
Tin(II) Halides (SnF2, SnCl2, SnBr2): SnF2 is a widely used additive that can reduce defect densities and improve the electronic properties of the film.[6][7] It is believed to suppress the formation of Sn vacancies and passivate grain boundaries.[3] While SnCl2 and SnBr2 can also be used, SnF2 has been shown to be more effective at reducing electronic disorder.[6]
-
Reducing Agents: Additives like hydrazinium chloride (N2H5Cl) and 4-fluorophenylhydrazine hydrochloride (4F-PHCl) can be introduced to the precursor solution to convert detrimental Sn4+ and I2 defects back to Sn2+ and I–.[4][8]
-
Organic Cations: The introduction of larger organic cations, such as phenethylammonium (PEA+), can lead to the formation of quasi-2D/3D perovskite structures, which can enhance stability and reduce defect densities.[9][10]
-
Experimental Protocols
Protocol 1: Solution-Based Synthesis of FASnI3 Thin Films
This protocol describes a common method for fabricating FASnI3 thin films via a one-step solution process.
Materials:
-
This compound (SnI2)
-
Formamidinium iodide (FAI)
-
Tin(II) fluoride (SnF2) (or other desired additives)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Antisolvent (e.g., Toluene, Chlorobenzene)
-
Substrates (e.g., ITO-coated glass)
Equipment:
-
Nitrogen-filled glovebox
-
Spin coater
-
Hotplate
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.8 M precursor solution by dissolving equimolar amounts of FAI and SnI2 in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).[11]
-
Add the desired amount of additive to the precursor solution. For example, 7.5 mol% of SnF2 (with respect to SnI2) can be added.[5]
-
Stir the solution at room temperature for several hours to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE filter before use.[11]
-
-
Substrate Preparation:
-
Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use.
-
-
Film Deposition:
-
Transfer the cleaned substrates into the glovebox.
-
Spin-coat the precursor solution onto the substrate. A typical two-step spin-coating program is 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.[11]
-
During the second step, dispense an antisolvent (e.g., 100 µL of toluene) onto the spinning substrate approximately 10-15 seconds before the end of the program.[11]
-
-
Annealing:
Protocol 2: Carboxylic Acid-Assisted Synthesis (CAAS) of SnI2 Ink
This protocol outlines an in-situ synthesis of SnI2 ink that enhances precursor stability.[11]
Materials:
-
Tin powder
-
Iodine
-
Formic acid
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Suspend tin powder in a 4:1 (v/v) mixture of DMF:DMSO under a nitrogen atmosphere.[11]
-
Add a small amount of formic acid (e.g., 15 μL per 1 mL of solvent) and stir the dispersion for 4 hours.[11]
-
Gradually add 0.8 mmol of iodine to the dispersion under vigorous stirring.[11]
-
Continue stirring for an additional 15 minutes to obtain the SnI2 solution (ink).[11]
-
This ink can then be used to prepare the FASnI3 precursor solution as described in Protocol 1.
Data Presentation
Table 1: Summary of Synthesis Parameters and Device Performance for Solution-Processed FASnI3 Solar Cells.
| Precursor Molarity (M) | Solvent System (v/v) | Additive(s) | Additive Conc. (mol%) | Annealing Temp. (°C) | Annealing Time (min) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| 0.8 | DMF:DMSO (4:1) | SnF2 | 10 | 100 | 10 | - | - | - | - | [11] |
| 0.8 | DMF:DMSO (5:1) | None | - | - | - | 1.39 | 0.520 | 5.22 | 0.513 | [6] |
| 0.8 | DMF:DMSO (5:1) | SnF2 | 7.5 | - | - | 7.47 | - | 17.5 | - | [6][7] |
| 0.8 | DMF:DMSO (5:1) | SnCl2 | 7.5 | - | - | 1.84 | - | - | - | [6][7] |
| 0.8 | DMF:DMSO (5:1) | SnBr2 | 7.5 | - | - | 1.20 | - | - | - | [6][7] |
| 1.0 | DMSO | N2H5Cl | - | 100 | 30 | 5.4 | - | - | - | [8] |
| - | - | 4F-PHCl | - | - | - | 10.86 | - | - | - | [4] |
Table 2: Characterization Data for FASnI3 Films with Different SnX2 Additives.
| Additive | Urbach Energy (EU) (meV) | Ion Migration Activation Energy (Ea) (eV) | N:Sn:I Stoichiometry | Reference |
| None | 37 | - | 2.2:1:3.4 | [6] |
| SnF2 | 19 | 1.33 | 2.0:1:2.9 | [6] |
| SnCl2 | 30 | 1.22 | - | [6] |
| SnBr2 | 33 | 0.79 | 2.1:1:3.1 | [6] |
Visualizations
Caption: Workflow for the solution-based synthesis of FASnI3 perovskite thin films.
Caption: Mechanism of Sn2+ oxidation and its inhibition by a reducing additive.
References
- 1. Tin-based perovskite solar cell - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Spin Coating Deposition of Uniform Tin(II) Iodide Perovskite Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of high-quality, uniform tin(II) iodide (SnI₂) perovskite thin films is crucial for the development of efficient and stable lead-free perovskite solar cells and other optoelectronic devices. Spin coating is a widely utilized deposition technique that allows for the fabrication of thin films from solution. However, achieving uniform and pinhole-free SnI₂ films can be challenging due to the rapid crystallization kinetics and susceptibility to oxidation. This document provides detailed application notes and protocols based on established research to guide the deposition of uniform SnI₂ perovskite films via spin coating. Key parameters, including precursor solution preparation, spin coating programs, anti-solvent treatment, and post-deposition annealing, are discussed.
Data Presentation: Spin Coating Deposition Parameters
The following tables summarize the quantitative data for key parameters in the spin coating deposition of tin-based perovskite films. It is important to note that optimal parameters can vary depending on the specific substrate, laboratory environment (e.g., humidity), and desired film characteristics.
Table 1: Precursor Solution Preparation for Tin-Based Perovskites
| Precursor Components | Solvent System (v/v) | Concentration (M) | Additives | Reference |
| FASnI₃ | DMF:DMSO (4:1) | Not Specified | SnCl₂ (10 mol%) | [1] |
| CsSnI₃ | DMSO | 0.6 | SnF₂ (10 mol%) | [1] |
| (PEA)₀.₂FA₀.₈SnI₃ | Not Specified | Not Specified | Not Specified | [2] |
| MAPbI₃ (for comparison) | DMF | Not Specified | 40% by weight | [3] |
| MAPbI₃ (for comparison) | DMF:DMSO (4:1) | Not Specified | Not Specified | [4] |
Note: Data specifically for pure SnI₂ precursor solutions is limited in the provided search results. The table includes related tin-based perovskites to provide a general guideline. Researchers should adjust stoichiometry for pure SnI₂.
Table 2: Spin Coating Programs for Perovskite Film Deposition
| Step | Spin Speed (rpm) | Duration (s) | Application | Reference |
| 1 | 1000 | 10 | Perovskite Deposition | [5] |
| 2 | 6000 | 30 | Perovskite Deposition | [5] |
| 1 | 2000 - 3000 | 2 - 20 | Perovskite Deposition | [6] |
| 1 | 4000 | 60 | FASnI₃ Deposition | [1] |
| 1 | 1500 | 10 | Perovskite Deposition | [7] |
| 2 | 5000 | 20 | Perovskite Deposition | [7] |
| 1 | 1000 | 20 | Perovskite Deposition | [2] |
| 1 | 1500 | 30 | PbI₂ Deposition (Two-Step) | [8] |
| 1 | 1300 | 30 | FAI Deposition (Two-Step) | [8] |
Table 3: Anti-Solvent Treatment Parameters
| Anti-Solvent | Dripping Time | Volume (µL) | Reference |
| Diethyl Ether | During spin coating | Not Specified | [1] |
| Toluene | During spin coating | Not Specified | [1] |
| Chlorobenzene | During spin coating | Not Specified | [1] |
| Diisopropyl Ether (DIE) | Not Specified | Not Specified | [2] |
| Dimethyl Sulfide | Not Specified | Not Specified | [9] |
| Ethyl Acetate | 4s before end of process | 500 | [7] |
Table 4: Post-Deposition Annealing Parameters
| Temperature (°C) | Duration (min) | Atmosphere | Reference |
| 70 | 10 | Not Specified | [6] |
| 70 | 20 | Glove Box | [1] |
| 100 | 10 | Not Specified | [7] |
| 40 - 100 | 3 - 5 | Not Specified | [2] |
| 150 | 15 | Ambient | [8] |
Experimental Protocols
This section provides a detailed protocol for the deposition of uniform this compound perovskite films using a one-step spin coating method with an anti-solvent treatment. This protocol is a compilation of best practices identified in the literature.
1. Substrate Preparation
-
Clean the substrates (e.g., FTO-coated glass) by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
-
Immediately transfer the cleaned substrates into a nitrogen-filled glovebox for subsequent processing.
2. Precursor Solution Preparation (Example for FASnI₃)
Note: For pure SnI₂, dissolve SnI₂ in a suitable solvent like DMF or a mixture of DMF and DMSO. The concentration will need to be optimized, but a starting point is typically in the range of 0.5 M to 1.5 M.
-
Inside a nitrogen-filled glovebox, dissolve the desired amount of this compound (SnI₂) and any other required precursors (e.g., formamidinium iodide - FAI) in a mixture of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A common solvent ratio is 4:1 (v/v) DMF:DMSO.
-
To improve the stability of the Sn(II) state and reduce defects, consider adding a small amount of a reducing agent or antioxidant, such as tin(II) fluoride (SnF₂) or hypophosphorous acid.
-
Stir the solution on a hotplate at a moderate temperature (e.g., 70 °C) for at least 2 hours to ensure complete dissolution.
-
Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
3. Spin Coating Deposition
-
Preheat the cleaned substrate on the spin coater chuck to a moderate temperature (e.g., 70 °C) for a few minutes.[8]
-
Dispense an ample amount of the perovskite precursor solution onto the center of the substrate to ensure full coverage.
-
Initiate the spin coating program. A two-step program is often effective:
-
Step 1: A low spin speed (e.g., 1000-2000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2: A high spin speed (e.g., 4000-6000 rpm) for a longer duration (e.g., 20-40 seconds) to thin the film to the desired thickness and begin solvent evaporation.
-
-
Anti-Solvent Dripping: During the second, high-speed step, at a specific time before the end of the program (e.g., 5-15 seconds remaining), rapidly dispense a controlled volume (e.g., 100-500 µL) of an anti-solvent (e.g., toluene, chlorobenzene, or diethyl ether) onto the center of the spinning substrate.[1][7] This will induce rapid supersaturation and promote the formation of a uniform and crystalline film.
-
Allow the substrate to continue spinning for the remainder of the program to dry the film.
4. Post-Deposition Annealing
-
Immediately transfer the spin-coated film to a hotplate inside the glovebox.
-
Anneal the film at a specific temperature and for a set duration to promote crystal growth and remove any residual solvent. Common annealing temperatures for tin-based perovskites range from 70 °C to 150 °C, with durations from 1 to 20 minutes.[1][6]
-
After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers or characterization.
Mandatory Visualization
Caption: Experimental workflow for spin coating deposition of SnI₂ perovskite films.
Caption: Relationship between spin coating parameters and film characteristics.
References
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of SnI₂ Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin (II) iodide (SnI₂) is a promising semiconductor material with potential applications in various electronic and optoelectronic devices, including solar cells and photodetectors. Chemical Vapor Deposition (CVD) and its variants offer a versatile and scalable approach for the fabrication of high-quality SnI₂ thin films. This document provides detailed application notes and experimental protocols for the deposition of SnI₂ thin films using different CVD techniques.
Deposition Techniques Overview
Several CVD-based methods can be employed for the fabrication of SnI₂ thin films, each with its own set of advantages and process parameters. The primary techniques covered in these notes are:
-
Conventional Chemical Vapor Deposition (CVD): A fundamental thermal process involving the reaction of a volatile precursor on a heated substrate.
-
Atomic Layer Deposition (ALD): A technique that allows for precise, layer-by-layer growth, offering exceptional control over film thickness and conformality.
-
Pulsed Chemical Vapor Deposition (Pulsed CVD): A method that involves the sequential introduction of precursors to the reaction chamber, similar to ALD but with a continuous flow of the precursor during the pulse.
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): A low-temperature CVD process that utilizes plasma to decompose the precursor molecules.
Quantitative Data Summary
The following tables summarize key quantitative data for SnI₂ thin films fabricated by different CVD techniques.
Table 1: Deposition Parameters for SnI₂ Thin Films
| Parameter | Conventional CVD (Representative) | Atomic Layer Deposition (ALD) | Pulsed CVD | Plasma-Enhanced CVD (PECVD) |
| Precursor(s) | SnI₂ powder | Sn(btsa)₂ and SnI₄[1] | SnI₂[1] | SnI₂ |
| Substrate Temperature | 200-400 °C | 75-100 °C[1] | 80-190 °C[1] | Optimized via impedance analyzer |
| Precursor Temperature | >320 °C (sublimation) | Sn(btsa)₂: 70 °C, SnI₄: 70 °C[1] | Not specified | Not specified |
| Carrier Gas | Inert gas (e.g., Ar, N₂) | Inert gas (e.g., N₂) | Inert gas (e.g., N₂) | Inert gas (e.g., Ar) |
| Pressure | Atmospheric or Low Pressure | Low Pressure | Low Pressure | Optimized via impedance analyzer |
| RF Power | N/A | N/A | N/A | Varied (e.g., up to 150 W)[2] |
Table 2: Properties of SnI₂ Thin Films Fabricated by Different CVD Techniques
| Property | Conventional CVD | Atomic Layer Deposition (ALD) | Pulsed CVD | Plasma-Enhanced CVD (PECVD) |
| Growth Rate | Dependent on precursor flux and temperature | 0.9 Å/cycle[1] | > 2.0 Å/cycle (effective on CsI)[1] | Dependent on RF power and pressure |
| Crystal Structure | Polycrystalline | Phase-pure monoclinic (00l) textured[1] | Phase-pure γ-CsSnI₃ (when deposited on CsI)[1] | Polycrystalline, hexagonal β-SnI₂[2] |
| Morphology | Varies with deposition conditions | Grained, continuous after ≥4000 cycles[1] | Conformal | Uniform |
| Optical Bandgap | ~2.1 eV | Not specified | Not specified | Not specified |
| Electrical Properties | Semiconductor | Not specified | Not specified | Forms rectifying heterojunction with p-Si[2] |
Experimental Protocols
Protocol 1: Conventional Chemical Vapor Deposition (CVD) of SnI₂
Note: This is a representative protocol based on the known properties of SnI₂ and general CVD principles, as direct detailed literature is scarce.
Objective: To deposit polycrystalline SnI₂ thin films on a substrate using a thermal CVD process.
Materials:
-
SnI₂ powder (99.9% or higher)
-
Substrates (e.g., glass, silicon)
-
Inert carrier gas (e.g., Argon, Nitrogen)
-
CVD reactor with a horizontal tube furnace
-
Schlenk line and vacuum pump
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂ gas).
-
Precursor Loading: Place a quartz boat containing SnI₂ powder in the upstream heating zone of the CVD tube furnace.
-
Substrate Placement: Position the cleaned substrates in the downstream deposition zone of the furnace.
-
System Purge: Purge the CVD system with the inert carrier gas for at least 30 minutes to remove any residual oxygen and moisture.
-
Heating:
-
Heat the substrate zone to the desired deposition temperature (e.g., 250 °C).
-
Once the substrate temperature is stable, heat the precursor zone to a temperature sufficient for sublimation of SnI₂ (e.g., 350 °C).
-
-
Deposition:
-
Introduce the inert carrier gas at a controlled flow rate (e.g., 50 sccm) to transport the vaporized SnI₂ to the substrate.
-
Maintain the deposition for the desired duration to achieve the target film thickness.
-
-
Cooling: After deposition, turn off the precursor heater and allow the system to cool down to room temperature under the inert gas flow.
-
Film Characterization: Characterize the deposited films for their structural, morphological, and optoelectronic properties.
Protocol 2: Atomic Layer Deposition (ALD) of SnI₂[1]
Objective: To deposit highly uniform and conformal SnI₂ thin films with atomic-level thickness control.
Materials:
-
Precursors: Bis(1,3-di-tert-butyl-scandium-amidinate)tin(II) (Sn(btsa)₂) and Tin(IV) iodide (SnI₄)[1]
-
Substrates (e.g., Si, soda-lime glass)[1]
-
Inert purge gas (e.g., Nitrogen)
-
ALD reactor
Procedure:
-
Reactor Setup: Set the ALD reactor temperature to the desired deposition temperature within the ALD window (75–100 °C).[1]
-
Precursor Heating: Heat the Sn(btsa)₂ and SnI₄ precursors to 70 °C to ensure adequate vapor pressure.[1]
-
ALD Cycle: Each ALD cycle consists of four steps: a. Pulse A (Sn(btsa)₂): Introduce Sn(btsa)₂ vapor into the reactor for a set pulse time (e.g., 1.0 s). b. Purge A: Purge the reactor with inert gas to remove unreacted precursor and byproducts (e.g., 5.0 s). c. Pulse B (SnI₄): Introduce SnI₄ vapor into the reactor for a set pulse time (e.g., 1.5 s). d. Purge B: Purge the reactor with inert gas (e.g., 5.0 s).
-
Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is approximately 0.9 Å.[1]
-
Cooling and Characterization: Cool down the reactor and characterize the deposited films.
Protocol 3: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SnI₂[2]
Objective: To deposit SnI₂ thin films at lower temperatures using a plasma-assisted process.
Materials:
-
SnI₂ powder
-
Substrates (e.g., glass, p-Si wafers)[2]
-
Inert gas (e.g., Argon)
-
PECVD reactor equipped with an RF power source and an in-situ V-I probe impedance analyzer for process optimization.[2]
Procedure:
-
Substrate and Precursor Preparation: Clean the substrates and load the SnI₂ precursor into the appropriate source holder in the PECVD system.
-
System Evacuation and Purge: Evacuate the chamber to a base pressure and then introduce the inert gas.
-
Process Parameter Optimization:
-
Use an in-situ V-I probe impedance analyzer to optimize the deposition pressure and RF power.[2] This allows for real-time monitoring of the plasma conditions to achieve stable and efficient deposition.
-
-
Deposition:
-
Set the optimized deposition pressure and RF power (e.g., up to 150 W).[2]
-
Heat the SnI₂ precursor to generate vapor.
-
Ignite the plasma and proceed with the deposition for the desired time.
-
-
Post-Deposition: Turn off the plasma, precursor heating, and gas flow. Allow the system to cool before removing the samples.
-
Characterization: Analyze the structural, optical, and electronic properties of the deposited SnI₂ films.
Visualizations
Caption: General workflow for CVD of SnI₂ thin films.
Caption: A typical four-step ALD cycle for SnI₂ deposition.
Caption: Key components of a PECVD system for SnI₂ fabrication.
References
Application Notes and Protocols for Fabricating Lead-Free Perovskite Solar Cells Using Tin(II) Iodide
Audience: Researchers, scientists, and professionals in materials science and solar energy development.
Introduction
Lead-free perovskite solar cells (PSCs) have emerged as a promising alternative to their lead-based counterparts, addressing concerns of toxicity and environmental impact. Tin(II) iodide (SnI₂) is a cornerstone material in this field, serving as the primary tin source for forming the photoactive perovskite layer, typically with a structure of ASnI₃, where 'A' is a monovalent cation like formamidinium (FA⁺) or methylammonium (MA⁺).[1] Tin-based perovskites exhibit excellent optoelectronic properties, including high charge carrier mobilities and an ideal bandgap for single-junction solar cells.[2][3]
However, the fabrication of high-performance and stable tin-based PSCs is challenging due to the facile oxidation of Sn²⁺ to Sn⁴⁺. This oxidation creates defects, leading to high background carrier density (p-type self-doping) and rapid degradation of the perovskite film, which undermines device efficiency and stability.[4][5] Consequently, the quality and handling of SnI₂ are critical, and various strategies have been developed to mitigate the oxidation issue. These strategies include the use of high-purity SnI₂, the incorporation of reducing agents and antioxidants (e.g., SnF₂, metallic tin powder), and precise control over the precursor solution chemistry and film deposition process.[2][6]
These application notes provide detailed protocols for the fabrication of SnI₂-based lead-free perovskite solar cells, focusing on the widely studied formamidinium tin iodide (FASnI₃) system. The protocols cover precursor preparation, thin film deposition, and device characterization, with quantitative data summarized for easy comparison.
Key Role of this compound
This compound is the fundamental building block for the perovskite's crystal lattice. Its purity and the chemical environment of the precursor solution directly influence:
-
Crystallization Kinetics: The presence of Sn⁴⁺ impurities or certain solvents can accelerate the crystallization of the perovskite film, often leading to poor morphology with pinholes and small grains.[7]
-
Film Quality: High-quality, uniform, and dense perovskite films are essential for efficient charge transport and to prevent shunting pathways in the solar cell. The purity of SnI₂ is paramount for achieving such films.[8]
-
Defect Density: The oxidation of Sn²⁺ is a primary source of defects (tin vacancies), which act as recombination centers for charge carriers, thereby reducing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[6][9]
-
Device Stability: The intrinsic instability of Sn²⁺ is a major contributor to the rapid degradation of tin-based PSCs in ambient conditions.[10]
Data Presentation: Fabrication Parameters and Device Performance
The following tables summarize quantitative data from various studies on FASnI₃-based solar cells, highlighting the impact of different precursor compositions and additives on device performance.
Table 1: Precursor Solution Compositions for FASnI₃ Solar Cells
| Cation/Anion Source | Tin Source | Additive(s) | Solvent System (v/v) | Molar Concentration | Reference |
| Formamidinium Iodide (FAI) | SnI₂ | Tin(II) Fluoride (SnF₂) | DMF:DMSO (1:4) | 0.9 M (FAI), 0.9 M (SnI₂), 0.09 M (SnF₂) | [1] |
| FAI | SnI₂ | Phenylethylammonium Iodide (PEAI), SnF₂ | DMF:DMSO (1:4) | 0.765 M (FAI), 0.9 M (SnI₂), 0.135 M (PEAI), 0.09 M (SnF₂) | [1] |
| FAI | SnI₂ | Piperazine Dihydriodide | Not Specified | Not Specified | [7] |
| FAI | SnI₂ | Liquid Formic Acid (LFA) | LFA used as a reducing co-solvent | Not Specified | [6] |
| FAI | SnI₂ | Ethylenediammonium (en), SnF₂ | Not Specified | 10% en, 15% SnF₂ | [4] |
Table 2: Photovoltaic Performance of FASnI₃-Based Solar Cells
| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Strategy | Reference |
| FASnI₃ | 12.11 | ~0.78 | Not Specified | Not Specified | Cold (0 °C) precursor solution | [1] |
| FASnI₃ with Piperazine Dihydriodide | 11.39 | Not Specified | Not Specified | Not Specified | Pre-nucleation cluster formation | [7] |
| FASnI₃ with LFA | >10 | Not Specified | Not Specified | Not Specified | Volatilizable reducing solvent | [6] |
| {en}FASnI₃ (10% en) | ~6.4 | Not Specified | Not Specified | Not Specified | 3D hollow perovskite structure | [4] |
| (FA)₀.₇₅(MA)₀.₂₅SnI₃ | 8.12 | 0.61 | 21.2 | 62.7 | Mixed cation engineering | [11] |
Experimental Protocols
The following are detailed protocols for the fabrication of a standard planar p-i-n FASnI₃ perovskite solar cell via a one-step spin-coating method.
Protocol 1: Substrate Preparation and HTL Deposition
-
Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to enhance surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution.
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in ambient air.
-
Transfer the substrates into a nitrogen-filled glovebox for the subsequent steps.
-
Protocol 2: FASnI₃ Perovskite Layer Fabrication (One-Step Method)
-
Precursor Solution Preparation:
-
Caution: Perform all steps involving tin precursors inside a nitrogen-filled glovebox to minimize oxidation.
-
Prepare a 1.0 M stock solution by dissolving Formamidinium Iodide (FAI, 172 mg) and this compound (SnI₂, 372.6 mg) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v, 1 mL total).
-
To this solution, add a desired amount of an additive, such as SnF₂ (e.g., 10 mol% with respect to SnI₂, ~15.7 mg), to suppress Sn²⁺ oxidation.
-
Stir the solution at room temperature for at least 2 hours until all components are fully dissolved. The solution should be clear and yellow.
-
-
Spin-Coating Deposition:
-
Dispense approximately 40 µL of the FASnI₃ precursor solution onto the center of the PEDOT:PSS-coated substrate.
-
Use a two-step spin-coating program:
-
Step 1: 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
-
Step 2: 4000 rpm for 30 seconds (acceleration: 2000 rpm/s).
-
-
During the second step, at approximately 15 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate. This helps to induce rapid and uniform crystallization.
-
-
Annealing:
Protocol 3: ETL, Top Electrode, and Device Characterization
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of C₆₀ or PC₆₁BM (phenyl-C₆₁-butyric acid methyl ester) in chlorobenzene (e.g., 20 mg/mL).
-
Spin-coat the ETL solution onto the perovskite layer at 2000 rpm for 30 seconds.
-
-
Buffer Layer Deposition:
-
Spin-coat a buffer layer, such as Bathocuproine (BCP) dissolved in isopropanol (e.g., 0.5 mg/mL), at 4000 rpm for 30 seconds.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a metal top electrode (e.g., 100 nm of Silver or Gold) through a shadow mask at a pressure below 10⁻⁶ Torr.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Extract key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the fabrication of SnI₂-based perovskite solar cells.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. Annealing Methods in the Growth of Perovskite Grains | Encyclopedia MDPI [encyclopedia.pub]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystallization Kinetics Modulation of FASnI3 Films with Pre-nucleation Clusters for Efficient Lead-Free Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xray.greyb.com [xray.greyb.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Device modeling of high performance and eco-friendly FAMASnI3 based perovskite solar cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Tin(II) Iodide as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) iodide (SnI₂), also known as stannous iodide, is a versatile inorganic salt that has found utility in organic synthesis, primarily as a mild and effective reducing agent. Its ability to participate in single-electron transfer processes makes it suitable for a range of transformations, including the reduction of various functional groups and the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of SnI₂ in key organic reactions, supported by quantitative data and mechanistic diagrams to facilitate its application in research and development. This compound is a red-orange solid that can be synthesized by heating metallic tin with a mixture of iodine in 2 M hydrochloric acid.[1]
Key Applications
This compound is a valuable reagent in several important organic transformations:
-
Barbier-Type Reactions: SnI₂ promotes the coupling of carbonyl compounds with organic halides to form alcohols. This is particularly useful for the synthesis of homoallylic alcohols.
-
Reduction of Nitro Compounds: Aromatic and aliphatic nitro groups can be selectively reduced to the corresponding primary amines using SnI₂.
-
Reductive Dehalogenation: α-Halo ketones can be dehalogenated to the parent ketones or their corresponding enolates.
Barbier-Type Allylation of Carbonyl Compounds
The SnI₂-mediated Barbier-type reaction is a powerful method for the synthesis of homoallylic alcohols, which are important building blocks in natural product synthesis.[2][3] This reaction involves the in situ formation of an organotin species from an allyl halide, which then adds to a carbonyl group.[4] A related system using tin and a catalytic amount of iodine in water has been shown to be effective for the allylation of various aldehydes and ketones.[5]
General Reaction Scheme
R¹(C=O)R² + Allyl-X + SnI₂ → R¹C(OH)(R²)CH₂CH=CH₂
Experimental Protocol: Synthesis of 1-Phenyl-3-buten-1-ol
A representative procedure for the tin-mediated allylation of benzaldehyde is as follows:
-
To a stirred suspension of tin powder (1.5 mmol) and the aldehyde (1.0 mmol) in a solvent mixture of THF/H₂O (4:1, 5 mL) is added allyl bromide (1.2 mmol).
-
The reaction mixture is stirred at room temperature for a specified time (see table below).
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired homoallylic alcohol.
Quantitative Data for Barbier-Type Allylation of Various Aldehydes
| Entry | Aldehyde | Allyl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Allyl bromide | 1-(4-Chlorophenyl)-3-buten-1-ol | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Allyl bromide | 1-(4-Methoxyphenyl)-3-buten-1-ol | 3 | 90 |
| 4 | Cinnamaldehyde | Allyl bromide | 1-Phenyl-1,5-hexadien-3-ol | 2 | 85 |
| 5 | Cyclohexanecarboxaldehyde | Allyl bromide | 1-Cyclohexyl-3-buten-1-ol | 4 | 82 |
Reaction conditions: Aldehyde (1.0 mmol), allyl bromide (1.2 mmol), Sn powder (1.5 mmol) in THF/H₂O (4:1) at room temperature.
Mechanistic Pathway
The Barbier reaction proceeds through a single-electron transfer mechanism.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Formulation of Stable Tin(II) Iodide Precursor Solutions for Optoelectronic Applications
1. Introduction
Tin-based halide perovskites are at the forefront of research into lead-free optoelectronic devices, offering a promising, non-toxic alternative to their lead-based counterparts.[1] A critical challenge in the fabrication of high-performance tin-based devices is the inherent instability of the tin(II) iodide (SnI₂) precursor solution. The Sn²⁺ cation is highly susceptible to oxidation to Sn⁴⁺, a process accelerated by atmospheric oxygen, certain solvents, and impurities in the precursor materials.[2][3] This oxidation leads to the formation of defects in the perovskite film, which act as non-radiative recombination centers, thereby degrading device performance and stability.[4][5]
This application note provides a comprehensive guide for researchers and scientists on the formulation of stable SnI₂ precursor solutions. It outlines key strategies, detailed experimental protocols, and quantitative data to mitigate Sn²⁺ oxidation, ensuring the reproducible fabrication of high-quality perovskite films.
2. Core Concepts for Precursor Stabilization
The stability of SnI₂ solutions is governed by several interconnected factors. A successful formulation strategy must address the following:
-
Minimizing Extrinsic Contamination: The entire process, from solution preparation to film deposition, must be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to eliminate exposure to oxygen and moisture.
-
Solvent Engineering: While dimethyl sulfoxide (DMSO) is an effective solvent for perovskite precursors, it is also a primary source of tin oxidation.[3][6] The choice of solvent or the use of co-solvent systems is critical. Alternative solvents with lower oxidizing potential or solvent mixtures are often employed to balance solubility and stability.[6]
-
Use of Additives: The incorporation of reducing agents or antioxidants is the most common and effective strategy. These additives either reverse the oxidation of Sn²⁺ or create a reducing environment that suppresses its formation.[4]
-
Tin(II) Fluoride (SnF₂): This is the most widely used additive, acting as a potent antioxidant and improving the morphology of the resulting perovskite film.[4][5]
-
Metallic Tin Powder: Sn(0) can be added to the precursor solution to reduce any Sn⁴⁺ species back to Sn²⁺.[2][4]
-
Organic Reducing Agents: Various organic compounds, including those with sulfur-containing groups or hydrazine derivatives, have been shown to passivate defects and inhibit oxidation.[4][7][8]
-
-
Precursor Purity: The starting SnI₂ material must be of the highest possible purity, with minimal contamination from Sn⁴⁺ compounds like SnI₄, which can act as nucleation sites for further oxidation.[2] Advanced synthesis methods for SnI₂ can also enhance precursor stability.[4]
Logical Workflow for SnI₂ Solution Stabilization
Caption: Workflow illustrating the causes of Sn(II) iodide instability and the key strategies to achieve a stable precursor solution.
Data Presentation: Summary of Stabilization Strategies
The following table summarizes various approaches reported in the literature for stabilizing SnI₂ precursor solutions.
| Formulation Strategy | Key Components & Molar Ratios | Solvent System | Reported Observations / Stability Benefit | Reference(s) |
| Standard Antioxidant | FASnI₃ precursor with SnF₂ additive (e.g., 10 mol%) | DMF:DMSO | SnF₂ inhibits the oxidation of Sn²⁺ and improves the morphology and substrate coverage of the perovskite film. | [2][4][5] |
| In Situ Polymerization | SnI₂:FAI:MAI:SnF₂ (1:0.75:0.25:0.1) + Allyl thiourea (ATU) and cross-linkers | (Not specified) | ATU passivates defects and inhibits Sn²⁺ oxidation; in situ polymerization significantly improves device stability under light and in storage. | [7] |
| Alternative Solvent System | PEAI:SnI₂ (Molar ratio not specified) | DEF:DMPU (6:1 v/v) | Solution showed no signs of Sn(II) oxidation even after heating at 100°C for 24 hours, directly avoiding oxidation caused by DMSO. | [6] |
| Carboxylic Acid-Assisted Synthesis (CAAS) | FASnI₃ precursor using CAAS-synthesized SnI₂ with SnF₂ (1:1:0.1 molar ratio) | DMF:DMSO | CAAS method enhances precursor stability against oxidation and leads to highly pure and unoxidized FASnI₃ thin films. | [2][4] |
| In Situ Nanoparticle Treatment | FASnI₃ precursor with SnF₂ and a reducing agent (TM-DHP) | DMF | In situ formation of Sn(0) nanoparticles effectively scavenges residual Sn(IV) impurities from the precursor solution, improving film quality. | [9] |
| Organic Cation Additive | MASnI₃ precursor with Ethylenediammonium (EDA²⁺) additive | (Not specified) | EDA²⁺ forms a stable 3D hollow perovskite structure, improving device performance and stability by managing Sn vacancies. | [8] |
Abbreviations: FAI (Formamidinium Iodide), MAI (Methylammonium Iodide), PEAI (Phenylethylammonium Iodide), DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), DEF (N,N-diethylformamide), DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), TM-DHP (1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine).
Experimental Protocols
Important: All procedures must be performed inside a nitrogen-filled glovebox with O₂ and H₂O levels below 1 ppm to prevent premature oxidation.
Protocol 1: Standard SnI₂ Precursor Formulation with SnF₂
This protocol describes the preparation of a standard Formamidinium Tin Iodide (FASnI₃) precursor solution, widely used for fabricating tin-based perovskite solar cells.
Materials:
-
This compound (SnI₂, high purity, ≥99.99%)[10]
-
Formamidinium Iodide (FAI)
-
Tin(II) Fluoride (SnF₂, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Equipment:
-
Nitrogen-filled glovebox
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm, PTFE)
Procedure:
-
Solvent Preparation: Prepare a co-solvent mixture of DMF and DMSO. A common volumetric ratio is 4:1 (DMF:DMSO).
-
Precursor Weighing: In the glovebox, weigh the precursor powders according to the desired molar concentration and ratio. For a 1.0 M FASnI₃ solution with 10 mol% SnF₂, the amounts would be:
-
SnI₂: 1.0 mmol
-
FAI: 1.0 mmol
-
SnF₂: 0.1 mmol
-
-
Dissolution:
-
Add the weighed FAI and SnF₂ powders to a vial containing a magnetic stir bar.
-
Add the prepared DMF:DMSO co-solvent to achieve the final concentration of 1.0 M.
-
Stir the mixture at room temperature for approximately 30 minutes until the powders are partially dissolved.
-
Add the weighed SnI₂ powder to the solution.
-
-
Homogenization: Continue stirring the solution at room temperature (or with gentle heating at ~60°C) for at least 2-4 hours, or until a clear, yellow-orange solution is formed. The solution should be free of any visible precipitates.
-
Filtration: Before use, filter the precursor solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.
-
Storage: Store the solution in a tightly sealed vial in the dark inside the glovebox. It is highly recommended to use the solution within a few hours of preparation for best results.
Protocol 2: Advanced Formulation using Carboxylic Acid-Assisted Synthesis (CAAS) of SnI₂
This protocol is based on an advanced method that synthesizes SnI₂ in situ to create a more stable precursor ink.[2][4]
Materials:
-
Tin powder (Sn, nanoparticles or fine powder)
-
Iodine (I₂)
-
A carboxylic acid (e.g., Oleic Acid)
-
Formamidinium Iodide (FAI)
-
Tin(II) Fluoride (SnF₂)
-
Dimethylformamide (DMF, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
In Situ Synthesis of CAAS-SnI₂:
-
Disperse tin powder in the chosen solvent system (e.g., DMF:DMSO).
-
Add a carboxylic acid ligand. The ligand helps in the formation of tin nanoparticles and passivates their surface.
-
Introduce a stoichiometric amount of iodine (I₂) to the tin dispersion. The reaction Sn + I₂ → SnI₂ will proceed.
-
Stir the reaction mixture until the iodine color disappears, indicating the formation of SnI₂. This process generates SnI₂ grafted with the carboxylic acid, which enhances its stability against oxidation.[4]
-
-
Perovskite Precursor Formulation:
-
To the freshly prepared CAAS-SnI₂ solution, add FAI and SnF₂ in the desired molar ratio (e.g., a final ratio of SnI₂:FAI:SnF₂ of 1:1:0.1).[2]
-
-
Homogenization and Filtration:
-
Stir the final solution at room temperature for 1-2 hours to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use in thin-film deposition.
-
This CAAS approach is reported to yield a perovskite ink that is more resistant to oxidation, enabling the fabrication of more efficient and reproducible devices.[2][4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Carboxylic Acid-Assisted Synthesis of this compound: Key for Stable Large-Area Lead-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for Improving the Stability of Tin‐Based Perovskite (ASnX3) Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound -10 mesh, 99.999 trace metals 10294-70-9 [sigmaaldrich.com]
Application Notes and Protocols for Additive Engineering of Tin(II) Iodide-Based Perovskites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the additive engineering of tin(II) iodide (SnI₂) based perovskites. The focus is on strategies to improve the stability and performance of these promising lead-free perovskite materials for photovoltaic applications.
Introduction to Additive Engineering in Tin-Based Perovskites
This compound-based perovskites, such as formamidinium tin iodide (FASnI₃), are promising alternatives to their lead-based counterparts due to their favorable optoelectronic properties and lower toxicity. However, a significant challenge in the development of tin-based perovskite solar cells is the propensity of Sn²⁺ to oxidize to Sn⁴⁺, which creates defects and degrades device performance and stability.[1][2] Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has emerged as a crucial strategy to address these issues. Additives can play several roles, including:
-
Suppressing Sn²⁺ Oxidation: Reducing agents and antioxidants can prevent the formation of Sn⁴⁺.
-
Improving Film Morphology: Additives can influence the crystallization process, leading to larger grain sizes, reduced pinholes, and smoother films.[2]
-
Defect Passivation: Certain molecules can passivate defects at the grain boundaries and surfaces of the perovskite film, reducing non-radiative recombination.
-
Enhancing Stability: By addressing the issues above, additives can significantly improve the long-term stability of the perovskite films and devices.
This guide details the use of several key additives and provides protocols for the fabrication and characterization of high-quality tin-based perovskite films.
Quantitative Performance Data with Various Additives
The following table summarizes the impact of different additives on the performance of FASnI₃-based perovskite solar cells.
| Additive | Molar Ratio (to SnI₂) | Key Performance Parameters | Stability | Reference |
| None (Control) | - | PCE: ~1-4% | Rapid degradation in air | [3] |
| Tin(II) Fluoride (SnF₂) | 10 mol% | PCE: 6.22%, Voc: ~0.5 V, Jsc: ~20 mA/cm², FF: ~60% | Improved stability against oxidation | [4] |
| Anilinium Hypophosphite (AHP) | 5 mol% (co-additive with SnF₂) | PCE: 5.48%, Voc: >0.5V | Retains 97% of initial PCE after 30 days in a glovebox | [5] |
| Ethylenediammonium Diiodide (EDAI₂) | 10% | PCE: 7.14%, Voc: 0.480 V, Jsc: 22.54 mA/cm², FF: 65.96% | Retains 96% of initial efficiency after 1000 hours (encapsulated) | [4] |
| Guanidinium Iodide (GAI) | 20% (with EDAI₂) | PCE: 8.5% | Increased stability | [6] |
| Hydrazinium Chloride (N₂H₅Cl) | 2.5 mol% (co-additive with SnF₂) | PCE: 5.4%, Increased Voc | Retains 65% of initial PCE after 1000 hours (unencapsulated) | [3] |
| Phenylhydrazine-4-sulfonic acid (PHPA) | - | PCE: 12.22% | Retains 80% of initial PCE after 200 hours under light-soaking | [7] |
Experimental Protocols
Materials and Reagents
-
Formamidinium iodide (FAI)
-
This compound (SnI₂)
-
Additives: Tin(II) fluoride (SnF₂), Anilinium hypophosphite (AHP), Ethylenediammonium diiodide (EDAI₂), Guanidinium iodide (GAI), Hydrazinium chloride (N₂H₅Cl)
-
Solvents: Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl sulfoxide (DMSO)
-
Antisolvent: Chlorobenzene (CB)
-
Substrates: FTO-coated glass
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Electron Transport Layer (ETL) material (e.g., C₆₀)
-
Metal electrode material (e.g., Ag, Au)
Substrate Preparation
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes before use.
-
Deposit the hole transport layer (e.g., spin-coat PEDOT:PSS at 4000 rpm for 30 s) and anneal according to the material's specifications.
Perovskite Precursor Solution Preparation (One-Step Method)
Note: All precursor solutions should be prepared in a nitrogen-filled glovebox.
Control FASnI₃ Solution (1 M):
-
Dissolve 467 mg of SnI₂ and 172 mg of FAI in a mixed solvent of 0.8 mL DMF and 0.2 mL DMSO.
-
Stir the solution at room temperature for at least 2 hours.
FASnI₃ Solution with SnF₂ (10 mol%):
-
To the control FASnI₃ solution, add 15.7 mg of SnF₂.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
FASnI₃ Solution with AHP (5 mol% co-additive with SnF₂):
-
Prepare the FASnI₃ solution with 10 mol% SnF₂ as described above.
-
Add 8.7 mg of AHP to the solution.
-
Stir for at least 2 hours before use.
FASnI₃ Solution with EDAI₂ (10 mol%):
-
To the control FASnI₃ solution, add 29.0 mg of EDAI₂.
-
Stir the solution for at least 2 hours.
Perovskite Film Deposition (Spin-Coating)
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the substrate.
-
Spin-coat in a two-step program:
-
1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).
-
4000 rpm for 30 seconds (with a ramp-up of 2000 rpm/s).
-
-
During the second step, at approximately 15 seconds, dispense 100 µL of chlorobenzene as an antisolvent onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.
Device Completion
-
After the perovskite film has cooled to room temperature, deposit the electron transport layer (e.g., thermal evaporation of C₆₀).
-
Deposit a buffer layer (e.g., BCP) if required.
-
Deposit the metal back contact (e.g., thermal evaporation of Ag or Au).
Characterization Protocols
Structural and Morphological Characterization
-
X-ray Diffraction (XRD):
-
Purpose: To confirm the perovskite crystal structure and identify any secondary phases.
-
Protocol: Use a diffractometer with a Cu Kα radiation source. Scan the films from 10° to 60° (2θ). The characteristic peaks for the α-phase FASnI₃ perovskite should be observed around 14.1°, 24.5°, 28.3°, 31.7°, and 40.5°.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and cross-section of the perovskite film and the full device stack.
-
Protocol: Acquire top-down and cross-sectional images at various magnifications. High-quality films should exhibit large, uniform grains with no pinholes.
-
Optoelectronic Characterization
-
UV-Vis Spectroscopy:
-
Purpose: To determine the absorption spectrum and estimate the bandgap of the perovskite film.
-
Protocol: Measure the absorbance of the perovskite film on a transparent substrate from 400 nm to 1000 nm. The bandgap can be estimated from a Tauc plot.
-
-
Photoluminescence (PL) Spectroscopy:
-
Purpose: To assess the electronic quality of the perovskite film. Higher PL intensity and longer carrier lifetimes are indicative of lower defect densities.
-
Protocol: Excite the film with a laser at a wavelength shorter than the perovskite's absorption edge (e.g., 532 nm). Measure the steady-state and time-resolved PL emission.
-
-
Current Density-Voltage (J-V) Characterization:
-
Purpose: To determine the photovoltaic performance of the solar cell.
-
Protocol: Use a solar simulator with an AM 1.5G spectrum (100 mW/cm²). Measure the J-V curve of the device to extract the key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of tin-based perovskite solar cells.
Caption: Logical relationship of additive engineering to improve tin-based perovskite solar cell performance.
Caption: Mechanism of SnF₂ action in improving FASnI₃ perovskite film quality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced photovoltaic performance and stability with a new type of hollow 3D perovskite {en}FASnI3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-functional molecule advancing the efficiency of pure 3D FASnI3 perovskite solar cells based on the tin tetraiodide reduction method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tin(II) Iodide in Photodetector and Sensor Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) iodide (SnI₂), also known as stannous iodide, is a versatile inorganic compound increasingly recognized for its potential in optoelectronic applications.[1] Its unique electronic and optical properties make it a compelling material for the fabrication of photodetectors and other sensing devices. Primarily, SnI₂ serves as a crucial precursor in the synthesis of tin-based perovskite materials, which are lauded for their tunable bandgaps, high absorption coefficients, and efficient charge carrier transport.[2][3] These characteristics are highly desirable for applications in light sensing and detection.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of photodetectors, and discusses its potential, though less explored, role in sensor technologies.
I. This compound in Photodetector Fabrication
The predominant application of this compound in photodetection is as a key component in lead-free perovskite photodetectors. These devices are gaining significant attention as alternatives to their lead-based counterparts due to lower toxicity. Additionally, research into non-perovskite, thin-film heterojunction photodetectors using SnI₂ is an emerging area.
A. Perovskite-Based Photodetectors
Tin-based perovskite photodetectors, often utilizing formamidinium tin iodide (FASnI₃), demonstrate impressive performance metrics, particularly in the near-infrared spectrum.[4] The quality of the SnI₂ precursor is critical, as the facile oxidation of Sn²⁺ to Sn⁴⁺ can introduce defects and degrade device performance.[5] Additives such as Tin(II) fluoride (SnF₂) are often incorporated to mitigate this issue and improve the crystallinity and stability of the perovskite film.[5]
Quantitative Performance Data of SnI₂-Based Perovskite Photodetectors
| Device Architecture | Responsivity (A W⁻¹) | Detectivity (Jones) | Response Time | Wavelength (nm) | Reference |
| FASnI₃ with double-sided passivation | 0.37 | 6.12 x 10¹³ | 9 µs | 720 | [4] |
| PEA₂SnI₄ with 20% SnF₂ additive | Not specified | 6.32 x 10¹³ | 0.56 ms | 520 | [5] |
| FASnI₃ | 105 | Not specified | Not specified | 685 |
Experimental Protocol: Fabrication of a FASnI₃ Perovskite Photodetector
This protocol is a generalized procedure based on common practices in the field.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes to enhance surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Perovskite Precursor Solution Preparation:
-
Inside a nitrogen-filled glovebox, prepare a 1 M precursor solution by dissolving formamidinium iodide (FAI) and SnI₂ in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Incorporate additives like SnF₂ (e.g., 20 mol%) to the precursor solution to suppress Sn²⁺ oxidation.
-
-
FASnI₃ Film Deposition:
-
Transfer the substrates with the HTL into the glovebox.
-
Spin-coat the FASnI₃ precursor solution onto the HTL at a suitable speed (e.g., 4000 rpm) for 30-60 seconds.
-
During the last few seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Anneal the film at a specific temperature (e.g., 100°C) for a designated time (e.g., 10 minutes).
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit an ETL, such as C60 or PCBM (phenyl-C61-butyric acid methyl ester), onto the perovskite layer via thermal evaporation or spin-coating.
-
Finally, thermally evaporate a metal electrode (e.g., Ag or Au) of approximately 100 nm thickness through a shadow mask to define the active area of the photodetector.
-
Caption: Workflow for the fabrication of an Ag/SnI₂/p-Si/Ag heterojunction photodetector.
II. This compound in Sensor Fabrication
The application of this compound as a primary sensing material in chemical and gas sensors is not well-documented in current scientific literature. The majority of research on tin-based semiconductor sensors focuses on tin oxide (SnO₂), which operates on the principle of resistance change upon gas adsorption on its surface.
There is a clear research gap and an opportunity for investigation into the potential of SnI₂ for these applications. Theoretical advantages could include its layered structure and reactivity, which might be harnessed for detecting specific analytes. However, the instability of SnI₂, particularly its sensitivity to moisture and oxidation, presents a significant challenge that would need to be overcome for practical sensor development.
For researchers interested in tin-based gas sensors, the existing literature on SnO₂ provides a robust starting point. Fabrication of SnO₂ sensors often involves techniques like spray pyrolysis, chemical vapor deposition, or sol-gel synthesis to create nanostructured films, which enhance the surface area and, consequently, the sensor's sensitivity.
Conclusion
This compound is a material of significant interest in the field of optoelectronics, particularly as a precursor for high-performance lead-free perovskite photodetectors. The protocols and data presented provide a foundation for researchers to fabricate and characterize these devices. The exploration of SnI₂ in non-perovskite photodetectors is an emerging field with demonstrated potential. Conversely, the application of SnI₂ in chemical and gas sensors remains largely unexplored, representing a challenging yet potentially rewarding area for future research. The primary hurdle for all SnI₂-based applications is managing its chemical stability, a key factor that must be addressed to realize its full technological potential.
References
- 1. rmdinc.com [rmdinc.com]
- 2. A Step-By-Step Guide To The Pecvd Process - Kintek Solution [kindle-tech.com]
- 3. 碘化锡(II) AnhydroBeads™, 99.99% trace metals basis, (Perovskite grade) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Novel High-Performance Scintillators for Radiation Detection - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]
- 5. Scintillation counter - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Step-by-Step Synthesis of CH3NH3SnI3 Perovskite Using SnI2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylammonium tin iodide (CH3NH3SnI3 or MASnI3) is a lead-free perovskite material that has garnered significant interest as a less toxic alternative to its lead-based counterparts for applications in photovoltaics and other optoelectronic devices. Its favorable bandgap of approximately 1.3 eV allows for light absorption across a broad solar spectrum. This document provides a detailed protocol for the synthesis of CH3NH3SnI3 perovskite thin films using tin(II) iodide (SnI2) and methylammonium iodide (CH3NH3I) as precursors, primarily focusing on the widely used one-step solution processing method. The inherent instability of Sn2+, which can readily oxidize to Sn4+, presents a significant challenge in the synthesis of high-quality MASnI3 films.[1][2] Therefore, all procedures should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.[1]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of CH3NH3SnI3 perovskite thin films.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |
| This compound (SnI2) | ≥99.9% | Sigma-Aldrich, Alfa-Aesar | Store in an inert atmosphere. |
| Methylammonium iodide (CH3NH3I) | Synthesis grade | Dyesol or synthesized in-house | Must be dried under vacuum before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use freshly opened solvent. |
| Chloroform | Anhydrous, ≥99% | Sigma-Aldrich | Used as an anti-solvent. |
| Substrates | Quartz, FTO-coated glass | Varies | Cleaned thoroughly before use. |
Equipment
-
Nitrogen-filled glovebox
-
Spin coater
-
Hotplate
-
Syringe filters (PTFE, 0.2 µm pore size)
-
Glass vials and syringes
-
Ultrasonic bath
-
Plasma cleaner or UV-Ozone cleaner
Substrate Preparation
Proper substrate cleaning is crucial for uniform film deposition.
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or a UV-Ozone cleaner for 10-15 minutes immediately before use to ensure a hydrophilic surface.
Perovskite Precursor Solution Preparation
This protocol describes the preparation of a 40 wt% precursor solution in DMF.
-
Inside a nitrogen-filled glovebox, weigh equimolar amounts of SnI2 and CH3NH3I. For example, to prepare 1 mL of solution, dissolve 0.186 g of SnI2 (5 mmol) and 0.079 g of CH3NH3I (5 mmol) in 1 mL of anhydrous DMF.[3]
-
Stir the solution on a hotplate at a low temperature (e.g., 60-70 °C) for at least 2 hours or until the precursors are fully dissolved, resulting in a clear yellow solution.
-
Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter.
Thin-Film Deposition via Spin Coating
-
Transfer the cleaned substrate to the spin coater inside the glovebox.
-
Dispense an adequate amount of the filtered precursor solution onto the center of the substrate (e.g., 100 µL).
-
Spin coat the solution. A typical two-step program is a spread-out step at a low speed (e.g., 500 rpm for 5 seconds) followed by a high-speed step (e.g., 2000-4000 rpm for 45-60 seconds) to form the film.[1][3] The dark brown perovskite film forms during this step.[1]
-
(Optional Anti-solvent Quenching) During the high-speed spinning step, a few seconds before the end of the program, dispense a stream of an anti-solvent like chloroform onto the spinning substrate. This can aid in the formation of more uniform and crystalline films.
-
Transfer the substrate to a hotplate for annealing.
Annealing
-
Immediately after spin coating, anneal the film on a preheated hotplate inside the glovebox.
-
A typical annealing temperature is 100 °C for 10 minutes.[3] This step helps to remove any residual solvent and improve the crystallinity of the film.
-
After annealing, allow the film to cool down to room temperature before further characterization or device fabrication.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of CH3NH3SnI3 perovskite.
Table 1: Precursor Solution Preparation
| Parameter | Value | Reference |
| Precursors | SnI2, CH3NH3I | [1][3] |
| Molar Ratio (SnI2:CH3NH3I) | 1:1 (equimolar) | [1][3] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][3] |
| Concentration | 40 wt% | [1][2] |
| Dissolution Temperature | 60-70 °C | - |
| Stirring Time | ≥ 2 hours | - |
Table 2: Thin-Film Deposition and Annealing Parameters
| Parameter | Value | Reference |
| Spin Coating Speed | 2000-4000 rpm | [1][3] |
| Spin Coating Duration | 45-60 s | [1][3] |
| Anti-solvent | Chloroform | [3] |
| Annealing Temperature | 90-100 °C | [3] |
| Annealing Duration | 10 minutes | [3] |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of CH3NH3SnI3 perovskite thin films.
Caption: Workflow for the one-step solution synthesis of CH3NH3SnI3 perovskite.
Characterization
To confirm the successful synthesis of CH3NH3SnI3 perovskite, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To verify the crystalline structure of the perovskite film.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the material.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the film.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and oxidation states.
Safety Precautions
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
The synthesis should be performed in an inert atmosphere to prevent the rapid degradation of the material and the oxidation of Sn2+.[1]
References
Application of Tin(II) Iodide in Developing Stable Thin-Film Transistors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Tin(II) Iodide (SnI₂) in the fabrication of stable thin-film transistors (TFTs). The focus is on solution-processed tin-based perovskite semiconductors, which are gaining attention as viable, less-toxic alternatives to lead-based counterparts. These guidelines are intended to assist researchers in materials science, electronics, and related fields in developing high-performance, stable p-type transistors.
Introduction
This compound is a crucial precursor for the synthesis of a variety of tin-based perovskite materials. These materials exhibit promising semiconducting properties, including high charge carrier mobility, making them suitable for the active channel layer in TFTs. However, the primary challenge in the development of tin-based perovskite devices is the inherent instability arising from the facile oxidation of Sn²⁺ to Sn⁴⁺. This oxidation process introduces defects, increases background carrier concentration, and ultimately degrades device performance and stability.
Recent advancements have focused on mitigating this oxidation through compositional engineering, the use of additives, and process optimization. This document outlines detailed protocols for the fabrication of TFTs using two representative tin-based perovskite systems: (PEA)₂SnI₄ (a 2D perovskite) and CsFASnI₃ (a 3D perovskite). Additionally, it provides insights into the mechanisms of degradation and strategies for enhancing stability.
Quantitative Data Summary
The performance of SnI₂-based thin-film transistors is highly dependent on the perovskite composition, fabrication conditions, and the use of additives. The following tables summarize key performance parameters from recent literature to provide a benchmark for researchers.
Table 1: Performance of (PEA)₂SnI₄-based Thin-Film Transistors
| Precursor Solvent System | Additive | Hole Mobility (μ) (cm²/Vs) | On/Off Current Ratio (I_on/I_off) | Stability |
| Methanol | None | ~0.0015 | > 10³ | Degrades within 1 hour in air |
| Ethanol | None | ~7.3 | > 10⁶ | Stable for over 5 hours in air (with CYTOP encapsulation) |
| DMF/DMSO | MACl | Up to 3x increase from pristine | > 10⁷ | Improved stability |
| N/A | Sulfur Doping (0.2%) | ~15 | > 10⁶ | Enhanced stability |
Table 2: Performance of 3D Tin-Based Perovskite Thin-Film Transistors
| Perovskite Composition | Additive | Hole Mobility (μ) (cm²/Vs) | On/Off Current Ratio (I_on/I_off) | Stability |
| CsFASnI₃ | None | ~10-20 | ~10⁶-10⁷ | Moderate |
| CsFASnI₃ | TEASCN | > 60 | > 10⁸ | Unencapsulated devices retained 84% of initial mobility after 30 days in N₂ |
| FASnI₃ | MACl | > 70 | > 10⁷ | Improved crystal structure stability |
| CsSnI₃ | SnF₂ (10 mol%) | ~1-5 | > 10⁵ | Improved film quality and reduced Sn⁴⁺ |
Experimental Protocols
The following are detailed protocols for the fabrication of SnI₂-based perovskite thin-film transistors. All procedures involving SnI₂ and perovskite precursor solutions should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation.
Substrate Preparation and Cleaning
-
Substrate: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) are commonly used as the substrate and gate dielectric.
-
Cleaning:
-
Sonicate the substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the surface hydrophilicity.
-
Protocol for (PEA)₂SnI₄ Thin-Film Transistor Fabrication
Phenethylammonium tin iodide ((PEA)₂SnI₄) is a 2D perovskite known for its relatively better ambient stability compared to 3D counterparts.
-
Precursor Solution Preparation (0.1 M):
-
Dissolve phenethylammonium iodide (PEAI) and SnI₂ in a 2:1 molar ratio in a suitable solvent. Anhydrous ethanol is recommended for improved film quality and device stability.
-
For example, to prepare 1 mL of a 0.1 M solution, dissolve 74.7 mg of PEAI and 37.3 mg of SnI₂ in 1 mL of ethanol.
-
Stir the solution at room temperature for at least 2 hours in a nitrogen-filled glovebox.
-
-
Thin-Film Deposition (Spin Coating):
-
Transfer the cleaned SiO₂/Si substrate into the glovebox.
-
Dispense approximately 40 µL of the (PEA)₂SnI₄ precursor solution onto the center of the substrate.
-
Spin-coat the solution at 3000 rpm for 30 seconds.
-
Annealing: Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
-
-
Source/Drain Electrode Deposition:
-
Define the source and drain contacts using a shadow mask.
-
Deposit 40-50 nm of gold (Au) or other suitable electrode material (e.g., Cr/Au) via thermal evaporation. The channel length and width are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
Protocol for CsFASnI₃ Thin-Film Transistor Fabrication with TEASCN Additive
This protocol describes the fabrication of a high-performance 3D perovskite TFT, incorporating 2-thiopheneethylamine thiocyanate (TEASCN) as a stabilizing and performance-enhancing additive.[1]
-
Precursor Solution Preparation (1 M):
-
Prepare a stock solution of formamidinium iodide (FAI) and cesium iodide (CsI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).
-
In a separate vial, dissolve SnI₂ in the DMF/DMSO solvent mixture.
-
To the SnI₂ solution, add the desired amount of TEASCN. A typical concentration is a molar ratio of TEASCN to SnI₂ of around 2-5%.
-
Finally, add the FAI/CsI stock solution to the SnI₂/TEASCN solution to achieve the target stoichiometry of Cs₀.₁₅FA₀.₈₅SnI₃.
-
Stir the final precursor solution overnight at room temperature inside a glovebox.
-
-
Thin-Film Deposition (Spin Coating):
-
Dispense ~40 µL of the CsFASnI₃ precursor solution onto the prepared SiO₂/Si substrate.
-
Spin-coat at 4000 rpm for 30 seconds.
-
During the spin coating, at approximately 10 seconds after the start, dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at 70°C for 15 minutes.
-
-
Source/Drain Electrode Deposition:
-
Follow the same procedure as described in section 3.2.3 for the deposition of Au electrodes.
-
Stability Enhancement and Characterization
Mechanism of Sn²⁺ Oxidation and Stabilization
The primary degradation pathway in tin-based perovskites is the oxidation of Sn²⁺ to Sn⁴⁺, particularly in the presence of oxygen. This process is detrimental to the semiconductor's performance.
Caption: Sn²⁺ oxidation pathway and stabilization strategies.
Additives play a crucial role in enhancing stability through several mechanisms:
-
Reducing Agents: Some additives can act as reducing agents, preventing the oxidation of Sn²⁺.
-
Defect Passivation: Additives can passivate defect sites at the grain boundaries and surface of the perovskite film, which are often initiation sites for degradation.
-
Crystal Growth Modification: Certain additives can modulate the crystallization process, leading to larger grain sizes and higher quality films with fewer defects.[1]
-
Formation of Stable Intermediates: Some additives can form intermediate complexes that retard the rapid crystallization of the perovskite, allowing for more ordered film formation.
Experimental Workflow for TFT Fabrication and Characterization
The following diagram illustrates a typical workflow for the fabrication and characterization of SnI₂-based TFTs.
Caption: Experimental workflow for SnI₂-based TFTs.
Protocols for Characterization
-
Measurement Setup: Use a semiconductor parameter analyzer in a dark, inert environment (probe station inside a glovebox).
-
Transfer Characteristics: Measure the drain current (I_d) as a function of the gate voltage (V_g) at a constant drain voltage (V_d) (e.g., V_d = -40 V). From this, extract the on/off current ratio, subthreshold swing (SS), and threshold voltage (V_th).
-
Output Characteristics: Measure I_d as a function of V_d at various constant gate voltages.
-
Mobility Calculation: Calculate the field-effect mobility (µ) in the saturation regime from the transfer curve using the standard MOSFET equation.
-
Stability Testing:
-
Ambient Stability: Store unencapsulated devices in an environment with controlled humidity and oxygen levels and measure their electrical characteristics at regular intervals.
-
Bias Stress Measurement: Apply a constant gate and drain bias (e.g., V_g = V_d = -20 V) for an extended period (e.g., >1 hour) and monitor the change in I_d and V_th.
-
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite film.
-
Scanning Electron Microscopy (SEM): To visualize the film morphology, grain size, and uniformity.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the film.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the perovskite film.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and, crucially, to quantify the ratio of Sn²⁺ to Sn⁴⁺, providing a direct measure of oxidation.
Troubleshooting and Safety
-
Poor Film Quality: If films are non-uniform or have pinholes, optimize the spin coating speed, precursor concentration, and consider using an anti-solvent treatment.
-
Low Performance: Low mobility and on/off ratios can be due to impurities in precursors, oxidation, or a high density of trap states. Ensure high-purity SnI₂ is used and all solution preparation and device fabrication steps are performed in a strictly inert environment.
-
Safety: this compound and organic solvents are hazardous. Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area or glovebox. Consult the Safety Data Sheets (SDS) for all materials before use.
References
Troubleshooting & Optimization
Technical Support Center: Stabilization of Sn(II) Iodide Precursor Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the oxidation of Sn(II) to Sn(IV) in iodide precursor solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of Sn(II) iodide solutions and provides step-by-step solutions.
Problem 1: My SnI₂ solution in DMSO/DMF turns yellow or reddish-brown upon preparation or shortly after.
-
Question: Why is my tin(II) iodide solution changing color, and how can I prevent it?
-
Answer: A color change from colorless or light yellow to yellow or reddish-brown is a common indicator of the oxidation of Sn(II) to Sn(IV) and the formation of iodine (I₂). This is a prevalent issue, especially when using dimethyl sulfoxide (DMSO) as a solvent, which can directly oxidize Sn(II), particularly under acidic conditions and at elevated temperatures.[1][2] Exposure to atmospheric oxygen also significantly accelerates this degradation process.
To prevent this, you can employ several strategies:
-
Use of Reductive Additives: Introducing a reducing agent can reverse the oxidation of Sn(IV) back to Sn(II) or prevent its initial formation.
-
Solvent Choice and Handling: Minimizing the use of aggressive solvents like DMSO or using co-solvents can help. Always use fresh, anhydrous solvents and prepare solutions in an inert atmosphere (e.g., a glovebox).
-
In-situ Synthesis of Stable Adducts: Preparing SnI₂-(solvent) adducts can enhance the stability of Sn(II) in the solution.[3][4][5]
-
Problem 2: I'm observing poor reproducibility in the performance of devices fabricated from my Sn(II) precursor solutions.
-
Question: What could be causing the batch-to-batch variation in my experimental results?
-
Answer: Poor reproducibility is often linked to the inconsistent quality of the SnI₂ precursor solution, primarily due to varying levels of Sn(IV) contamination. The oxidation of Sn(II) is a dynamic process, and the extent of oxidation can differ between batches depending on factors like air exposure time, solvent quality, and temperature. Even small amounts of Sn(IV) impurities can act as charge traps and recombination centers, negatively impacting device performance.[6]
To improve reproducibility:
-
Standardize Preparation protocols: Follow a strict, standardized protocol for solution preparation, minimizing variations in timing, temperature, and atmospheric exposure.
-
Use Stabilizing Agents: Consistently use an effective antioxidant or stabilizing agent in your precursor solution. See the protocols below for examples using metallic tin powder, SnF₂, or organic additives.
-
Characterize Your Precursor: Before use, you can qualitatively assess the freshness of your solution by its color. A pale yellow solution is generally indicative of minimal oxidation, while a darker yellow or reddish-brown color suggests significant Sn(IV) content. For a more quantitative analysis, techniques like UV-Vis spectroscopy can be used to detect the presence of I₂.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Sn(II) oxidation in iodide precursor solutions?
A1: The primary causes for the oxidation of Sn(II) to Sn(IV) are:
-
Atmospheric Oxygen: Sn(II) is highly susceptible to oxidation upon exposure to air.
-
Solvent-Induced Oxidation: Dimethyl sulfoxide (DMSO), a common solvent for these precursors, can act as an oxidizing agent, especially when heated or in the presence of acidic species.[1][2] The reaction mechanism can involve the formation of an iododimethylsulfonium iodide intermediate.[1]
-
Acidic Conditions: The presence of acidic additives or impurities can accelerate the oxidation process.
-
Impure Starting Materials: The commercial SnI₂ powder may already contain Sn(IV) impurities.
Q2: Which antioxidants are most effective, and in what concentrations should they be used?
A2: The choice of antioxidant and its concentration depends on the specific solvent system and experimental requirements. Commonly used and effective antioxidants include:
-
Metallic Tin (Sn) Powder: Acts as a reducing agent via the comproportionation reaction: Sn(IV) + Sn(0) → 2Sn(II). It is typically used in excess.
-
Tin(II) Fluoride (SnF₂): Not only does it help in reducing Sn(IV) but it is also believed to increase the defect formation energy of Sn vacancies.[7][8] It is often added in molar ratios of 10-20% with respect to SnI₂.
-
Organic Reducing Agents: Compounds like 4-fluorophenylhydrazine hydrochloride have proven effective in reducing Sn(IV) and passivating defects.[9][10]
The following table summarizes the effectiveness of various additives.
| Additive | Typical Concentration (mol% relative to SnI₂) | Solvent System | Observed Effect | Reference |
| Metallic Tin (Sn) Powder | Excess | DMSO/DMF | Reduces Sn(IV) to Sn(II), solution color lightens. | [11] |
| Tin(II) Fluoride (SnF₂) | 10-20% | DMSO/DMF | Suppresses Sn(IV) formation and improves film morphology. | [7][8] |
| 4-fluorophenylhydrazine hydrochloride | ~10% | DMSO | Reduces Sn(IV) and I₂, improves solution stability and device performance. | [9] |
| Uric Acid | 5-15% | Not specified | Reduces the intensity of color change, indicating less oxidation. |
Q3: Can I use solvents other than DMSO to avoid oxidation?
A3: Yes, exploring alternative solvents is a valid strategy. While DMSO is an excellent solvent for SnI₂, its oxidizing nature is a significant drawback. N,N-Dimethylformamide (DMF) is a common co-solvent and is less oxidizing than DMSO. Research is ongoing to identify new solvent systems that can dissolve the precursors effectively without causing oxidation.
Q4: How can I visually assess the quality of my SnI₂ solution?
A4: A simple visual inspection can be a quick quality check. A fresh, high-purity SnI₂ solution should be colorless to pale yellow. If the solution appears dark yellow, orange, or reddish-brown, it is a strong indication of significant Sn(IV) and iodine content, and the solution should be discarded or treated with a reducing agent.
Experimental Protocols
Here are detailed methodologies for key experiments aimed at preventing Sn(II) oxidation.
Protocol 1: Preparation of a Stabilized SnI₂ Solution using Metallic Tin Powder
This protocol describes the use of metallic tin powder to remove Sn(IV) impurities from a SnI₂ solution.
-
Materials:
-
This compound (SnI₂)
-
Metallic tin (Sn) powder (-325 mesh)
-
Anhydrous N,N-Dimethylformamide (DMF) and/or Dimethyl sulfoxide (DMSO)
-
-
Procedure (to be performed in an inert atmosphere, e.g., a glovebox):
-
Weigh the desired amount of SnI₂ and dissolve it in the chosen anhydrous solvent or solvent mixture to the target concentration (e.g., 1 M).
-
Add an excess of metallic tin powder to the solution (a small scoop is usually sufficient).
-
Stir the solution vigorously overnight at room temperature.
-
The solution should become lighter in color (pale yellow) as the Sn(IV) is reduced to Sn(II).
-
Before use, allow the excess tin powder to settle or filter the solution through a PTFE syringe filter (0.2 μm pore size).
-
Protocol 2: Incorporation of SnF₂ as a Stabilizing Additive
This protocol details the addition of SnF₂ to the precursor solution to inhibit oxidation.
-
Materials:
-
This compound (SnI₂)
-
Tin(II) fluoride (SnF₂)
-
Other precursors as required by your final formulation (e.g., formamidinium iodide - FAI)
-
Anhydrous DMF/DMSO co-solvent (e.g., 4:1 v/v)
-
-
Procedure (in an inert atmosphere):
-
Weigh the primary precursors (e.g., FAI and SnI₂).
-
Weigh SnF₂ to be 10-20 mol% of the SnI₂ molar amount.
-
Dissolve all the powders in the anhydrous co-solvent.
-
Stir the solution at room temperature for at least 2-4 hours until all components are fully dissolved. The resulting solution should be clear and pale yellow.
-
Protocol 3: In-situ Synthesis of Stable SnI₂·(DMSO)ₓ Adducts
This method creates a more stable form of SnI₂ within the DMSO solvent, reducing its propensity for oxidation.[5][12][13]
-
Materials:
-
Metallic tin (Sn) powder
-
Iodine (I₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure (in an inert atmosphere):
-
In a vial, combine metallic tin powder and iodine in a 1:1 molar ratio.
-
Add anhydrous DMSO to achieve the desired final concentration of SnI₂.
-
Stir the mixture at room temperature. The reaction is an in-situ synthesis where the metallic tin reacts with iodine to form SnI₂, which then coordinates with DMSO to form a stable adduct.[5][12][13]
-
Continue stirring until the solution becomes clear and pale yellow, indicating the completion of the reaction. This may take several hours.
-
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: The oxidation pathway of Sn(II) to Sn(IV) in iodide precursor solutions.
Caption: Workflow for preventing Sn(II) oxidation in precursor solutions.
Caption: The comproportionation reaction for stabilizing Sn(II) solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Synthesis of Stable SnI2·xDMSO Adducts toward Efficient TinâLead Perovskite Solar Cells - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. Synthesis of Stable SnI2· x DMSO Adducts toward Efficient Tin-Lead Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for Improving the Stability of Tin‐Based Perovskite (ASnX3) Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 12. scispace.com [scispace.com]
- 13. One-Step Synthesis of SnI2·(DMSO)x Adducts for High-Performance Tin Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for stabilizing tin(II) iodide solutions against air and moisture degradation
Technical Support Center: Stabilizing Tin(II) Iodide Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing this compound (SnI₂) solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols to mitigate degradation from air and moisture.
Frequently Asked Questions (FAQs)
Q1: Why are this compound (SnI₂) solutions so unstable in air? A1: The primary cause of instability is the facile oxidation of the tin(II) cation (Sn²⁺) to the more stable tin(IV) state (Sn⁴⁺) in the presence of oxygen. This oxidation process is a major hurdle in the development of tin-based technologies like perovskite solar cells. Moisture can also contribute to degradation through hydrolysis.
Q2: What are the visible signs of SnI₂ solution degradation? A2: A fresh, high-purity SnI₂ solution is typically yellow to orange. Upon degradation, the solution will darken, often turning brown or forming a dark precipitate. This color change indicates the formation of degradation products, including elemental iodine (I₂), which has a characteristic brown color in solution.
Q3: What are the main chemical products of SnI₂ degradation in air? A3: When SnI₂ degrades in the presence of air and moisture, the main products are tin(IV) iodide (SnI₄), tin(IV) oxide (SnO₂), and elemental iodine (I₂). The process can become cyclic, where the formation of I₂ can further accelerate the oxidation of the remaining Sn²⁺.
Q4: Which solvents are recommended for dissolving SnI₂? A4: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to dissolve SnI₂. However, caution is advised with DMSO, as it can oxidize Sn²⁺, especially when heated or in the presence of acidic species. Using alternative solvent systems or carefully controlling conditions is crucial.
Q5: What are the ideal storage conditions for SnI₂ solutions? A5: To maximize stability, SnI₂ solutions must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The solutions should also be protected from light and stored in a cool, dark place.
Troubleshooting Guide
Problem: My freshly prepared SnI₂ solution immediately turned dark brown and formed a precipitate.
-
Possible Cause 1: Oxygen/Moisture Contamination. The most likely cause is exposure to air and/or moisture during preparation. Sn²⁺ is extremely sensitive to oxidation.
-
Solution: Ensure all preparation steps are performed in an inert atmosphere, such as inside a glovebox. Use anhydrous solvents and high-purity, dry SnI₂ powder. Solvents should be properly dried and degassed before use.
Problem: I am using high-purity reagents in a glovebox, but my solution in DMSO still degrades over a short period.
-
Possible Cause: Solvent-Induced Oxidation. Dimethyl sulfoxide (DMSO) is known to oxidize Sn²⁺ to Sn⁴⁺, a reaction that can occur even without ambient oxygen, especially when heated.
-
Solution:
-
Avoid heating the solution if possible.
-
Consider using a co-solvent system to reduce the concentration of DMSO, such as a DMF:DMSO mixture.
-
Incorporate a stabilizing agent from the start of your preparation (see protocols below).
-
Explore alternative solvent systems if your experiment allows.
-
Problem: The stabilizing agent I added (e.g., SnF₂) is not fully dissolving.
-
Possible Cause: Low Solubility. Some additives, like tin(II) fluoride (SnF₂), have low solubility in common organic solvents.
-
Solution:
-
Gently warm the solution while stirring. Be mindful that heat can accelerate the degradation of SnI₂ in certain solvents like DMSO.
-
Use sonication to aid dissolution.
-
Increase the proportion of a solvent in which the additive is more soluble, if using a co-solvent system.
-
Problem: My stabilized solution appears clear initially but shows signs of degradation after several hours or upon use in thin-film deposition.
-
Possible Cause 1: Insufficient Stabilizer. The amount of stabilizer may be inadequate to counteract the oxidative stress over time or during processing steps like spin-coating in ambient or near-ambient conditions.
-
Solution: Increase the molar ratio of the stabilizer. For example, SnF₂ is often used in excess (e.g., 10 mol%) relative to the tin iodide content.
-
Possible Cause 2: Depletion of Reducing Agent. Reducing agents like metallic tin powder are consumed as they scavenge Sn⁴⁺.
-
Solution: Ensure sufficient reducing agent is present. The solution may need to be freshly prepared if it has been stored for an extended period.
Visual Guide: SnI₂ Degradation Pathway
Improving the purity of synthesized tin(II) iodide for high-efficiency devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized tin(II) iodide (SnI₂), a critical precursor for high-efficiency optoelectronic devices.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of SnI₂.
| Problem/Observation | Potential Cause | Recommended Solution |
| Synthesized SnI₂ is yellow or brownish instead of bright orange/red. | Oxidation of Sn²⁺ to Sn⁴⁺, forming SnI₄ impurities.[1][2] | • Ensure all synthesis and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon). • Use degassed solvents. • Consider adding a reducing agent like tin powder to the precursor solution to reduce any formed Sn⁴⁺ back to Sn²⁺. |
| Low yield of SnI₂ after synthesis. | Incomplete reaction or loss of product during purification. | • For direct synthesis from tin and iodine, ensure sufficient reaction time and temperature. The disappearance of the violet iodine vapor can indicate reaction completion.[3] • During recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation.[4][5] Avoid using an excessive amount of solvent. |
| Precursor solution (e.g., in DMF/DMSO) turns yellow or cloudy over time. | Instability of the SnI₂ precursor and oxidation in the presence of certain solvents like DMSO, especially under acidic conditions and at elevated temperatures.[2][6] | • Prepare precursor solutions fresh before use. • Store solutions in an inert atmosphere and protect from light. • Consider using solvent systems less prone to oxidizing Sn²⁺ or employ stabilizing additives like carboxylic acids.[7][8] |
| Difficulty dissolving synthesized SnI₂ in solvents like DMF. | Presence of insoluble impurities or formation of tin oxides/hydroxides due to moisture.[9] | • Ensure the synthesized SnI₂ is thoroughly dried under vacuum. • Purify the SnI₂ via recrystallization or sublimation to remove non-soluble impurities.[1][4] • Handle SnI₂ in a glovebox to prevent exposure to moisture.[9] |
| Inconsistent performance of devices fabricated with synthesized SnI₂. | Variable purity of the SnI₂ batches, particularly fluctuating levels of SnI₄ contamination. | • Standardize the synthesis and purification protocol. • Characterize each batch of SnI₂ for purity before use (e.g., using melting point, UV-Vis, or NMR spectroscopy).[1] • Employ robust purification methods like vacuum sublimation or the MASSR technique to ensure consistent purity.[1][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized SnI₂ and how do they affect device performance?
A1: The most common impurity is tin(IV) iodide (SnI₄), which forms due to the easy oxidation of tin(II).[1] Sn⁴⁺ acts as a recombination center in perovskite solar cells, which can significantly reduce the power conversion efficiency (PCE).[11] Other potential impurities include unreacted starting materials, tin oxides from reaction with air or moisture, and solvent residues.
Q2: What is a reliable method to synthesize high-purity SnI₂ in the lab?
A2: A promising method is the Carboxylic Acid-Assisted Synthesis (CAAS), which involves the reaction of elemental tin and iodine in the presence of a carboxylic acid like formic acid.[7][8][12][13] This method can produce highly pure and unoxidized SnI₂ and enhances the stability of the precursor solution.[7] Another common method is the direct reaction of tin powder and iodine in a suitable solvent under reflux.[3]
Q3: How can I effectively purify my synthesized SnI₂?
A3: Several methods can be used for purification:
-
Recrystallization: This involves dissolving the crude SnI₂ in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure crystals to precipitate.[4][5]
-
Vacuum Sublimation: This technique separates SnI₂ from the more volatile SnI₄ impurity based on their different sublimation temperatures. SnI₄ sublimes at around 150 °C, while SnI₂ sublimes at a higher temperature, around 330 °C.[1]
-
Metal-Assisted Solid-State Reduction (MASSR): This novel technique involves mixing the impure SnI₂ with metallic tin powder to reduce Sn⁴⁺ species back to Sn²⁺ in a solid-state reaction.[10]
Q4: What are the key characterization techniques to assess the purity of SnI₂?
A4:
-
Melting Point: Pure SnI₂ has a sharp melting point at approximately 320 °C. A broad melting range at a lower temperature can indicate the presence of impurities.
-
¹¹⁹Sn NMR Spectroscopy: This is a powerful technique to directly identify and quantify the presence of Sn⁴⁺ species (like SnI₄) in a SnI₂ sample.[1][2]
-
Thermogravimetric Analysis (TGA): TGA can distinguish between SnI₂ and SnI₄ based on their different sublimation temperatures.[1]
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystal structure of SnI₂ and identify any crystalline impurities.
Q5: What is the visual indicator of a successful SnI₂ synthesis?
A5: High-purity this compound is typically a bright red-orange crystalline solid.[14] During synthesis via direct reaction, the disappearance of the violet or brown color of iodine in the reaction mixture is a good indicator that the reaction is nearing completion.[3]
Quantitative Data Summary
The following tables summarize the impact of different synthesis and purification methods on the purity of SnI₂ and the performance of resulting perovskite solar cells.
Table 1: Comparison of SnI₂ Synthesis and Purification Methods
| Method | Typical Purity | Advantages | Disadvantages | Reference |
| Direct reaction of Sn and I₂ followed by Recrystallization | 99% - 99.9% | Simple, scalable. | Prone to Sn⁴⁺ formation if not performed under inert conditions. | [3] |
| Carboxylic Acid-Assisted Synthesis (CAAS) | High purity, unoxidized | Enhanced precursor stability, can be performed in various solvents. | May require optimization for different carboxylic acids. | [7][8][12][13] |
| Vacuum Sublimation | > 99.99% | Effective at removing volatile impurities like SnI₄. | Requires specialized equipment. | [1] |
| Metal-Assisted Solid-State Reduction (MASSR) | Significantly reduced Sn⁴⁺ content | Simple, reduces material loss from multiple purification cycles. | A newer technique, may require further optimization. | [10] |
Table 2: Impact of SnI₂ Purity on Perovskite Solar Cell Performance
| SnI₂ Purity / Additive | Power Conversion Efficiency (PCE) | Key Observations | Reference |
| SnI₂ with significant SnI₄ impurity | Low (< 5%) | High defect density leads to poor device performance. | [11] |
| High-Purity SnI₂ (>99.99%) | Up to 14.6% (certified) | Reduced trap states and improved carrier diffusion length. | [15] |
| SnI₂ purified by MASSR | 22.86% (in Sn-Pb mixed PSCs) | Reduced non-radiative recombination losses. | [10] |
| SnI₂ from CAAS method | 8.35% (for large-area flexible cells) | Good reproducibility and stability. | [12][13] |
Experimental Protocols
Protocol 1: Carboxylic Acid-Assisted Synthesis (CAAS) of SnI₂
This protocol is adapted from a method for preparing SnI₂ for perovskite solar cells.[16]
Materials:
-
Tin powder (Sn)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Formic acid
Procedure:
-
Under an inert atmosphere (e.g., in a nitrogen-filled glovebox), suspend tin powder in a 4:1 (v/v) mixture of DMF:DMSO.
-
Add formic acid (e.g., 15 μl for a 1 mL solvent mixture) to the suspension, which should result in a greyish, dense dispersion.
-
Stir the dispersion for approximately 4 hours.
-
Gradually add a stoichiometric amount of iodine to the dispersion under vigorous stirring.
-
Continue stirring the mixture for another 15 minutes to obtain the SnI₂ solution.
Protocol 2: Purification of SnI₂ by Recrystallization
This is a general procedure for purifying solid compounds.[4][5]
Materials:
-
Crude SnI₂
-
A suitable solvent in which SnI₂ has high solubility at high temperatures and low solubility at low temperatures (e.g., certain organic solvents, to be determined empirically).
Procedure:
-
Place the crude SnI₂ in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the SnI₂ is completely dissolved. If it doesn't dissolve, add small portions of the solvent until it does. The goal is to have a saturated solution at the boiling point of the solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool down slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for high-purity SnI₂.
Caption: Troubleshooting logic for SnI₂ purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. LabXchange [labxchange.org]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. Carboxylic Acid-Assisted Synthesis of this compound: Key for Stable Large-Area Lead-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carboxylic Acid-Assisted Synthesis of this compound: Key for Stable Large-Area Lead-Free Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanelements.com [americanelements.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting low power conversion efficiency in SnI2-based solar cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of tin(II) iodide (SnI2)-based perovskite solar cells. The information is tailored for researchers, scientists, and professionals in the field.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the typically lower power conversion efficiency (PCE) in SnI2-based solar cells compared to their lead-based counterparts?
A1: The lower PCE in tin-based perovskite solar cells primarily stems from several key challenges:
-
Oxidation of Sn²⁺: Tin(II) (Sn²⁺) is highly susceptible to oxidation to tin(IV) (Sn⁴⁺), which can act as a p-dopant, increasing the background carrier concentration and creating deep-level defects that lead to non-radiative recombination.[1][2][3][4][5]
-
Rapid Crystallization: SnI2-based perovskites exhibit much faster crystallization rates than their lead-based counterparts.[1] This rapid process can lead to poor film morphology, including pinholes, small grains, and a high density of defect states at grain boundaries and surfaces, which act as recombination centers.
-
High Defect Density: The combination of fast crystallization and the propensity for oxidation results in a significantly higher defect density in tin-based perovskite films, which is a major contributor to performance losses.[1]
-
Energy Level Mismatch: The energy levels of the SnI2-based perovskite absorber layer often do not align optimally with commonly used electron transport layers (ETLs) and hole transport layers (HTLs), leading to inefficient charge extraction and increased interfacial recombination.[6]
Q2: How does the oxidation of Sn²⁺ to Sn⁴⁺ impact the solar cell's performance?
A2: The oxidation of Sn²⁺ to Sn⁴⁺ is a critical degradation pathway that negatively affects device performance in several ways:
-
Increased Recombination: Sn⁴⁺ sites act as deep-level trap states within the perovskite bandgap, promoting non-radiative recombination of photogenerated electron-hole pairs. This reduces the open-circuit voltage (Voc) and the short-circuit current density (Jsc).[2][7]
-
P-type Doping: The presence of Sn⁴⁺ increases the intrinsic p-type carrier concentration, which can lead to higher dark currents and lower Voc.[8]
-
Reduced Carrier Lifetime: The deep-level defects introduced by Sn⁴⁺ significantly shorten the charge carrier lifetime, limiting the diffusion length and, consequently, the Jsc.[7][9]
Q3: What is the role of additives like tin(II) fluoride (SnF₂) and ethylenediammonium diiodide (EDAI₂)?
A3: Additives play a crucial role in mitigating the intrinsic challenges of SnI2-based perovskites:
-
Tin(II) Fluoride (SnF₂): SnF₂ is widely used as a reductive additive to suppress the oxidation of Sn²⁺ to Sn⁴⁺.[8][10] It also helps to reduce the defect density and improve the crystallinity of the perovskite film, leading to enhanced PCE and stability.[8][10]
-
Ethylenediammonium Diiodide (EDAI₂): EDAI₂ is a bulky organic cation additive that can passivate surface defects and improve the morphology of the perovskite film by reducing pinholes.[11][12][13] It can also induce the formation of mixed-dimensional (2D/3D) perovskite structures, which can enhance stability and reduce non-radiative recombination.[12][13]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues observed in SnI2-based solar cell experiments.
Issue 1: Low Open-Circuit Voltage (Voc)
A low Voc is often indicative of high rates of charge recombination within the device.
Troubleshooting Workflow for Low Voc
Caption: Troubleshooting workflow for low Voc in SnI2-based solar cells.
| Possible Cause | Suggested Action | Expected Outcome | Relevant Characterization |
| High Non-Radiative Recombination | High density of trap states due to Sn⁴⁺ and other defects.[14][15][16][17] | Introduce reductive additives like SnF₂ or cesium trifluoroacetate (CsTFA) into the precursor solution to suppress Sn²⁺ oxidation.[2][8][10] | Improved Voc and longer carrier lifetimes. |
| Energy Level Mismatch | Poor alignment between the perovskite's valence/conduction bands and the HTL's HOMO/ETL's LUMO levels.[15][17][18] | Select ETL and HTL materials with better energy level alignment to the SnI₂-based perovskite. Consider interfacial modification layers. | Increased Voc and improved charge extraction efficiency. |
| Interfacial Defects | High density of defects at the perovskite/ETL and perovskite/HTL interfaces.[14][16] | Introduce passivation layers (e.g., using 2D perovskite precursors) at the interfaces. | Reduced interfacial recombination, leading to higher Voc. |
Quantitative Impact of Troubleshooting Low Voc
| Troubleshooting Strategy | Device Parameter | Before | After | Reference |
| EABr Additive | Voc (V) | ~0.75 | 0.83 | [16][17] |
| PCE (%) | ~9.5 | 10.80 | [16][17] | |
| CsTFA Additive | Voc (V) | ~0.60 | ~0.65 | [2] |
| PCE (%) | ~8.5 | ~9.7 | [2] |
Issue 2: Low Short-Circuit Current Density (Jsc)
A low Jsc can be caused by poor light absorption, inefficient charge collection, or high series resistance.
Troubleshooting Workflow for Low Jsc
Caption: Troubleshooting workflow for low Jsc in SnI2-based solar cells.
| Possible Cause | Suggested Action | Expected Outcome | Relevant Characterization |
| Poor Film Morphology | Incomplete surface coverage, pinholes, or a non-uniform perovskite film.[19] | Optimize the spin-coating parameters (speed, time, anti-solvent) and annealing conditions (temperature, time) to achieve a dense and uniform film.[20][21] | Increased light absorption and reduced shunt paths, leading to higher Jsc. |
| Inadequate Light Absorption | The perovskite absorber layer is too thin.[19] | Increase the thickness of the perovskite layer by adjusting the precursor concentration or spin-coating parameters. | Enhanced light harvesting and higher Jsc. |
| Short Carrier Diffusion Length | High defect density leads to rapid recombination before carriers can be collected. | Improve film crystallinity and reduce defect density through the use of additives and optimized fabrication protocols. | Longer carrier diffusion length and improved charge collection, resulting in a higher Jsc. |
Issue 3: Low Fill Factor (FF)
A low FF is often associated with high series resistance, low shunt resistance, or non-ideal diode behavior.[22][23]
Troubleshooting Workflow for Low Fill Factor
Caption: Troubleshooting workflow for low Fill Factor in SnI2-based solar cells.
| Possible Cause | Suggested Action | Expected Outcome | Relevant Characterization |
| High Series Resistance (Rs) | Poor conductivity of the charge transport layers or poor contact at the interfaces.[24][25] | Ensure the quality and conductivity of the FTO/ITO substrate and the top electrode. Optimize the thickness and properties of the ETL and HTL. | Reduced Rs and an improved FF. |
| Low Shunt Resistance (Rsh) | Presence of pinholes or other defects in the perovskite film that create leakage current pathways.[24][26] | Improve the film morphology by optimizing the deposition process and using additives to create a more compact and uniform layer. | Increased Rsh, leading to a higher FF. |
| Non-ideal Diode Behavior | High recombination rates at interfaces or in the bulk can lead to a high diode ideality factor. | Implement strategies to reduce recombination, such as defect passivation and energy level alignment. | A diode ideality factor closer to 1 and an improved FF. |
Quantitative Impact of Troubleshooting Low Fill Factor
| Troubleshooting Strategy | Device Parameter | Before | After | Reference |
| Binary Additives (PEAI + EDAI₂) | FF (%) | ~55 | ~65 | [12][13] |
| PCE (%) | ~6.0 | 8.47 | [12][13] | |
| Optimized ETL/HTL | FF (%) | 76.17 | 84.29 | [27] |
| PCE (%) | 26.42 | 29.8 | [27] |
Experimental Protocols
Fabrication of a Planar p-i-n SnI₂-based Perovskite Solar Cell
This protocol outlines a typical procedure for fabricating a FASnI₃-based solar cell.
Experimental Workflow for Device Fabrication
Caption: Workflow for the fabrication of a SnI2-based perovskite solar cell.
Materials and Reagents:
-
ITO-coated glass substrates
-
Deionized water, isopropanol, acetone
-
PEDOT:PSS aqueous dispersion
-
Formamidinium iodide (FAI), this compound (SnI₂), Tin(II) fluoride (SnF₂)
-
Anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)
-
Chlorobenzene (anti-solvent)
-
C₆₀, Bathocuproine (BCP)
-
Silver (Ag) or Gold (Au) evaporation source
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in air.
-
-
Perovskite Precursor Preparation:
-
Inside a nitrogen-filled glovebox, prepare a 1 M FASnI₃ precursor solution by dissolving FAI and SnI₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).
-
Add a desired amount of SnF₂ (e.g., 10 mol%) to the solution and stir overnight.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into the glovebox.
-
Spin-coat the FASnI₃ precursor solution at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense chlorobenzene as an anti-solvent onto the substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Thermally evaporate C₆₀ (20 nm) and BCP (8 nm) onto the perovskite layer.
-
Finally, thermally evaporate the metal electrode (e.g., 100 nm of Ag or Au) through a shadow mask to define the active area.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Standard Characterization Techniques
a) Scanning Electron Microscopy (SEM)
-
Purpose: To analyze the morphology, grain size, and cross-sectional structure of the perovskite film and the complete device.
-
Procedure:
-
Prepare samples by mounting them on SEM stubs using carbon tape. For cross-sectional imaging, cleave the device.
-
If the layers are non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.
-
Load the sample into the SEM chamber and pump down to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV) and working distance.
-
Acquire top-down and cross-sectional images at various magnifications to observe the film's uniformity, grain boundaries, and layer thicknesses.[28]
-
b) X-Ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, phase purity, and crystallinity of the perovskite film.[29][30]
-
Procedure:
-
Mount the perovskite film on a zero-background sample holder.
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).
-
Scan the sample over a 2θ range relevant for perovskite structures (e.g., 10° to 60°).
-
Analyze the resulting diffraction pattern to identify the characteristic peaks of the desired perovskite phase and any impurity phases (e.g., SnO₂, SnI₄).[7]
-
c) UV-Visible (UV-Vis) Absorption Spectroscopy
-
Purpose: To determine the light absorption properties and the optical bandgap of the perovskite film.[31][32]
-
Procedure:
-
Place a perovskite film on a transparent substrate (e.g., glass) in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorption spectrum over a wavelength range of approximately 300-1000 nm.
-
Plot a Tauc plot ((αhν)² vs. hν) to extrapolate the bandgap of the material.
-
d) Photoluminescence (PL) Spectroscopy
-
Purpose: To assess the electronic quality of the perovskite film. Steady-state PL can indicate the presence of defects, while Time-Resolved PL (TRPL) measures the charge carrier lifetime.[33][34]
-
Procedure (Steady-State PL):
-
Excite the perovskite film with a laser at a wavelength shorter than the material's absorption edge (e.g., 532 nm).
-
Collect the emitted light using a spectrometer.
-
A higher PL intensity generally correlates with a lower density of non-radiative recombination centers.
-
-
Procedure (TRPL):
-
Excite the sample with a pulsed laser.
-
Measure the decay of the PL signal over time using a time-correlated single-photon counting (TCSPC) system.
-
Fit the decay curve to an exponential function to determine the carrier lifetime. Longer lifetimes are indicative of higher film quality.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating Sn2+ oxidation and enhancing device performance in tin-based perovskite solar cells via a CsTFA additive strategy - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of Sn2+ Oxidation in FASnI3 Perovskite Precursor Solution and Enhanced Stability of Perovskite Solar Cells by Reductive Additive. | Semantic Scholar [semanticscholar.org]
- 4. citedrive.com [citedrive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of the Doping and Defect Density in Mixed Sn–Pb Perovskites Mediated by SnF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Insight into the Effects of SnF2 Assisting the Performance of Lead-Free Perovskite of FASnI3: A First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow surface passivation and crystal relaxation with additives to improve device performance and durability for tin-based perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mitigating Voc Loss in Tin Perovskite Solar Cells via Simultaneous Suppression of Bulk and Interface Nonradiative Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing energy levels in perovskite solar cells with dual-hole and dual-electron transport layers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. aimspress.com [aimspress.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.aip.org [pubs.aip.org]
- 30. pubs.aip.org [pubs.aip.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Post-Deposition Annealing for Tin-Based Perovskite Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tin-iodide (SnI2)-based perovskite films. The following sections offer insights into optimizing the crucial post-deposition annealing step to enhance film quality and device performance.
Troubleshooting Guide
This guide addresses common issues encountered during the post-deposition annealing of tin-based perovskite films.
| Issue | Potential Cause | Recommended Solution |
| Poor Film Coverage / Pinholes | 1. Suboptimal Annealing Temperature: The annealing temperature may be too low for proper crystal growth and film formation. 2. Fast Crystallization: Tin-based perovskites are known for their rapid crystallization, which can lead to incomplete film formation if not controlled.[1][2] 3. Poor Substrate Wettability: The perovskite precursor solution may not be spreading evenly on the substrate. | 1. Optimize Annealing Temperature: Systematically vary the annealing temperature to find the optimal condition for your specific perovskite composition and substrate. 2. Solvent Annealing: Introduce a solvent vapor environment during the thermal annealing to slow down crystallization and promote the formation of a more uniform film with larger grains.[3] 3. Substrate Surface Treatment: Ensure the substrate is clean and consider surface treatments to improve wettability. |
| Low Power Conversion Efficiency (PCE) | 1. High Defect Density: Incorrect annealing can lead to a high density of defects, which act as recombination centers for charge carriers.[1][4] 2. Sn²⁺ Oxidation: Tin(II) is prone to oxidation to Tin(IV) at elevated temperatures, creating vacancies and increasing p-type doping, which is detrimental to device performance.[4][5] 3. Energy Level Mismatch: The annealing temperature of the electron transport layer (ETL), such as SnO₂, can affect its energy levels and the alignment with the perovskite layer.[2] | 1. Fine-tune Annealing Conditions: Adjust both the annealing temperature and time to minimize defect formation.[6] 2. Inert Atmosphere: Perform the annealing step in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation. 3. Additive Engineering: Incorporate additives like SnF₂ into the precursor solution to suppress the oxidation of Sn²⁺.[5] 4. Optimize ETL Annealing: The annealing temperature of the SnO₂ layer should be optimized to ensure good film quality and favorable energy level alignment. A lower temperature anneal for the SnO₂ layer can sometimes lead to better device performance.[7] |
| Film Degradation (e.g., turning yellow) | 1. Prolonged Annealing: Extended annealing times, especially at higher temperatures, can lead to the decomposition of the perovskite film.[8] 2. Moisture Exposure: Tin-based perovskites are sensitive to moisture, which can be exacerbated at higher temperatures. | 1. Reduce Annealing Time: Optimize for the shortest annealing time that still results in good crystallinity. Rapid thermal annealing (RTA) can be an effective technique.[8] 2. Strict Environmental Control: Ensure the entire fabrication and annealing process is carried out in a dry, inert environment. |
| Poor Crystallinity | 1. Annealing Temperature Too Low: Insufficient thermal energy to drive the crystallization process. 2. Annealing Time Too Short: The film may not have had enough time to fully crystallize. | 1. Increase Annealing Temperature: Gradually increase the annealing temperature to promote better crystal growth. 2. Increase Annealing Time: Extend the annealing duration to allow for more complete crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical range for post-deposition annealing temperature for tin-based perovskite films?
A1: The optimal annealing temperature for tin-based perovskite films is highly dependent on the specific composition (e.g., MASnI₃, FASnI₃, mixed cations/halides) and the substrate used. However, a general range is between 70°C and 150°C . For instance, FASnI₃ films have been successfully annealed at 70°C for 20 minutes.[9] For mixed cation and mixed halide perovskites like MA₀.₇FA₀.₃Pb(I₀.₉Br₀.₁)₃, an optimal annealing condition was found to be 100°C for 30 minutes.[6] It is crucial to experimentally determine the ideal temperature for your specific system.
Q2: How does the annealing of the SnO₂ electron transport layer affect the perovskite film?
A2: The annealing temperature of the SnO₂ electron transport layer (ETL) significantly impacts the morphology and properties of the subsequently deposited perovskite film. A study showed that annealing the SnO₂ layer at 120°C resulted in reduced surface defects and a significant increase in the grain size of the perovskite active layer, leading to improved power conversion efficiency (PCE) of the solar cell.[10] In contrast, annealing the SnO₂ at 90°C or 150°C resulted in lower device efficiency.[10] Therefore, optimizing the annealing temperature of the ETL is a critical step.
Q3: What are the common defects that arise from improper annealing of tin-based perovskites?
A3: Improper annealing can introduce several types of defects in tin-based perovskite films. One of the most significant issues is the oxidation of Sn²⁺ to Sn⁴⁺, which creates tin vacancies and leads to a high p-type doping concentration.[4] Other potential defects include halide vacancies and uncoordinated Sn²⁺ ions, particularly due to the volatilization of organic cations and halides at elevated temperatures.[11][12] These defects can act as non-radiative recombination centers, reducing the efficiency and stability of the solar cell.
Q4: Can solvent annealing be used in conjunction with thermal annealing for tin-based perovskites?
A4: Yes, solvent annealing is a highly effective technique to improve the quality of perovskite films. It involves exposing the film to a solvent vapor during the thermal annealing process. This slows down the rapid crystallization of tin-based perovskites, allowing for the formation of larger, more uniform grains with fewer pinholes.[3] This can lead to enhanced device performance.
Data Summary
The following tables summarize quantitative data from various studies on the effect of annealing temperature on tin-based perovskite films and related materials.
Table 1: Effect of SnO₂ ETL Annealing Temperature on Perovskite Solar Cell Performance
| Annealing Temperature of SnO₂ ETL (°C) | Average Grain Size of Perovskite Film (nm) | Average Power Conversion Efficiency (PCE) (%) |
| 90 | ~115 | 12 |
| 120 | ~180 | 15 |
| 150 | ~130 | 12 |
| Data extracted from a study on the effect of SnO₂ annealing on the overlying perovskite layer.[10] |
Table 2: Influence of Perovskite Film Annealing on Mixed Halide Perovskite Solar Cell Parameters
| Annealing Condition | Vₒc (V) | Jₛc (mA/cm²) | Fill Factor (%) | PCE (%) |
| 100°C for 30 min | 1.02 | 21.55 | 76.27 | 16.76 |
| Data for MA₀.₇FA₀.₃Pb(I₀.₉Br₀.₁)₃ perovskite solar cells.[6] |
Experimental Protocols
Protocol 1: Fabrication and Annealing of a Tin-Based Perovskite Film
This protocol provides a general procedure for the deposition and annealing of a tin-based perovskite film using a one-step spin-coating method.
Materials:
-
FTO-coated glass substrates
-
Tin(II) iodide (SnI₂)
-
Formamidinium iodide (FAI)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (antisolvent)
-
Electron Transport Layer (e.g., SnO₂) solution
-
Hole Transport Layer material (e.g., Spiro-OMeTAD)
-
Gold or Silver for top electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Deposit the SnO₂ electron transport layer onto the FTO substrate via spin-coating.
-
ETL Annealing: Anneal the SnO₂-coated substrates at the optimized temperature (e.g., 120°C) for 30 minutes in ambient air.[10]
-
Perovskite Precursor Preparation: Inside a nitrogen-filled glovebox, dissolve SnI₂ and FAI in a mixed solvent of DMF and DMSO to form the perovskite precursor solution.
-
Perovskite Film Deposition:
-
Transfer the cooled SnO₂ substrates into the glovebox.
-
Spin-coat the perovskite precursor solution onto the SnO₂ layer.
-
During the final seconds of spinning, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
-
Post-Deposition Annealing: Immediately transfer the substrate to a hotplate inside the glovebox and anneal at the desired temperature (e.g., 70°C - 100°C) for a specified time (e.g., 10-30 minutes). This step is critical for forming the final perovskite crystal structure.
-
HTL and Electrode Deposition:
-
After the film has cooled, deposit the hole transport layer (HTL) via spin-coating.
-
Finally, thermally evaporate the metal top electrode (e.g., Gold or Silver) to complete the device.
-
Visualizations
Caption: Fabrication workflow for tin-based perovskite solar cells.
Caption: Annealing temperature effects on perovskite film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in tin perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02596A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Annealing Conditions on Mixed Lead Halide Perovskite Solar Cells and Their Thermal Stability Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of annealing temperature of tin oxide electron selective layers on the performance of perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Defects and Defect Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Carboxylic acid-assisted synthesis for improving SnI2 stability and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing carboxylic acid-assisted synthesis (CAAS) to improve the stability and purity of tin(II) iodide (SnI₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of SnI₂ instability and impurity during synthesis and storage?
A1: The primary cause of SnI₂ instability is the propensity of tin(II) (Sn²⁺) to oxidize to tin(IV) (Sn⁴⁺), especially in the presence of oxygen and moisture.[1][2] This oxidation leads to the formation of SnI₄ and other tin oxide species, which act as impurities and are detrimental to the performance of optoelectronic devices like perovskite solar cells.[1][3]
Q2: How does the carboxylic acid-assisted synthesis (CAAS) method improve the stability and purity of SnI₂?
A2: The CAAS method improves SnI₂ stability and purity through a multi-faceted approach.[1][4] Carboxylic acids, such as formic acid, facilitate the in-situ formation of tin nanoparticles from tin powder.[1][4] These nanoparticles have a high surface area, enhancing reactivity. The carboxylic acid ligands then coordinate with the tin surface, which serves a dual purpose: it stabilizes the Sn²⁺ oxidation state and facilitates the oxidative addition of iodine to the tin atom, speeding up the reaction and suppressing the formation of Sn⁴⁺ ions.[1][4]
Q3: Which carboxylic acid is most effective in the CAAS of SnI₂?
A3: While various carboxylic acids can be used, formic acid has been shown to be particularly effective.[1][4] Its simplicity and effectiveness in forming tin nanoparticles and facilitating the reaction make it a promising choice.[1][4] Other carboxylic acids like oxalic acid, citric acid, and 2,5-thiophenedicarboxylic acid have also been investigated.[5]
Q4: Can the CAAS method be performed in common organic solvents?
A4: Yes, the CAAS of SnI₂ is typically performed in common organic solvents used for perovskite precursor solutions, such as a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Yellowing of SnI₂ solution or powder | Oxidation of Sn²⁺ to Sn⁴⁺. | • Ensure all synthesis and handling are performed under an inert atmosphere (e.g., nitrogen or argon glovebox).[1] • Use high-purity, anhydrous solvents. • The CAAS method itself is designed to suppress this oxidation.[1][4] |
| Incomplete reaction or low yield | • Insufficient reaction time or temperature. • Poor dispersion of tin powder. • Ineffective carboxylic acid. | • Increase the stirring time to ensure proper dispersion and reaction. The CAAS method with formic acid is generally faster than conventional methods.[5] • Ensure vigorous stirring to maintain a good suspension of the tin powder.[5] • Confirm the purity and concentration of the carboxylic acid used. Formic acid has shown rapid reaction times.[5] |
| Precipitation in the precursor solution | Formation of insoluble tin oxides or other byproducts due to the presence of water or oxygen. | • Strictly maintain anhydrous and oxygen-free conditions throughout the process. • Filter the final SnI₂ solution through a PTFE filter (e.g., 0.22 μm) before use.[5] |
| Poor device performance (e.g., low power conversion efficiency in solar cells) | Presence of Sn⁴⁺ impurities in the SnI₂ precursor, leading to defects in the perovskite film.[1][3] | • Utilize the CAAS method to synthesize high-purity SnI₂ with minimal Sn⁴⁺ content.[1][4] • Consider adding other reducing agents or antioxidants to the precursor solution as an additional protective measure.[1] |
Quantitative Data Summary
The following table summarizes the performance of flexible perovskite solar cells fabricated using SnI₂ synthesized with the carboxylic acid-assisted (CAAS) method compared to a control device.
| Parameter | CAAS-SnI₂ Device | Reference |
| Power Conversion Efficiency (PCE) | 8.35% | [1][6] |
| Open-Circuit Voltage (Voc) | 0.59 V | [1][4] |
| Short-Circuit Current Density (Jsc) | 21.60 mA/cm² | [1][4] |
| Fill Factor (FF) | 66.5% | [1][4] |
| Active Area | >1 cm² | [1][4] |
| Stability (in air, 35-40% RH, no encapsulation) | Retained 40% of initial PCE after 2000 hours | [1] |
Experimental Protocols
Carboxylic Acid-Assisted Synthesis of SnI₂ Ink
This protocol is adapted from the work of Grischek et al.[1][5]
Materials:
-
Tin powder (99.8%)
-
Iodine (99.5%)
-
Formic acid (99%)
-
N,N-dimethylformamide (DMF, anhydrous, 99.8%)
-
Dimethyl sulfoxide (DMSO, anhydrous, 99.9%)
Procedure:
-
Under a nitrogen atmosphere, suspend tin powder in a 4:1 (v/v) mixture of DMF:DMSO.
-
Add formic acid to the suspension (e.g., 15 μl for a 1 mL solvent volume).
-
Stir the resulting greyish, dense dispersion for 4 hours.
-
Gradually add 0.8 mmol of iodine to the dispersion under vigorous stirring.
-
Continue to agitate the mixture for an additional 15 minutes to obtain the SnI₂ solution (ink).
Fabrication of FASnI₃ Perovskite Film
Materials:
-
CAAS-SnI₂ ink (prepared as above)
-
Formamidinium iodide (FAI)
-
Tin(II) fluoride (SnF₂)
Procedure:
-
Prepare the perovskite precursor solution by mixing the SnI₂ ink with FAI and SnF₂ in a 1:1:0.1 molar ratio to achieve a 0.8 M perovskite solution.
-
Before deposition, filter the solution using a 0.22 μm PTFE filter.
-
Spin-coat the perovskite precursor solution onto the substrate at 6000 rpm for 30 seconds.
Visualizations
References
- 1. Carboxylic Acid-Assisted Synthesis of this compound: Key for Stable Large-Area Lead-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in tin perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02596A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Carboxylic Acid-Assisted Synthesis of this compound: Key for Stable Large-Area Lead-Free Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of solvent choice on tin(II) iodide precursor ink stability and film quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin(II) iodide (SnI₂) precursor inks. The stability of these inks and the quality of the resulting thin films are critically dependent on solvent selection and handling procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precursor ink turning yellow/brown shortly after preparation?
A1: The color change is a common indicator of the oxidation of tin(II) (Sn²⁺) to tin(IV) (Sn⁴⁺).[1][2][3] This is a primary degradation pathway for tin-based perovskite precursors.[4][5] Certain solvents, particularly dimethyl sulfoxide (DMSO), are known to accelerate this oxidation process, especially when heated.[1][2][6] The presence of oxygen and moisture in the processing environment also significantly contributes to this degradation.[4][5][7]
Q2: Which solvents are recommended for preparing stable SnI₂ precursor inks?
A2: While DMSO has been widely used, its tendency to oxidize Sn(II) has led to the exploration of alternative solvents.[1][2][6] Promising replacements include N,N-dimethylformamide (DMF) when used in specific ratios with other solvents, and less common solvents like some amides (DEF, DMAC, NMAC, NMP) and diamides (TMU, DMI, DMPU).[8] A mixed solvent system of N,N-diethylformamide (DEF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to improve stability by avoiding direct oxidation by the solvent. Additionally, less hazardous options like a methanol and 1,4-dioxane mixture have been successfully used.[9] The choice of solvent can significantly impact the coordination with SnI₂ and the stability of the resulting complex.[8]
Q3: Can additives improve the stability of my SnI₂ ink?
A3: Yes, various additives have been shown to enhance ink stability. For instance, benzylhydrazine hydrochloride (BHC) can retard the oxidation of iodide anions and prevent the breakdown of organic cations in the precursor solution.[7] Carboxylic acid-assisted synthesis (CAAS) of SnI₂ has also been demonstrated to improve the precursor's stability against oxidation.[10][11][12][13]
Q4: What are the common signs of poor this compound film quality?
A4: Poor film quality can manifest in several ways, including the presence of pinholes, non-uniform coverage, and rough surface morphology. These issues can arise from rapid crystallization of the perovskite, which is influenced by the solvent system.[6] Films with high defect densities, often resulting from Sn²⁺ oxidation, will exhibit poor optoelectronic properties, such as shortened photoluminescence lifetimes.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precursor ink rapidly changes color (e.g., to yellow or brown) | Oxidation of Sn(II) to Sn(IV).[1][2][3] | • Prepare inks in an inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen and moisture.[7] • Use high-purity, anhydrous solvents. • Avoid using DMSO as the primary solvent, or use it in combination with other stabilizing solvents.[1][2][6] • Consider using alternative solvent systems like DEF/DMPU or MeOH/Dioxane.[9] • Add stabilizing additives like benzylhydrazine hydrochloride (BHC).[7] |
| Poor film uniformity and coverage | Uncontrolled, rapid crystallization of the perovskite film.[6] | • Utilize solvent systems that allow for slower, more controlled crystallization. Solvents with strong electron-donating abilities can form intermediate complexes with SnI₂, slowing down the crystallization rate.[6] • Optimize the spin-coating parameters (speed, duration) and annealing temperature/time.[14] • Employ an anti-solvent quenching step during spin-coating to promote uniform nucleation.[10] |
| Low photoluminescence (PL) lifetime in the final film | High density of non-radiative recombination centers, often due to Sn⁴⁺ defects.[4] | • Ensure the purity of the SnI₂ precursor. Solvent purification of SnI₂ can enhance performance.[15] • Minimize air exposure during film fabrication and characterization.[4] • Incorporate additives that can passivate defects. |
| Inconsistent device performance and reproducibility | Degradation of the precursor ink over time. | • Use freshly prepared precursor inks for device fabrication.[16] • If storing inks, do so in a dark, inert environment.[16] • Consider methods that improve the intrinsic stability of the SnI₂ precursor, such as carboxylic acid-assisted synthesis.[10][11][12][13] |
Quantitative Data Summary
Table 1: Solvent Properties and Their Impact on Sn(II) Iodide Precursor Inks
| Solvent/Solvent System | Key Properties/Observations | Impact on Ink Stability & Film Quality | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Strong electron-donating ability. | Can oxidize Sn(II) to Sn(IV), leading to ink degradation and poor film quality.[1][2][6] | [1][2][6] |
| N,N-dimethylformamide (DMF) | Commonly used, often in combination with other solvents. | Generally more stable than DMSO alone, but can still be susceptible to degradation.[6][17] | [6][17] |
| DEF/DMPU (6:1 v/v) | Proposed as a more stable alternative to DMSO-based systems. | Solution shows no signs of Sn(II) oxidation even after heating at 100°C for 24 hours. | [2] |
| Methanol/1,4-Dioxane | A less hazardous solvent alternative. | Suitable for preparing Sn-perovskite films with competitive photophysical properties.[9] | [9] |
Detailed Experimental Protocols
Protocol 1: Preparation of SnI₂ Precursor Ink using a Methanol/1,4-Dioxane Solvent System
This protocol is adapted from Greul E, et al. (2017).[9]
-
Preparation of SnI₂ Solution: In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve 111.6 mg of ultra-dry SnI₂ (99.999%) in 0.25 mL of anhydrous 1,4-dioxane.
-
Preparation of Organic Cation Solution: In a separate vial, dissolve 48 mg of methylammonium iodide (MAI) in 0.75 mL of anhydrous methanol. For mixed halide perovskites, a mixture of MAI and methylammonium bromide (MABr) can be used.
-
Mixing: Once the organic precursor is fully dissolved, add the methanol solution to the SnI₂ solution. This will aid in the complete dissolution of the remaining SnI₂.
-
Filtration: Before use, filter the final precursor solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Protocol 2: Spin-Coating Deposition of Tin-Based Perovskite Film
This is a general protocol and may require optimization for specific substrates and desired film thicknesses.[14]
-
Substrate Preparation: Ensure the substrate is thoroughly cleaned and pre-treated as required for your device architecture (e.g., with a compact TiO₂ layer).
-
Ink Preparation: Prepare the SnI₂ precursor ink as described in Protocol 1 or using your desired solvent system. Ensure the ink is at room temperature before deposition.
-
Deposition:
-
Place the substrate on the spin coater.
-
Dispense an adequate amount of the precursor ink (e.g., 30-50 µL) onto the center of the substrate.
-
Initiate the spin-coating program. A typical two-step program might involve a low-speed step for spreading (e.g., 1000 rpm for 10 s) followed by a high-speed step for thinning (e.g., 4000 rpm for 30 s).
-
-
(Optional) Anti-Solvent Quenching: During the high-speed step, dispense a stream of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid and uniform crystallization.
-
Annealing: Immediately transfer the coated substrate to a preheated hotplate in an inert atmosphere. Anneal at a specified temperature and duration (e.g., 90°C for 120 minutes) to remove residual solvent and promote crystal growth.[14]
-
Cooling: After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Solvents for Processing Stable Tin Halide Perovskites - ACS Energy Letters - Figshare [acs.figshare.com]
- 4. researchbunny.com [researchbunny.com]
- 5. Researchers gain insights into degradation mechanisms of hybrid tin-based perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation and Stabilization of Perovskite Inks for Solar Cells [dspace.library.uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carboxylic Acid-Assisted Synthesis of this compound: Key for Stable Large-Area Lead-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. Enhancing the performance of tin-based perovskite solar cells through solvent purification of tin iodide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
Minimizing residual water content in tin(II) iodide precursors and films
Technical Support Center: Tin(II) Iodide Precursors and Films
Welcome to the technical support center for researchers and scientists working with this compound (SnI₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize residual water content in your SnI₂ precursors and films, a critical factor for achieving high-quality materials and device performance.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to minimize water content in SnI₂ precursors and films?
A1: Residual water can significantly impact the quality and performance of SnI₂-based materials and devices. Water can lead to the hydration of SnI₂ and facilitate the oxidation of Sn²⁺ to Sn⁴⁺, which is detrimental to the optoelectronic properties of perovskite solar cells.[1] This oxidation can result in the formation of defects and impurities, such as SnI₄, which can act as recombination centers and degrade device performance. Furthermore, moisture can negatively affect the morphology and crystallinity of the perovskite film.[1]
Q2: What are the common signs of water contamination in my SnI₂ precursor solution?
A2: Visual inspection of the precursor solution can often reveal signs of water contamination. A fresh, high-purity SnI₂ solution in solvents like DMF or DMSO should be a clear, bright yellow-orange color. The presence of water can cause the solution to become cloudy or form precipitates. Over time, significant water contamination can lead to a change in color, often to a darker, brownish hue, indicating the degradation of the SnI₂.
Q3: How does atmospheric humidity affect my experiments with SnI₂?
A3: this compound is highly sensitive to moisture and air.[1] Performing experiments in a high-humidity environment increases the risk of water absorption by the precursor solution and the thin film during fabrication. This can lead to the issues mentioned in Q1. It is strongly recommended to work in a controlled atmosphere, such as a glovebox with low oxygen and water levels (ideally <10 ppm).[1] Exposure to ambient humidity can speed up the conversion of precursors to the final perovskite phase, which can lead to larger grain sizes but also an increase in voids and incomplete conversion.[2]
Q4: What is the impact of residual water on the final SnI₂-based thin film?
A4: Residual water in the precursor solution or absorbed during film deposition can have several negative effects on the final thin film. These include:
-
Poor Morphology: Increased surface roughness, pinholes, and non-uniform grain boundaries.[3]
-
Reduced Crystallinity: Formation of hydrated perovskite phases and disruption of the desired crystal structure.
-
Impaired Optoelectronic Properties: Introduction of mid-gap states and band tailing, leading to reduced light absorption and increased non-radiative recombination.[3]
-
Long-term Instability: The presence of water can accelerate the degradation of the film over time, especially when exposed to light and air.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with SnI₂ precursors and films.
Problem 1: My SnI₂ precursor solution is cloudy or has precipitates.
| Possible Cause | Troubleshooting Step |
| Water Contamination | Ensure all solvents are anhydrous and handled in a glovebox. Use freshly opened solvents or those dried over molecular sieves. Consider filtering the solution through a PTFE filter (0.2 µm) inside the glovebox. |
| Incomplete Dissolution | Gently heat the solution (e.g., to 60-70°C) while stirring. Ensure the correct solvent-to-solute ratio is used. |
| Low-Quality SnI₂ | Use high-purity, anhydrous SnI₂. If synthesizing your own, ensure the final product is thoroughly dried. |
Problem 2: The fabricated SnI₂-based perovskite film has poor morphology (e.g., pinholes, rough surface).
| Possible Cause | Troubleshooting Step |
| Humid Processing Environment | Fabricate the films in a glovebox with controlled humidity (<10 ppm H₂O). |
| Water in Precursor Solution | Prepare a fresh precursor solution using anhydrous solvents and high-purity SnI₂. |
| Inappropriate Annealing | Optimize the annealing temperature and time. A two-step annealing process or vacuum annealing can help improve film quality. |
| Solvent Evaporation Rate | The presence of ambient moisture can slow down solvent evaporation during spin coating, leading to thinner films.[4] Control the atmosphere during spin coating. |
Problem 3: The performance of my SnI₂-based solar cell is low and degrades quickly.
| Possible Cause | Troubleshooting Step |
| Sn²⁺ Oxidation due to Water | Minimize water exposure at all stages. Consider using additives in the precursor solution, such as SnF₂, which can help suppress the oxidation of Sn²⁺. |
| High Defect Density | Water-induced defects can act as recombination centers. Improve film quality by optimizing precursor solution and annealing conditions. |
| Poor Interfacial Contact | Ensure proper energy level alignment and good contact between the perovskite layer and the charge transport layers. Water can negatively impact these interfaces. |
Quantitative Data Summary
While specific quantitative data on residual water content in SnI₂ films and its direct correlation to device performance is not extensively documented in a single source, the following table summarizes the acceptable water content in commercially available high-purity precursors.
| Parameter | Value | Significance |
| Water Content in High-Purity SnI₂ Precursors | < 100 ppm | Low water content is essential for preparing high-quality perovskite layers and achieving good device performance. |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content in SnI₂ Precursor Solutions
This protocol outlines the general procedure for determining the water content in a SnI₂ precursor solution using coulometric Karl Fischer titration. This method is highly sensitive and suitable for detecting trace amounts of water.[5][6]
Materials and Equipment:
-
Coulometric Karl Fischer titrator
-
Anolyte and catholyte solutions for Karl Fischer titration
-
Gastight syringe
-
Anhydrous methanol (or other suitable solvent compatible with the precursor solution)
-
SnI₂ precursor solution to be tested
-
Glovebox with low humidity and oxygen levels
Procedure:
-
Set up the Karl Fischer titrator inside a glovebox to prevent contamination from ambient moisture.
-
Fill the titration cell with the appropriate anolyte and the generator electrode compartment with the catholyte.
-
Pre-titrate the solvent in the cell to remove any residual water until a stable, dry baseline is achieved.
-
Using a gastight syringe, carefully extract a known volume (e.g., 1 mL) of the SnI₂ precursor solution.
-
Inject the sample into the titration cell.
-
Start the titration. The instrument will generate iodine, which reacts with the water in the sample.
-
The titration is complete when all the water has been consumed. The instrument will calculate the water content based on the total charge required to generate the iodine.
-
Express the result in parts per million (ppm) or percentage by weight.
-
Perform multiple measurements to ensure accuracy and reproducibility.
Protocol 2: Vacuum Annealing for Drying SnI₂ Films
Vacuum annealing can be an effective method to remove residual solvent and water from SnI₂-based thin films, leading to improved crystallinity and film quality.
Materials and Equipment:
-
Spin-coated SnI₂ thin film on a substrate
-
Vacuum oven or a tube furnace connected to a vacuum pump
-
Temperature controller
-
Pressure gauge
Procedure:
-
Immediately after spin-coating the SnI₂ precursor solution in a glovebox, transfer the film to the vacuum chamber.
-
Reduce the pressure in the chamber to a low level (e.g., < 10⁻⁵ Torr).
-
Set the desired annealing temperature. For SnO₂ thin films, annealing temperatures between 100°C and 300°C have been used.[7] A similar range can be a starting point for optimizing SnI₂-based films, but lower temperatures (e.g., 70-150°C) are often preferred to prevent decomposition.
-
Anneal the film for a specific duration. A typical duration can range from 10 to 60 minutes. For SnO₂ films, a 30-minute anneal has been shown to be effective.[7]
-
After the annealing is complete, cool down the film to room temperature under vacuum before taking it out of the chamber.
-
Characterize the film to assess the impact of vacuum annealing on its properties.
Visualizations
Logical Workflow for Minimizing Water Contamination
Caption: Workflow for preparing SnI₂ films with minimal water content.
Degradation Pathway of SnI₂ in the Presence of Water and Oxygen
Caption: Simplified pathway of SnI₂ degradation due to water and oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. dzptechnologies.com [dzptechnologies.com]
- 3. Impact of the Humidity on the Structural and Optoelectronic Properties of Triple-cation Halide Perovskite Thin Films [jnsam.com]
- 4. jnsam.com [jnsam.com]
- 5. byjus.com [byjus.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
Overcoming poor film morphology and pinholes in spin-coated SnI2 layers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with spin-coated Tin (II) Iodide (SnI₂) layers. Our goal is to help you overcome common challenges such as poor film morphology and the formation of pinholes, ensuring high-quality, uniform films for your applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of pinholes and poor film morphology in spin-coated SnI₂ layers?
A1: Poor film quality in SnI₂ layers typically stems from several key factors:
-
Precursor Impurities: Commercial SnI₂ often contains SnI₄ (Sn⁴⁺) impurities, which can disrupt crystal growth and film uniformity. The oxidation of Sn²⁺ to Sn⁴⁺ is a primary challenge.[1][2]
-
Rapid Crystallization: Tin-based perovskites and related materials tend to crystallize very quickly, which can lead to the formation of non-uniform films with voids and pinholes.[1]
-
Substrate Contamination: Any foreign particles or residues on the substrate can act as nucleation sites for defects, leading to pinholes.[3] Thorough substrate cleaning is critical.[4]
-
Poor Solution Wettability: If the precursor solution does not properly wet the substrate surface, it can lead to de-wetting and the formation of islands rather than a continuous film. The substrate should ideally be flat and hydrophilic.[5]
-
Unoptimized Spin-Coating Parameters: The spin speed, acceleration, and duration directly influence the thickness and uniformity of the film.[5][6] The properties of the solvent, especially its volatility, also play a crucial role.[5]
Q2: How can I purify my SnI₂ precursor to improve film quality?
A2: A facile and effective method is to wash the SnI₂ powder with toluene. Toluene can selectively dissolve and remove the undesired SnI₄ impurity while leaving the pure SnI₂ behind, due to a significant difference in their solubility.[2] This simple purification step can lead to markedly improved film morphology and enhanced crystalline quality.[2]
Q3: What kind of additives can I use in my precursor solution to improve the SnI₂ film?
A3: Additives are essential for controlling the crystallization process and preventing oxidation. They can be broadly categorized as:
-
Reducing Agents: To prevent the oxidation of Sn²⁺ to Sn⁴⁺, agents like ammonium hypophosphite, thiosulfate, or hypophosphorous acid (H₃PO₂) can be incorporated into the precursor solution.[7][8]
-
Coordinating Additives: Lewis base additives like dimethyl sulfoxide (DMSO), urea, or poly(vinyl alcohol) (PVA) can coordinate with Sn²⁺.[1][7][9] This forms intermediate adducts that help slow down the rapid crystallization, promoting more uniform grain growth and better film coverage.[1][9]
-
Halide Additives: Small amounts of other tin halides, such as SnF₂, SnBr₂, or SnCl₂, are frequently used. SnF₂, for example, can undergo ligand exchange with SnI₄ to form SnI₂, effectively reducing the concentration of Sn⁴⁺ in the final film and suppressing the formation of tin vacancies.[10][11][12]
Q4: Can post-deposition treatments help fix a film with poor morphology?
A4: Yes, post-treatment steps can significantly improve film quality.
-
Annealing: A thermal annealing step after spin-coating is crucial. The annealing temperature and duration affect crystallinity, grain growth, and the removal of residual solvent.[13] Optimizing the annealing temperature can lead to smoother surfaces and reduced defects.[13]
-
Antisolvent Washing: During the spin-coating process, dripping a non-coordinating antisolvent (like a toluene:chloroform mixture) onto the spinning substrate can induce rapid and uniform nucleation.[10] This "antisolvent engineering" helps create dense, void-free films with high crystallinity.[7][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the fabrication of spin-coated SnI₂ films.
Problem: Film has visible pinholes and poor surface coverage.
Troubleshooting Workflow
Problem: Film appears non-uniform or has streaks.
Logical Relationship of Influencing Factors
Experimental Protocols & Data
Protocol 1: Purification of SnI₂ Powder via Toluene Washing
This protocol describes a simple solvent wash to remove SnI₄ impurities from commercial SnI₂ powder.[2]
-
Preparation: Work inside an inert atmosphere glovebox to prevent oxidation.
-
Washing: Add commercial SnI₂ powder to a vial. Add anhydrous toluene to the vial (e.g., 10 mL of toluene for 1 g of SnI₂).
-
Agitation: Stir the suspension vigorously for 10-15 minutes. The toluene will turn yellow/orange as it dissolves the SnI₄.
-
Separation: Allow the SnI₂ powder to settle. Carefully decant the toluene supernatant.
-
Drying: Repeat the washing step 2-3 times until the toluene remains clear. Dry the purified SnI₂ powder under vacuum to remove any residual toluene.
-
Storage: Store the purified, dark red SnI₂ powder in the glovebox.
Protocol 2: Spin-Coating with Antisolvent Engineering
This protocol provides a general method for depositing a high-quality SnI₂-based perovskite film using an antisolvent.[10]
-
Substrate Preparation: Thoroughly clean the substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve wettability.[13]
-
Precursor Solution: Prepare the SnI₂-based precursor solution with desired additives (e.g., with coordinating ligands and/or reducing agents) in a suitable solvent like DMF:DMSO.
-
Deposition: Transfer the substrate to a spin-coater inside a glovebox. Dispense the precursor solution onto the center of the substrate.
-
Spinning: Start the spin-coating program. A typical two-step program might be:
-
Step 1: 1000 rpm for 10 seconds (for spreading).
-
Step 2: 4000-6000 rpm for 30 seconds (for thinning).
-
-
Antisolvent Dripping: Approximately 15-20 seconds into the second spinning step, dispense a controlled volume (e.g., 100-200 µL) of an antisolvent (e.g., toluene) quickly onto the center of the spinning substrate. The film should rapidly change color, indicating crystallization.
-
Annealing: Immediately transfer the substrate to a preheated hotplate (e.g., at 100-150 °C) and anneal for 5-10 minutes to remove residual solvents and complete the crystallization process.[13]
Data Tables: Process Parameters and Their Impact
Table 1: Effect of Spin-Coating Parameters on Film Properties
| Parameter | Value Range | Effect on Film | Reference |
| Spin Speed | 1000 - 6000 rpm | Higher speeds lead to thinner films. Can affect crystallinity and grain aggregation. | [6][14] |
| Spin Time | 20 - 60 s | Longer times ensure complete solvent evaporation but can also lead to film drying defects if not optimized. | [6][15] |
| Annealing Temp. | 100 - 180 °C | Affects crystallinity, grain size, and defect density. Optimal temperature (e.g., 150 °C) can lead to smoother films with better charge mobility. | [13] |
Table 2: Common Additives and Their Functions
| Additive Class | Example | Typical Concentration | Primary Function | Reference |
| Reducing Agent | SnF₂ | 5-20 mol% | Suppresses Sn⁴⁺ formation, reduces hole density. | [11][12] |
| Reducing Agent | Hypophosphorous Acid (H₃PO₂) | ~1 vol% | Prevents oxidation of Sn²⁺ in the precursor and during film formation. | [8] |
| Coordinating Ligand | Urea | Variable | Improves perovskite solubility, leading to redeposition of smaller crystals onto larger grains for better crystallinity. | [9] |
| Co-Dopant | SnBr₂/SnF₂ | 0.2M / 0.2M | Co-doping can significantly decrease morphological defects and increase crystallinity. | [10] |
| Polymer Additive | Poly(vinyl alcohol) (PVA) | Variable | Improves film uniformity and long-term stability through hydrogen bonding interactions. | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the performance of tin-based perovskite solar cells through solvent purification of tin iodide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. light.utoronto.ca [light.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. osti.gov [osti.gov]
- 13. Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of SnI2 and PbI2 as precursors for perovskite solar cells
An Objective Analysis of Performance, Stability, and Fabrication Protocols for Researchers in Solar Cell Technology
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. Central to their success is the choice of metal halide precursors, which dictates the optoelectronic properties, stability, and environmental impact of the resulting devices. While lead(II) iodide (PbI2) has been the cornerstone of high-efficiency PSCs, toxicity concerns have propelled the investigation of alternatives, with tin(II) iodide (SnI2) emerging as a prominent contender. This guide provides a comprehensive comparative analysis of SnI2 and PbI2 as precursors, offering a data-driven overview for researchers and scientists in the field.
Performance Metrics: A Tale of Two Precursors
Lead-based perovskites have consistently demonstrated superior power conversion efficiencies (PCEs), with certified records exceeding 25%.[1] In contrast, the record efficiency for tin-based PSCs, while impressive and continually improving, stands at 14.6%.[1] The performance gap is primarily attributed to the facile oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and hinders charge transport.[2]
Recent advancements in 2024 and 2025 have shown promising progress for Sn-based cells. For instance, the use of specific additives and solvent engineering has pushed the certified efficiency of a FASnI3-based cell to 15.14%.[1] Another study in April 2024 reported an open-circuit voltage (Voc) of 0.974 V and a PCE of 15.7% for a FASnI3 device with a self-assembled dipole layer.[1] A recent breakthrough in August 2025 reported a PCE of 16.17% for a MASnI3-based cell.[3]
Below is a summary of key performance indicators for PSCs fabricated with SnI2 and PbI2 precursors.
| Precursor | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability |
| SnI2 | FTO/ZnO/FASnI3/CuI/C | 4.8 | - | - | - | 98% of initial PCE after 100 days (encapsulated) |
| SnI2 | ITO/TiO₂/MASnI₃/NiO/Al | 16.17 | 0.763 | 30.18 | 70.24 | - |
| SnI2 | (PEA)₀.₁₅(FA)₀.₈₅SnI₃ | 14.6 | - | - | - | T₉₆ = 2400 h (dark), T₉₅ = 1 h (illuminated) |
| SnI2 | (PEA)₀.₁₅(FA)₀.₈₅SnI₃ with TPPF | 15.14 | - | - | - | >3000 h storage, 500 h continuous illumination |
| SnI2 | FASnI₃ with dipole layer | 15.7 | 0.974 | - | - | T₈₅ = 1000 h (continuous illumination) |
| PbI2 | Inverted (p-i-n) MAPbI₃ | 21 | - | - | 86 | Stable under 1 sun in glovebox |
| PbI2 | CsPbI₃ (β-γ PHJ) | 20.17 | - | - | 84.17 | - |
| PbI2 | ITO/SnO₂/MAPbI₃/spiro-OMeTAD/Au | ~24 (simulated) | - | - | - | - |
Stability and Toxicity: The Core Trade-Off
The primary driver for exploring SnI2 is to mitigate the toxicity of lead. Lead is a well-documented neurotoxin, and its potential leakage from damaged solar modules poses significant environmental and health risks.[4][5] Tin is considered a more environmentally benign alternative. However, studies have indicated that SnI2 can lead to acidification of aquatic environments, suggesting that it is not entirely without environmental impact.[4][5]
From a device stability perspective, PbI2-based perovskites are generally more robust. The propensity of Sn²⁺ to oxidize to Sn⁴⁺ in the presence of air and moisture is a major degradation pathway for Sn-based PSCs.[2] This oxidation creates p-doping in the perovskite layer, leading to high dark currents and reduced device performance. Significant research efforts are focused on mitigating this instability through the use of additives, antioxidant materials, and encapsulation techniques. Mixed tin-lead perovskites are also being investigated as a compromise, offering reduced lead content while benefiting from the enhanced stability of lead.
Experimental Protocols: A Step-by-Step Guide to Fabrication
The fabrication of high-quality perovskite films is critical for achieving high-performance solar cells. Solution-based methods, particularly one-step and two-step spin coating, are widely used for both SnI2 and PbI2 precursors.
One-Step Solution Processing for MAPbI3 (Lead-Based) PSCs
This method involves spin-coating a precursor solution containing both MAI and PbI2.
-
Precursor Solution Preparation: Dissolve equimolar amounts of methylammonium iodide (MAI) and PbI2 in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 9:1 volume ratio) to a concentration of 1.35 M.[6]
-
Substrate Preparation: Prepare a substrate with the desired electron transport layer (e.g., TiO2 on FTO-coated glass).
-
Spin Coating: In a nitrogen-filled glove box, deposit the precursor solution onto the substrate. A typical spin-coating program is 2000 rpm for 5 seconds, followed by 4000 rpm for 20 seconds.[6]
-
Anti-Solvent Dripping: During the second spin-coating step (e.g., at the 10th second), drip an anti-solvent such as toluene or chlorobenzene onto the spinning substrate to induce rapid crystallization and form a uniform film.[6][7]
-
Annealing: Anneal the film on a hotplate at 100°C for 10 minutes to remove residual solvent and complete the perovskite crystallization.[6]
-
Device Completion: Deposit the hole transport layer (e.g., spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell.[7]
Two-Step Sequential Deposition for FAPbI3 (Lead-Based) PSCs
This method involves the sequential deposition of PbI2 and the organic cation.
-
PbI2 Deposition: Spin-coat a solution of PbI2 in DMF onto the substrate.[8]
-
Conversion to Perovskite: Spin-coat a solution of formamidinium iodide (FAI) in isopropanol (IPA) onto the PbI2 layer.[8]
-
Annealing: Anneal the film at an elevated temperature (e.g., 170°C for 10 minutes) to facilitate the intercalation of FAI into the PbI2 lattice and form the FAPbI3 perovskite.[8]
-
Device Completion: Proceed with the deposition of the hole transport layer and the metal contact.
One-Step Solution Processing for FASnI3 (Tin-Based) PSCs
Fabrication of tin-based PSCs requires stringent control to prevent the oxidation of Sn²⁺.
-
Precursor Solution Preparation: Dissolve formamidinium iodide (FAI) and SnI2 in a mixed solvent system, often with the inclusion of a reducing agent or additives like SnF2 to inhibit oxidation.[9] A common solvent mixture is DMF and DMSO.
-
Substrate Preparation: Prepare the substrate with the appropriate charge transport layers.
-
Spin Coating and Annealing: In an inert atmosphere (e.g., a nitrogen-filled glove box), spin-coat the precursor solution onto the substrate. The film is then annealed at a relatively low temperature (e.g., 80°C for 30 minutes).[10]
-
Device Completion: Complete the device by depositing the subsequent layers.
Logical Workflow for Perovskite Solar Cell Fabrication
The choice between SnI2 and PbI2 is a critical initial step that influences subsequent processing and final device characteristics. The following diagram illustrates the general workflow for perovskite solar cell fabrication, highlighting this key decision point.
References
- 1. Tin-based perovskite solar cell - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. journaljerr.com [journaljerr.com]
- 4. A Method for the Preparation of Highly Oriented MAPbI3 Crystallites for High-Efficiency Perovskite Solar Cells to Achieve an 86% Fill Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization in one-step solution deposition of perovskite films: Upward or downward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the stability and efficiency of MAPbI3 perovskite solar cells by theophylline-BF4− alkaloid derivatives, a theoretical-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the XRD Analysis and Phase Identification of Tin(II) Iodide: Powder vs. Thin Film
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis and resulting phase identification of tin(II) iodide (SnI₂) in its bulk powder and thin film forms. Understanding the structural disparities between these two morphologies is crucial for applications in optoelectronics, perovskite solar cells, and materials science. This document outlines detailed experimental protocols for sample preparation and presents a comparative analysis of their crystallographic structures supported by experimental data.
Introduction
This compound is a key semiconductor material, notable for its potential as a less-toxic alternative to lead-based perovskites. The crystallographic phase of SnI₂ can significantly influence its electronic and optical properties. In its bulk powder form, SnI₂ typically adopts a monoclinic crystal structure. However, when fabricated into a thin film, a phase transformation to a hexagonal structure is often observed. This guide will delve into the synthesis, fabrication, and XRD characterization of both forms to highlight these critical differences.
Experimental Protocols
Synthesis of this compound Powder (α-SnI₂)
A common method for synthesizing SnI₂ powder is through the direct reaction of metallic tin and iodine in a hydrochloric acid solution.
Materials:
-
Tin (Sn) metal
-
Iodine (I₂)
-
6M Hydrochloric acid (HCl)
-
Copper (II) sulfate (CuSO₄) solution (as a catalyst)
-
Deionized water
-
Ethanol
Procedure:
-
Approximately 5-7 grams of tin metal are placed in a 100 mL beaker.
-
40 mL of 6M HCl is added to the beaker, along with a few drops of CuSO₄ solution to catalyze the reaction.
-
The mixture is gently heated on a hot plate in a fume hood to facilitate the dissolution of tin and the formation of SnCl₂.
-
In a separate flask, a stoichiometric amount of iodine is dissolved in a minimal amount of ethanol.
-
The hot, filtered SnCl₂ solution is then slowly added to the iodine solution with constant stirring.
-
The resulting red-orange precipitate of SnI₂ is collected by vacuum filtration.
-
The collected powder is washed with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
The final product is dried in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the crystalline SnI₂ powder.
Fabrication of this compound Thin Films (β-SnI₂)
Two prevalent methods for the fabrication of SnI₂ thin films are thermal evaporation and spin coating.
2.2.1. Thermal Evaporation
Equipment and Materials:
-
High-vacuum thermal evaporation system
-
Tungsten or molybdenum evaporation boat
-
SnI₂ powder (99.99% purity)
-
Substrates (e.g., glass, ITO-coated glass)
-
Substrate holder and heater
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
The substrates are thoroughly cleaned by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
A small amount of high-purity SnI₂ powder is placed in the evaporation boat inside the vacuum chamber.
-
The cleaned substrates are mounted on the substrate holder.
-
The chamber is evacuated to a base pressure of at least 10⁻⁶ Torr.
-
The evaporation boat is resistively heated to a temperature sufficient to cause sublimation of the SnI₂ powder.
-
The deposition rate and film thickness are monitored in real-time using the QCM. A typical deposition rate is 1-5 Å/s.
-
The substrate can be kept at room temperature or heated to a specific temperature to influence film crystallinity.
-
After achieving the desired thickness, the shutter is closed, and the system is allowed to cool down before venting.
2.2.2. Spin Coating
Equipment and Materials:
-
Spin coater
-
SnI₂ precursor solution (e.g., SnI₂ dissolved in a suitable organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Substrates (e.g., glass, silicon wafers)
-
Hotplate for annealing
Procedure:
-
Substrates are cleaned using the same procedure as for thermal evaporation.
-
A precursor solution of SnI₂ is prepared by dissolving the powder in the chosen solvent. The concentration will influence the final film thickness.
-
The substrate is placed on the spin coater chuck and held by vacuum.
-
A small volume of the SnI₂ precursor solution is dispensed onto the center of the substrate.
-
The spin coating process is initiated, typically involving a two-step process: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000-5000 rpm for 30-60 seconds) to achieve the desired thickness.
-
The coated substrate is then transferred to a hotplate for annealing. The annealing temperature and time (e.g., 100-150 °C for 10-30 minutes) are critical parameters for solvent removal and film crystallization.
XRD Analysis and Phase Identification
XRD is a powerful non-destructive technique used to determine the crystallographic structure, phase composition, and other structural parameters of a material. The analysis of SnI₂ in powder and thin film forms reveals distinct structural characteristics.
This compound Powder
Commercial and lab-synthesized SnI₂ powder predominantly crystallizes in the monoclinic α-phase. This structure belongs to the C2/m space group. The XRD pattern of the powder exhibits numerous diffraction peaks corresponding to the various crystallographic planes of the monoclinic lattice.
This compound Thin Film
In contrast to the powder form, SnI₂ thin films, particularly those fabricated by thermal evaporation, often undergo a polymorphic transition to a hexagonal β-phase.[1] This phase is characterized by a high degree of preferred orientation, with the c-axis perpendicular to the substrate surface. This results in an XRD pattern dominated by (00l) reflections.
Data Presentation
The following tables summarize the crystallographic data and representative XRD peak analysis for both α-SnI₂ powder and β-SnI₂ thin films.
Table 1: Crystallographic Data of this compound Phases
| Property | α-SnI₂ (Powder) | β-SnI₂ (Thin Film)[1] |
| Crystal System | Monoclinic | Hexagonal |
| Space Group | C2/m | P6₃/mmc (or related) |
| Lattice Parameters | a = 14.17 Å | a = 4.506 Å |
| b = 4.535 Å | c = 6.946 Å | |
| c = 10.87 Å | ||
| β = 92.0° |
Table 2: Comparative XRD Peak Analysis
| α-SnI₂ (Powder) - Representative Peaks | β-SnI₂ (Thin Film) - Observed Peaks |
| 2θ (Cu Kα) | (hkl) |
| Data not explicitly found in searches | Multiple peaks expected |
Note: A detailed experimental powder XRD pattern with 2θ, (hkl), and relative intensities for α-SnI₂ was not available in the performed searches. The table for the powder form is therefore representative of the expected outcome.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for XRD analysis and the logical relationship between the sample form and the identified crystal phase.
Caption: Experimental workflow for XRD analysis of SnI₂ powder and thin films.
Caption: Relationship between SnI₂ sample form and observed crystal phase.
Conclusion
The structural characterization of this compound reveals a significant dependence on its physical form. While bulk SnI₂ powder typically exhibits a monoclinic α-phase with a random crystallite orientation, thin films often undergo a phase transformation to a hexagonal β-phase with a strong preferred orientation. This structural difference is critical for the performance of SnI₂-based devices and underscores the importance of thorough XRD analysis in materials characterization. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and scientists working with this promising semiconductor material.
References
Determining Tin Oxidation States in SnI₂ Films: A Comparative Guide to XPS Analysis
The precise determination of tin oxidation states in tin(II) iodide (SnI₂) thin films is crucial for understanding their chemical stability and performance in optoelectronic applications. The propensity for Sn(II) to oxidize to Sn(IV) can significantly impact the material's properties and device longevity. X-ray Photoelectron Spectroscopy (XPS) is a widely employed surface-sensitive technique for this purpose. This guide provides a comprehensive comparison of XPS with alternative methods, detailed experimental protocols, and quantitative data to aid researchers in obtaining reliable and accurate measurements.
Comparison of Analytical Techniques for Tin Oxidation State Analysis
While XPS is a powerful tool, it is essential to understand its capabilities and limitations in the context of other available analytical techniques. The choice of method can significantly influence the interpretation of results, especially for sensitive materials like tin halides.
| Feature | X-ray Photoelectron Spectroscopy (XPS) | X-ray Absorption Near Edge Structure (XANES) | ¹¹⁹Sn Solid-State Nuclear Magnetic Resonance (NMR) |
| Primary Information | Elemental composition, chemical state | Oxidation state, local coordination environment | Chemical environment, quantification of species |
| Probing Depth | Surface sensitive (typically < 10 nm)[1][2] | Bulk sensitive | Bulk sensitive |
| Chemical Shift | Small shift between Sn(II) and Sn(IV) in halides, often requiring careful peak fitting.[3] | Significant edge shifts with oxidation state.[4][5] | Large chemical shift anisotropy (CSA) is highly sensitive to the Sn oxidation state.[6][7] |
| Sample Damage | Potential for X-ray induced reduction or decomposition, especially in tin-based perovskites.[2][8][9][10] | Can also induce damage, but often less of a concern than with the prolonged exposure in XPS. | Non-destructive. |
| Quantification | Semi-quantitative, relies heavily on the accuracy of peak fitting models.[3] | Can provide fractions of each oxidation state.[11] | Can provide good quantification of Sn(II) and Sn(IV) populations.[6][7] |
| Accessibility | Widely available in university and commercial labs. | Requires synchrotron facilities, making it less accessible. | Requires specialized solid-state NMR equipment and expertise. |
Quantitative XPS Data for Tin Species
Accurate identification of tin oxidation states from XPS data relies on correct peak fitting of the Sn 3d core level spectra. The binding energy of the Sn 3d₅/₂ peak is the primary indicator of the chemical state. However, the reported values can vary, and the small chemical shift between Sn(II) and Sn(IV) presents a significant challenge.
| Tin Species | Oxidation State | Typical Sn 3d₅/₂ Binding Energy (eV) | Notes |
| Metallic Tin | Sn(0) | ~484.9 - 485.0 | Often has an asymmetric peak shape.[1][12] |
| This compound | Sn(II) | ~485.9 - 486.5 | Can be difficult to distinguish from Sn(IV) in some matrices. |
| Tin(IV) Species | Sn(IV) | ~486.6 - 487.0 | Often observed as a shoulder at a higher binding energy on the main Sn(II) peak in partially oxidized samples.[12][13] |
| Tin(IV) Oxide (SnO₂) | Sn(IV) | ~486.6 - 486.8 | Included for reference as a common oxidation product. The binding energy is very close to other Sn(IV) species.[1][12] |
Note: Binding energies should be charge-referenced to the adventitious carbon C 1s peak at 284.8 eV.
Experimental Protocol for XPS Analysis of SnI₂ Films
Given the air and X-ray sensitivity of tin iodide films, a carefully designed experimental protocol is paramount to obtaining meaningful data that reflects the true surface chemistry of the material.
1. Sample Handling and Transfer
-
Inert Atmosphere Preparation: Fabricate and store SnI₂ films in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent atmospheric oxidation.
-
Air-Sensitive Transfer: Utilize a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to ambient air.[14] This is critical to prevent surface oxidation before analysis.
2. XPS Instrumentation and Data Acquisition
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is standard. Using a low X-ray power setting is advisable to minimize potential beam damage.
-
Analysis Chamber: The analysis must be conducted under ultra-high vacuum (UHV) conditions (pressure < 1 x 10⁻⁸ mbar).
-
Minimizing Beam Exposure: Limit the X-ray exposure time for each analysis spot.[9] It is recommended to perform a time-dependent study on a test sample to assess the rate of any X-ray-induced changes.[3]
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the Sn 3d, I 3d, C 1s, and O 1s regions. Use a low pass energy (e.g., 20-40 eV) to achieve better energy resolution for chemical state analysis.
3. Data Analysis and Peak Fitting
-
Energy Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra before peak fitting.[12]
-
Sn 3d Peak Fitting:
-
The Sn 3d spectrum consists of a spin-orbit split doublet: Sn 3d₅/₂ and Sn 3d₃/₂. The separation is approximately 8.4 eV.[1]
-
Constrain the full width at half maximum (FWHM), peak area ratio (3:2 for 3d₅/₂:3d₃/₂), and spin-orbit splitting to be the same for all components (e.g., Sn(II) and Sn(IV)) within the fit.
-
Use appropriate peak shapes (typically a combination of Gaussian and Lorentzian functions).
-
The presence of Sn(IV) is often identified by a component at a binding energy approximately 0.7-1.0 eV higher than the Sn(II) component.
-
-
Quantification: The relative percentage of each oxidation state is determined from the area of the corresponding fitted peaks.
Experimental Workflow for XPS Analysis
The following diagram illustrates the logical flow for the XPS analysis of SnI₂ films, from sample preparation to data interpretation.
Caption: Workflow for XPS analysis of air-sensitive SnI₂ films.
References
- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Tin [xpsfitting.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 5. youtube.com [youtube.com]
- 6. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray-Induced Modification of the Photophysical Properties of MAPbBr3 Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. journals.ramartipublishers.com [journals.ramartipublishers.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. XPS analysis of air-sensitive materials | nanoFAB [nanofab.ualberta.ca]
A Comparative Guide to SnI₂ vs. SnCl₂ as Tin Sources in Perovskite Solar Cells
The quest for efficient and stable photovoltaic technologies has positioned perovskite solar cells at the forefront of renewable energy research. While lead-based perovskites have achieved remarkable power conversion efficiencies (PCEs), the inherent toxicity of lead has driven the exploration of less hazardous alternatives. Tin (Sn)-based perovskites are a promising substitute due to tin's similar electronic configuration and the favorable optoelectronic properties of tin-halide perovskites, such as a narrower bandgap (~1.3 eV) ideal for single-junction and tandem solar cell applications.[1][2][3]
The performance of tin-based perovskite solar cells is critically dependent on the quality of the perovskite film, which is significantly influenced by the choice of the tin precursor. The two most common tin sources are tin(II) iodide (SnI₂) and tin(II) chloride (SnCl₂). This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies used in fabricating these devices.
Performance Metrics: SnI₂ vs. SnCl₂
The choice of the tin precursor directly impacts the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While both precursors have been used to produce functional devices, they often yield different performance characteristics.
In direct comparisons, devices fabricated using SnI₂ have shown slightly higher efficiencies than those using SnCl₂ as the primary tin source. For instance, in a study replacing lead with tin, solar cells with a PbI₂:SnI₂ molar ratio of 2:2 achieved a PCE of 10.61%, whereas a similar device using SnCl₂ reached 10.10%.[4][5] Both represented a significant improvement over the baseline lead-only device (7.39%).[4][5]
However, these precursors are also widely used as additives in small quantities to improve film quality and passivate defects, where their effects can differ. One study on CsSnI₃-based cells found that using 10 mol% SnCl₂ as an additive resulted in a champion PCE of 3.56%, which was superior to devices made with excess SnI₂ (1.5% PCE).[6]
The table below summarizes representative performance data from studies utilizing SnI₂ and SnCl₂ as either the main precursor or an additive.
| Tin Source | Role | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| SnI₂ | Primary Source | CH₃NH₃Pb₀.₅Sn₀.₅I₃ | 10.61 | - | - | - | [4][5] |
| SnCl₂ | Primary Source | CH₃NH₃Pb₀.₅Sn₀.₅ICl₂ | 10.10 | - | - | - | [4][5] |
| SnI₂ | Additive (Excess) | CsSnI₃ | 1.5 | ~0.25 | ~15 | ~40 | [6] |
| SnCl₂ | Additive (10 mol%) | CsSnI₃ | 3.56 | ~0.35 | ~21 | ~48 | [6] |
Note: Voc, Jsc, and FF values are estimated from published graphs where not explicitly stated in the text.
Impact on Device Stability
A major challenge for tin-based perovskites is their poor stability, primarily due to the rapid and facile oxidation of Sn²⁺ to Sn⁴⁺ in the presence of oxygen and moisture.[1][2][3] This oxidation creates a high density of tin vacancies, leading to p-type self-doping, increased charge carrier recombination, and rapid degradation of the device.[1][2][3][6]
Both SnI₂ and SnCl₂, when used as additives, have been shown to enhance device stability, albeit through potentially different mechanisms. Using an excess of a tin(II) halide in the precursor solution is a common strategy to compensate for Sn²⁺ vacancies, suppress oxidation, and reduce background carrier density.[1][6]
Experimental evidence suggests that SnCl₂ may offer a stability advantage. In one study, devices prepared with SnCl₂ demonstrated superior stability, with minimal loss in power conversion efficiency over 10 days.[4][5] Another report indicated that unencapsulated CsSnI₃ cells with a SnCl₂ additive retained 70% of their initial PCE after approximately 7 hours of continuous illumination in ambient air.[6] It has been proposed that SnCl₂ can form a layer on the perovskite surface that acts as a dryer, improving the material's resilience to moisture.[1]
| Tin Source (as additive) | Device Structure | Stability Test Conditions | Performance Retention | Reference |
| SnI₂ (10% excess) | ITO/CuI/CsSnI₃/C₆₀/BCP/Al | Stored in glovebox for 10 days | Retained ~90% of initial PCE | [6] |
| SnCl₂ | CH₃NH₃Pb₀.₅Sn₀.₅ICl₂ | - | Superior stability over 10 days | [4][5] |
| SnCl₂ (10 mol%) | HTM-free CsSnI₃ | Continuous illumination in ambient air | Retained 70% of initial PCE after ~7h | [6] |
Experimental Protocols
The fabrication of high-performance tin-based perovskite solar cells requires precise control over the deposition and annealing processes, typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent the oxidation of Sn²⁺. Below is a generalized protocol synthesized from common one-step solution-processing methods.
1. Substrate Preparation and Cleaning:
-
Patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned sequentially.
-
Ultrasonication is performed in a detergent solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15-20 minutes each.[7][8]
-
The substrates are dried with a stream of dry air or nitrogen.
-
Immediately before use, the substrates are treated with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.[7]
2. Electron Transport Layer (ETL) Deposition:
-
A layer of SnO₂ is deposited onto the FTO substrate. This can be done by spin-coating a colloidal SnO₂ nanoparticle suspension.[8]
-
Typically, 50 µL of the SnO₂ solution is spin-coated at around 3000 RPM for 30 seconds.[8]
-
The substrates are then annealed in air at approximately 150-180°C for 30-60 minutes.[7][8]
3. Perovskite Layer Deposition (in N₂ Glovebox):
-
Precursor Solution Preparation: A precursor solution is made by dissolving the organic cation salt (e.g., Formamidinium Iodide - FAI) and the tin halide source (SnI₂ or SnCl₂ ) in a solvent mixture, commonly N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[9][10] Additives like SnF₂ or excess tin halide may be included to improve film quality and stability.[6]
-
Spin-Coating: The prepared precursor solution is spin-coated onto the ETL-coated substrate. A typical two-step program involves a low-speed spin (e.g., 1000 RPM for 10s) to spread the solution, followed by a high-speed spin (e.g., 4000-6000 RPM for 30s).[8]
-
Antisolvent Quenching: During the high-speed step, an antisolvent (e.g., chlorobenzene or ethyl acetate) is rapidly dispensed onto the spinning substrate to induce fast and uniform crystallization.[8]
-
Annealing: The film is immediately transferred to a hotplate and annealed at a specific temperature (e.g., 60-130°C) for several minutes to remove residual solvent and complete the crystal growth.[8][11]
4. Hole Transport Layer (HTL) Deposition:
-
A solution of a hole-transporting material, such as Spiro-OMeTAD, is prepared in a solvent like chlorobenzene.[7][8]
-
Additives like Li-TFSI and t-BP are often included to improve conductivity and device performance.[7]
-
The HTL solution is deposited via spin-coating (e.g., 4000 RPM for 30s) on top of the perovskite layer.[8]
5. Electrode Deposition:
-
The fabrication is completed by depositing a metal back contact (e.g., gold or silver) via thermal evaporation through a shadow mask.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced stability and efficiency of Sn containing perovskite solar cell with SnCl2 and SnI2 precursors | springerprofessional.de [springerprofessional.de]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Progress towards High-Efficiency and Stable Tin-Based Perovskite Solar Cells | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thescipub.com [thescipub.com]
A Comparative Guide to the Spectrophotometric Determination of Iridium and Rhodium: The Tin(II) Iodide Method Versus Modern Chromogenic Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the classical spectrophotometric method using tin(II) iodide for the determination of iridium and rhodium against more recent and alternative chromogenic assays. The objective is to furnish researchers with the necessary data and methodologies to select the most suitable analytical approach for their specific research needs, particularly in the context of drug development and related scientific investigations where accurate quantification of these platinum group metals is crucial.
Introduction
Iridium and rhodium are precious metals whose unique catalytic and physicochemical properties have led to their increasing use in industrial and pharmaceutical applications. Consequently, the demand for simple, sensitive, and selective analytical methods for their determination is on the rise. Spectrophotometry, due to its accessibility and cost-effectiveness, remains a widely employed technique. The tin(II) halides, including iodide, have been historically used as reagents to form colored complexes with platinum group metals, enabling their spectrophotometric quantification. This guide revisits the this compound method and compares its performance with several contemporary spectrophotometric techniques.
Data Presentation: A Comparative Analysis
The performance of the this compound method is compared with that of other notable spectrophotometric methods for iridium and rhodium determination. The following tables summarize the key analytical parameters for each method, allowing for a direct and objective comparison.
Table 1: Comparative Performance of Spectrophotometric Methods for Iridium Determination
| Method/Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Detection Limit (µg/L) | Interferences |
| This compound | - | - | - | - | Other platinum group metals, base metals. |
| 5-(2-benzothiazolyl-azo)8-hydroxy-quinoline (BTAHQ)[1] | 563 | 4.81 x 10⁵ and 4.26 x 10⁷ | 0.0001 - 0.007 | 0.03 | Common ions can be masked. Rh(III) is a known interference in many methods.[1] |
| Perazine Dimalonate[2] | 515 | 9.93 x 10³ | Up to 24 | - | Tolerance limits for other platinum and base metals are reported.[2] |
Table 2: Comparative Performance of Spectrophotometric Methods for Rhodium Determination
| Method/Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Sandell's Sensitivity (µg cm⁻²) | Interferences |
| This compound/Bromide [3] | Yellow | - | - | - | Other platinum group metals and base metals. Iridium interferes.[3] |
| Tin(II) Chloride[4] | 475 | - | 4 - 20 | - | Ru, Os, Pd, Au, Cr interfere but can be removed.[4] |
| 2,4-dimethyl-3H-1,5-benzodiazepine (DBA)[5] | 510 | 4863 | 1 - 10 | 0.01205 | The method is reported to be selective with few interferences.[5] |
| Alizarin Red S[6] | - | - | 0.2 - 45 | - | The interference of foreign cations has been examined.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their replication and evaluation.
Spectrophotometric Determination of Iridium and Rhodium using this compound
Principle: Iridium(III) and Rhodium(III) ions react with this compound in an acidic medium to form colored complexes. The absorbance of these complexes is measured at their respective maximum absorption wavelengths (λmax) and is proportional to the concentration of the metal ions.
Reagents:
-
Standard Iridium(III) and Rhodium(III) stock solutions (1000 µg/mL).
-
This compound solution: Freshly prepared by dissolving solid this compound in a solution of potassium iodide and hydrochloric acid to prevent hydrolysis and oxidation.
-
Hydrochloric acid (concentrated).
-
Potassium iodide.
Procedure:
-
To a series of 25 mL volumetric flasks, add increasing aliquots of the standard iridium or rhodium solution.
-
Add a specific volume of concentrated hydrochloric acid to maintain the required acidity.
-
Add a freshly prepared solution of this compound.
-
Heat the solution in a water bath for a specific time to accelerate the complex formation and ensure reaction completion.
-
Cool the solutions to room temperature and dilute to the mark with deionized water.
-
Measure the absorbance of the solutions at the λmax against a reagent blank prepared in the same manner without the analyte.
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
Alternative Method: Spectrophotometric Determination of Iridium using 5-(2-benzothiazolyl-azo)8-hydroxy-quinoline (BTAHQ)[1]
Principle: Iridium(III) ions form a red complex with BTAHQ, which can be collected on a membrane filter. The absorbance of the colored membrane is then measured.
Reagents:
-
Standard Iridium(III) solution.
-
BTAHQ solution.
-
Buffer solution to maintain optimal pH.
-
Membrane filters.
Procedure:
-
Place an appropriate aliquot of the sample solution containing iridium into a beaker.
-
Add the buffer solution to adjust the pH to the optimal range.
-
Add the BTAHQ solution and mix well.
-
Filter the solution through a membrane filter to collect the Ir-BTAHQ complex.
-
Wash the filter to remove any unreacted reagents.
-
The absorbance of the colored complex on the membrane filter is measured directly using a spectrophotometer at 563 nm.
Alternative Method: Spectrophotometric Determination of Rhodium using 2,4-dimethyl-3H-1,5-benzodiazepine (DBA)[5]
Principle: Rhodium(III) reacts with DBA to form a red-colored product that can be extracted into an organic solvent for spectrophotometric measurement.
Reagents:
-
Standard Rhodium(III) chloride stock solution.
-
0.05% DBA reagent in methanol.
-
Buffer solution (pH 8.9).
-
n-butanol (for extraction).
Procedure:
-
In a beaker, mix 1 mL of the rhodium chloride stock solution with the 0.05% DBA reagent.
-
Adjust the pH to 8.9 using the buffer solution.
-
Transfer the mixture to a separating funnel and add 10 mL of n-butanol.
-
Shake vigorously to extract the Rh(III)-DBA complex into the organic phase.
-
Allow the phases to separate and collect the organic layer.
-
Measure the absorbance of the organic phase at 510 nm against a reagent blank.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the discussed analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid method for the spectrophotometric determination of iridium(IV) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. SPECTROPHOTOMETRIC DETERMINATION OF RHODIUM WITH TIN(II) CHLORIDE - SIMULTANEOUS DETERMINATION OF RHODIUM AND PLATINUM-文献详情-维普官网 [cqvip.com]
- 5. directivepublications.org [directivepublications.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Tin(II) Iodide-Based Photovoltaic Devices
An objective analysis of the performance of tin(II) iodide (SnI₂) based perovskite solar cells in comparison to their lead-based counterparts, supported by experimental data.
This guide provides a comprehensive comparison of the electrochemical properties of this compound (SnI₂)-based perovskite solar cells with the well-established lead-based perovskite solar cells, focusing on insights gained from electrochemical impedance spectroscopy (EIS). This technique is a powerful non-destructive tool used to investigate the internal electrical processes of photovoltaic devices, such as charge transport and recombination, which are critical for determining overall device efficiency and stability.
Performance Comparison: Tin-Based vs. Lead-Based Perovskites
Tin-based perovskites are being extensively researched as a less toxic alternative to lead-based perovskites. Formamidinium tin iodide (FASnI₃) is a promising candidate in this category. To provide a clear comparison, this guide will focus on contrasting the performance of FASnI₃ with the widely studied lead-based perovskite, formamidinium lead iodide (FAPbI₃).
While experimental conditions can vary between studies, a simulation-based comparison using SCAPS-1D provides a standardized platform to evaluate the intrinsic potential of these materials. The following table summarizes the key photovoltaic parameters for optimized FASnI₃ and FAPbI₃ solar cells.
| Parameter | FASnI₃ | FAPbI₃ |
| Open-Circuit Voltage (VOC) | 1.05 V | 1.12 V |
| Short-Circuit Current Density (JSC) | 28.55 mA/cm² | 24.85 mA/cm² |
| Fill Factor (FF) | 75.04 % | 85.25 % |
| Power Conversion Efficiency (PCE) | 22.49 % | 23.63 % |
Note: Data obtained from a comparative analysis using SCAPS-1D software.[1]
These simulations suggest that while FASnI₃ can achieve a higher short-circuit current density, its lower open-circuit voltage and fill factor result in a slightly lower overall power conversion efficiency compared to FAPbI₃.[1] The differences in these parameters are closely linked to the charge transfer and recombination dynamics within the devices, which can be elucidated by EIS.
Electrochemical impedance spectroscopy measurements on FAPbI₃-based solar cells have provided quantitative insights into the charge transfer and recombination processes. The following table presents typical equivalent circuit parameters obtained from fitting the Nyquist plots of FAPbI₃ devices.
| Parameter | Value | Description |
| Series Resistance (Rs) | ~50 Ω | Represents the total resistance of the transparent conductive oxide, contacts, and wiring. |
| Recombination Resistance (Rrec) | 684.2 - 1418.2 Ω | Relates to the resistance against charge recombination at the interfaces and within the perovskite layer. A higher value is desirable.[2][3] |
| Chemical Capacitance (Cµ) | ~10⁻⁷ - 10⁻⁶ F | Associated with the accumulation of charge carriers in the perovskite layer. |
Note: These values are representative and can vary based on device architecture and fabrication methods.[2][3]
A higher recombination resistance (Rrec) is indicative of suppressed charge recombination, which is a key factor for achieving high open-circuit voltage and fill factor.[2][3] The generally higher VOC and FF observed in FAPbI₃ devices compared to FASnI₃ can be partly attributed to a higher recombination resistance in the lead-based counterparts.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable EIS data. The following outlines a typical methodology for performing EIS measurements on perovskite solar cells.
Device Fabrication
A standard planar p-i-n device architecture is often used for both tin- and lead-based perovskite solar cells. The layers are sequentially deposited on a transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO). A typical device structure is as follows:
TCO / Electron Transport Layer (ETL) / Perovskite Absorber Layer / Hole Transport Layer (HTL) / Metal Contact
-
ETL: Commonly used materials include TiO₂ or SnO₂.
-
Perovskite Absorber: FASnI₃ or FAPbI₃. For FASnI₃, additives like SnF₂ are often included to suppress the oxidation of Sn²⁺.
-
HTL: Spiro-OMeTAD is a widely used material.
-
Metal Contact: Gold (Au) or Silver (Ag) is typically used.
Electrochemical Impedance Spectroscopy (EIS) Measurement
EIS measurements are performed using a potentiostat equipped with a frequency response analyzer.
-
Measurement Conditions: Measurements can be conducted in the dark or under illumination (typically AM 1.5G, 100 mW/cm²).
-
Applied Bias: A DC voltage is applied to the solar cell, and a small AC voltage perturbation (e.g., 10 mV) is superimposed. The DC bias is typically varied from 0 V to near the open-circuit voltage (VOC).
-
Frequency Range: The frequency of the AC perturbation is swept over a wide range, typically from 1 MHz down to 0.1 Hz or lower.
-
Data Analysis: The resulting impedance data is plotted as a Nyquist plot (imaginary part vs. real part of the impedance). This plot is then fitted to an equivalent circuit model to extract the values of the different resistive and capacitive elements within the device.
Visualizing Charge Transfer and Recombination Pathways
The following diagrams illustrate the key electronic processes occurring within a perovskite solar cell that are probed by EIS.
Caption: Charge generation, transport, and recombination pathways in a perovskite solar cell.
The above diagram illustrates the desired pathway for charge carriers (solid arrows) leading to photocurrent generation and the detrimental recombination pathways (dashed arrows) that represent loss mechanisms. EIS helps to quantify the resistance associated with these recombination pathways.
Caption: A typical workflow for electrochemical impedance spectroscopy measurements of perovskite solar cells.
This workflow outlines the key steps involved in acquiring and analyzing EIS data for perovskite solar cells, from device fabrication to the extraction of meaningful physical parameters. By following a consistent protocol, researchers can generate reliable data for comparing the performance of different perovskite materials and device architectures.
References
A Comparative Guide to the External Quantum Efficiency of SnI2-Based Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the external quantum efficiency (EQE) of tin(II) iodide (SnI2)-based perovskite solar cells (PSCs) against common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate experimental workflows.
Performance Comparison of Perovskite Solar Cells
SnI2-based perovskites are a promising, less-toxic alternative to their lead-based counterparts. The following table summarizes the key performance parameters related to the external quantum efficiency of various perovskite compositions.
| Perovskite Composition | Peak EQE (%) | Wavelength at Peak EQE (nm) | Integrated Short-Circuit Current Density (Jsc) (mA/cm²) | Reference |
| Tin-Based | ||||
| Formamidinium Tin Iodide (FASnI3) | ~85 | ~700-800 | 21.22 | [1] |
| Methylammonium Tin Iodide (MASnI3) | >80 | ~600-750 | Not specified | |
| Cesium Tin Iodide (CsSnI3) | >90 | ~400-800 | 33.99 | [2] |
| Lead-Based Alternative | ||||
| Methylammonium Lead Iodide (MAPbI3) | >90 | ~500-750 | 23.46 | [3] |
| Mixed Tin-Lead | ||||
| (FASnI3)0.6(MAPbI3)0.4 | >90 | ~400-800 | Not specified | [4] |
Experimental Protocol: External Quantum Efficiency (EQE) Measurement
The following protocol outlines the standardized method for measuring the external quantum efficiency of perovskite solar cells.
Objective: To determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.
Materials and Equipment:
-
Perovskite solar cell to be tested
-
Light source (e.g., Xenon arc lamp)
-
Monochromator
-
Optical chopper
-
Calibrated reference photodiode (e.g., silicon photodiode)
-
Lock-in amplifier
-
Current preamplifier
-
Computer with data acquisition software
Procedure:
-
System Calibration:
-
Position the calibrated reference photodiode at the sample location.
-
Illuminate the reference photodiode with the monochromatic light from the monochromator, chopped at a specific frequency.
-
Record the reference photodiode's current response across the desired wavelength range. This provides the incident photon flux at each wavelength.
-
-
Sample Measurement:
-
Replace the reference photodiode with the perovskite solar cell to be tested.
-
Ensure the entire active area of the solar cell is illuminated by the monochromatic light beam.
-
Connect the solar cell to the current preamplifier, which is then connected to the lock-in amplifier.
-
Measure the short-circuit current of the perovskite solar cell at each wavelength across the same range used for calibration. The lock-in amplifier will selectively measure the current generated in response to the chopped light, rejecting noise from stray light.
-
-
Data Analysis:
-
The external quantum efficiency (EQE) at each wavelength (λ) is calculated using the following formula:
EQE(λ) = [(I_sc(λ) / q) / (P_in(λ) / (h * c / λ))] * 100%
where:
-
I_sc(λ) is the measured short-circuit current of the sample at wavelength λ.
-
q is the elementary charge.
-
P_in(λ) is the incident optical power at wavelength λ, determined from the reference photodiode measurement.
-
h is Planck's constant.
-
c is the speed of light.
-
-
The integrated short-circuit current density (Jsc) is calculated by integrating the product of the EQE spectrum and the AM1.5G solar spectrum over the relevant wavelength range.[5] This calculated Jsc should be compared with the Jsc value obtained from current-voltage (J-V) measurements under simulated sunlight to validate the accuracy of the measurements.
-
Experimental Workflow
The following diagram illustrates the workflow for a typical external quantum efficiency measurement.
Caption: Workflow for External Quantum Efficiency Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Achieving above 24% efficiency with non-toxic CsSnI3 perovskite solar cells by harnessing the potential of the absorber and charge transport layers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. enlitechnology.com [enlitechnology.com]
A Comparative Guide to the Long-Term Stability of Tin Halide Perovskite Compositions
The pursuit of lead-free perovskite solar cells has positioned tin halide perovskites at the forefront of academic and industrial research. However, the intrinsic instability of tin(II) and its propensity to oxidize to tin(IV) presents a significant hurdle to the long-term operational stability of these devices. This guide offers a comparative analysis of the long-term stability of various tin halide perovskite compositions, including formamidinium tin iodide (FASnI3), cesium tin iodide (CsSnI3), and mixed-cation formulations. By summarizing key experimental data and detailing methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of tin halide perovskite stability.
Degradation Mechanisms in Tin Halide Perovskites
The primary degradation pathway in tin halide perovskites is the oxidation of Sn²⁺ to Sn⁴⁺, a process significantly accelerated by the presence of moisture and oxygen.[1] This oxidation leads to the formation of Sn(IV) species, such as SnI4, which can initiate a cyclic degradation process. The presence of iodine, formed from the interaction of SnI4 with moisture and oxygen, further accelerates the degradation of the perovskite material.[1] The selection of the A-site cation and the overall device architecture, particularly the hole transport layer (HTL), have been shown to play a crucial role in mitigating these degradation processes.[2]
Quantitative Stability Comparison
While a direct side-by-side comparison under identical standardized conditions is scarce in the literature, this section summarizes reported stability data for various tin halide perovskite compositions. It is crucial to note the different experimental conditions under which these results were obtained.
Formamidinium Tin Iodide (FASnI3)
FASnI3 is a promising candidate due to its favorable bandgap. However, its stability, particularly in ambient conditions, remains a key challenge. Recent strategies have focused on the use of additives to enhance its resilience.
| Composition | Additive | Testing Conditions | Stability Metric | Reference |
| FASnI3 | OM4 (organic additive) | Unencapsulated, ambient air, 30% RH, 25°C | Retained >80% of initial PCE after 250 hours | [2] |
| FASnI3 | OM6 (organic additive) | Unencapsulated, ambient air, 30% RH, 25°C | Retained >90% of initial PCE after 250 hours | [2] |
| FASnI3 | PEABr (phenylethylammonium bromide) | Light soaking | Retained ~80% of initial efficiency after 350 hours | [3] |
| FASnI3 | None (control) | Light soaking | Complete degradation within 140 hours | [3] |
Cesium Tin Iodide (CsSnI3)
The inorganic nature of CsSnI3 offers the potential for improved thermal stability compared to its organic cation-containing counterparts. However, it is also susceptible to oxidation.
| Composition | Testing Conditions | Stability Metric | Reference |
| B-γ-CsSnI3 with Cs2SnI6 layer | Unencapsulated, ambient air | Retained 90% of initial performance after 20 hours | [4] |
Mixed-Cation Tin Halide Perovskites
The incorporation of multiple cations, such as cesium and formamidinium, has emerged as a promising strategy to enhance both the efficiency and stability of tin halide perovskites.
| Composition | Testing Conditions | Stability Metric | Reference |
| Cs-doped FASnI3 | Stored in N2 atmosphere | Maintained 90% of initial PCE after 2000 hours | [5] |
| (FA,Cs)SnI3 with CDTA additive | Encapsulated, continuous light soaking | Retained 90% of its initial performance after 1000 hours | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of stability studies. Below are representative protocols for the synthesis of different tin halide perovskite compositions and a general procedure for stability testing.
Synthesis of FASnI3 with Organic Additives
This protocol is based on the work by addressing ambient stability challenges in pure FASnI3 perovskite solar cells through organic additive engineering.
-
Precursor Solution Preparation: A 1.4 M solution of FASnI3 is prepared in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (4:1 v/v).
-
Additive Incorporation: The organic additives (OM4 or OM6) are added to the FASnI3 precursor solution at an optimized concentration.
-
Thin Film Deposition: The precursor solution is spin-coated onto the substrate in a nitrogen-filled glovebox.
-
Annealing: The film is annealed at a specific temperature and duration to promote crystallization.
Synthesis of Cs-doped FASnI3
This protocol is adapted from research on the structural regulation of FASnI3 for enhanced stability.
-
Precursor Solution Preparation: Precursor solutions are prepared by dissolving formamidinium iodide (FAI), cesium iodide (CsI), and tin(II) iodide (SnI2) in a mixed solvent system, typically DMF and DMSO. The molar ratio of CsI to FAI is varied to achieve the desired doping concentration.
-
Thin Film Deposition: The mixed-cation precursor solution is deposited onto the substrate via spin-coating.
-
Anti-Solvent Dripping: An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Thermal Annealing: The substrate is subsequently annealed on a hotplate to remove residual solvent and improve crystallinity.
Long-Term Stability Testing Protocol (ISOS-D-1 Inspired)
This protocol describes a general procedure for shelf-life stability testing in ambient conditions.
-
Device Fabrication: Complete perovskite solar cell devices are fabricated with the desired composition and architecture.
-
Initial Characterization: The initial photovoltaic parameters (PCE, Voc, Jsc, FF) of the unencapsulated devices are measured under simulated AM 1.5G illumination.
-
Storage Conditions: The devices are stored in a controlled environment, for example, in ambient air with a relative humidity of 30% at 25°C.
-
Periodic Measurements: The photovoltaic parameters of the devices are measured at regular intervals over an extended period (e.g., every 24 or 48 hours).
-
Data Analysis: The evolution of the normalized PCE, Voc, Jsc, and FF is plotted as a function of storage time to determine the device lifetime (e.g., T80, the time it takes for the PCE to decrease to 80% of its initial value).
Visualizing Degradation and Experimental Workflow
Degradation Pathway of Tin Halide Perovskites
References
- 1. Local Structure and Dynamics in Methylammonium, Formamidinium, and Cesium Tin(II) Mixed-Halide Perovskites from 119Sn Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing ambient stability challenges in pure FASnI3 perovskite solar cells through organic additive engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.uos.ac.kr [pure.uos.ac.kr]
- 6. Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials [scirp.org]
Navigating the Perovskite Landscape: A Comparative Guide to the Environmental Impact and Toxicity of Lead-Based vs. Lead-Free Alternatives
For researchers, scientists, and professionals in drug development, the burgeoning field of perovskite technology presents both immense promise and significant challenges. While lead-based perovskites have demonstrated remarkable efficiency in applications like solar cells and optoelectronics, their inherent toxicity and potential environmental repercussions necessitate a thorough evaluation of safer, lead-free alternatives. This guide provides an objective comparison of the environmental impact and toxicity of lead-based versus lead-free perovskites, supported by experimental data and detailed methodologies.
The primary concern surrounding lead-based perovskites is the potential for lead to leach into the environment, posing risks to ecosystems and human health.[1] This has spurred intensive research into alternative materials, primarily those based on tin (Sn), bismuth (Bi), antimony (Sb), and germanium (Ge).[2][3] However, the transition to lead-free options is not without its own set of environmental and performance-related trade-offs.
Quantitative Comparison of Toxicity
The acute toxicity of perovskite materials is a critical parameter in assessing their potential health and environmental risks. The half-maximal lethal concentration (LC50) and half-maximal inhibitory concentration (IC50) are key metrics used to quantify this toxicity. Below is a summary of available data from various experimental studies.
| Perovskite Type | Compound/Material | Test Organism/Cell Line | Endpoint | Concentration | Citation |
| Lead-Based | Methylammonium Lead Iodide (MAPbI₃) | Human dopaminergic neuroblastoma (SH-SY5Y) cells | Cell Death | 50 µg/ml (significant cell death after 7 days) | [2] |
| Methylammonium Lead Iodide (MAPbI₃) | Human lung adenocarcinoma epithelial (A549) cells | Cell Death | No significant cell death up to 200 µg/ml | [2] | |
| Lead Iodide (PbI₂) | Zebrafish (Danio rerio) embryos | LC50 (4 days post-fertilization) | 0.83 mM | [4] | |
| Lead-Free | Tin Iodide (SnI₂) | Zebrafish (Danio rerio) embryos | LC50 (4 days post-fertilization) | 0.09 mM | [4] |
| Tin Iodide (SnI₂) | Rat (Oral) | LD50 | 2274 mg/kg | [5] | |
| Bismuth(III) oxide Nanoparticles | Allium cepa (onion) root cells | Genotoxicity | 25, 50, 75, and 100 ppm | [6] |
Environmental Impact: Lead Leaching
A significant environmental concern for perovskite solar cells is the potential for the constituent heavy metals to leach into the surrounding environment, particularly from damaged or discarded devices. Standardized leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP) and the Synthetic Precipitation Leaching Procedure (SPLP), are used to assess this risk.
| Perovskite Type | Leaching Test | Leaching Conditions | Result | Citation |
| Lead-Based | Dynamic Leaching Tests (DLT) including TCLP and SPLP | Simulating landfill and rainfall conditions | Leaching concentration of Pb exceeded the hazardous waste limit of 5 mg/L. | [3] |
| Outdoor Leaching Tests | Rooftop installation for up to 9 months | Glass-glass encapsulated devices damaged by hail released only 0.07% ± 0.01% of their initial Pb. | [7] | |
| Lead-Free | Not specified in searches | - | Data not readily available in the conducted searches. | - |
Life Cycle Assessment (LCA) Comparison
A Life Cycle Assessment provides a holistic view of the environmental impact of a product from raw material extraction to end-of-life. Several studies have compared the LCA of lead-based and lead-free perovskite solar cells.
| Study Focus | Key Findings | Citation |
| Lead-based vs. Lead-free (Sn-based) Indoor Photovoltaics | Lead-free (Sn-based) IPVs are not inherently more eco-friendly than their lead-based counterparts when considering the entire life cycle. | [5] |
| Different Fabrication Processes for Lead-Based Perovskites | The manufacturing phase, particularly the use of gold and solvents, has the largest environmental impact. | |
| Low-Dimensional Materials in Perovskites | Lower dimensional material-based perovskite solar cells have the potential to outperform conventional PV technologies with a shorter lifetime and faster energy payback period. | [8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate overnight.[9]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the perovskite material. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 50 μL of serum-free media and 50 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[9]
-
Formazan Solubilization: Add 150 μL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.[9]
Aquatic Toxicity Assessment: Zebrafish Embryotoxicity Assay
The zebrafish (Danio rerio) embryo is a widely used model for in vivo toxicity screening due to its rapid development, transparency, and genetic similarity to humans.
-
Embryo Collection and Staging: Collect freshly fertilized embryos and select viable, normally developing embryos at a specific stage (e.g., 8 hours post-fertilization).[10]
-
Exposure: Place individual embryos in wells of a multi-well plate containing different concentrations of the test perovskite solution. A control group with only the vehicle (e.g., water) is also included.[10][11]
-
Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), assess endpoints such as mortality (LC50), hatching rate, and morphological malformations.[10][11]
Environmental Leaching Assessment: Toxicity Characteristic Leaching Procedure (TCLP)
The TCLP is a regulatory method used to determine if a waste is hazardous by simulating leaching through a landfill.
-
Sample Preparation: A representative sample of the perovskite solar cell is crushed to a specific particle size.
-
Extraction: The crushed sample is placed in an extraction vessel with an acidic extraction fluid (either a buffered acetic acid solution or a dilute acetic acid solution, depending on the sample's pH).
-
Agitation: The vessel is rotated end-over-end for 18 hours to simulate the leaching process.
-
Analysis: The liquid extract is then separated from the solid material and analyzed for the concentration of lead or other target elements.
Visualizing the Pathways and Processes
Caption: Lifecycle and potential environmental leakage pathways of perovskite solar cells.
Caption: A typical experimental workflow for assessing the toxicity of perovskite materials.
Conclusion
The development of perovskite technology stands at a critical juncture where performance must be balanced with environmental and health considerations. While lead-based perovskites currently offer superior performance, the risks associated with lead toxicity are a significant barrier to their widespread adoption. Encapsulation technologies and recycling strategies are being developed to mitigate these risks.
Lead-free alternatives, particularly those based on tin, show promise but also exhibit their own toxicity and stability challenges. The available data suggests that simply replacing lead with another metal does not guarantee a "greener" material, and a comprehensive life cycle assessment is crucial for a fair comparison. Further research is needed to develop lead-free perovskites that are not only efficient and stable but also have a demonstrably lower environmental and toxicological footprint. For researchers and developers, a "safe-by-design" approach, considering the entire lifecycle of the material, will be paramount in realizing the full and sustainable potential of perovskite technologies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Health hazards of methylammonium lead iodide based perovskites: cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. TIN(II) IODIDE - Safety Data Sheet [chemicalbook.com]
- 6. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Life cycle assessment of low-dimensional materials for perovskite photovoltaic cells - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00540B [pubs.rsc.org]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Commercial Tin(II) Iodide Purity for Reproducible Perovskite Fabrication
A Comparative Guide for Researchers in Perovskite Photovoltaics
The quality of precursor materials is a critical factor in the fabrication of high-performance and reproducible perovskite solar cells. For tin-based perovskites, the purity of tin(II) iodide (SnI₂), particularly the concentration of oxidized Sn(IV) species, is a major determinant of device efficiency and stability. This guide provides an objective comparison of the impact of SnI₂ purity on perovskite device performance, supported by experimental data and detailed protocols for material characterization and device fabrication.
The oxidation of Sn²⁺ to Sn⁴⁺ in SnI₂ precursors is a significant challenge, leading to p-type self-doping, increased trap state densities, and accelerated degradation of the perovskite film.[1][2][3][4] Even trace amounts of Sn⁴⁺ can be detrimental to the photovoltaic performance of the resulting devices.[1][3] Consequently, the selection and purification of the SnI₂ source are paramount for achieving reliable and high-efficiency tin-based perovskite solar cells.
Comparative Analysis of SnI₂ Purity and Perovskite Solar Cell Performance
The following table summarizes the performance of perovskite solar cells fabricated using SnI₂ from various commercial sources with different purity levels and purification methods. It is important to note that direct comparison between studies can be challenging due to variations in device architecture and fabrication conditions. However, the data clearly demonstrates a strong correlation between higher SnI₂ purity and improved solar cell performance.
| SnI₂ Source/Purity Level | Purification Method | Key Performance Metrics | Reference |
| Commercial SnI₂ (Standard Purity, e.g., 99.9%) | None | Lower PCE, significant non-perovskite phase formation (>33%) | [1] |
| Commercial SnI₂ | Toluene Washing | PCE: 10.70% | [5] |
| Commercial SnI₂ | Carboxylic Acid-Assisted Synthesis (CAAS) | PCE: 8.35%, Voc: 0.59 V, Jsc: 21.60 mA/cm², FF: 66.5% | [6] |
| Commercial SnI₂ (Control for CAAS) | None | Average PCE: 6.07 ± 0.51% | [6] |
| Ultra-High Purity SnI₂ (99.999%) | As received | Negligible secondary phase formation | [1] |
| SnI₂ with Sn Powder Additive | In-situ reduction of Sn⁴⁺ | Improved film quality and performance | [7][8] |
| SnI₂ with SnF₂ Additive | Suppression of Sn²⁺ oxidation | Improved carrier lifetime and PCE | [8][9][10] |
| SnI₂ with Zwitterionic Antioxidant | Surface passivation and Sn²⁺ stabilization | Single-junction PCE: 21.7% (certified 20.7%) | [11] |
Experimental Protocols
Reproducible results in perovskite research hinge on meticulous experimental procedures. The following sections detail the methodologies for key experiments related to the evaluation of SnI₂ purity and the fabrication of tin-based perovskite solar cells.
Purity Assessment of SnI₂
a) X-ray Photoelectron Spectroscopy (XPS) for Sn⁴⁺ Detection
XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material.
-
Sample Preparation: A small amount of the SnI₂ powder is mounted on a sample holder using conductive carbon tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Instrumentation: A monochromatic Al Kα X-ray source is used for excitation.
-
Data Acquisition: High-resolution spectra of the Sn 3d core level are acquired.
-
Data Analysis: The Sn 3d spectrum is deconvoluted into its constituent peaks. The binding energy of the Sn 3d₅/₂ peak for Sn²⁺ is typically around 486.3 eV, while for Sn⁴⁺ it is shifted to a higher binding energy of approximately 487.4 eV.[7] The relative percentage of Sn⁴⁺ can be quantified by integrating the areas of the respective peaks.
b) Iodimetric Titration for Quantification of Sn(II) Content
This redox titration method determines the amount of Sn²⁺ in a sample.
-
Sample Preparation:
-
In a 250 mL glass beaker, add 50 mL of concentrated hydrochloric acid and 90 mL of deionized water.
-
Create an oxygen-free atmosphere by bubbling CO₂ gas through the solution for 2 minutes or by adding small pieces of dry ice.
-
Accurately weigh 0.04-0.05 g of the SnI₂ sample and add it to the beaker.
-
Under a continuous CO₂ atmosphere, boil the solution for 3 minutes to ensure all tin is in the Sn(II) state.
-
Cool the solution by adding dry ice.[12]
-
-
Titration:
-
Immediately titrate the cooled solution with a standardized potassium iodide/potassium iodate (KI/KIO₃) solution.
-
The endpoint is detected potentiometrically using a platinum ring electrode.[12]
-
-
Calculation: The concentration of Sn²⁺ is calculated based on the stoichiometry of the reaction between Sn²⁺ and the iodine generated in situ.
Purification of Commercial SnI₂
Toluene Washing Method
This method is effective for removing SnI₄ impurities, which are more soluble in nonpolar solvents like toluene than SnI₂.
-
Procedure:
-
Stir a suspension of the commercial SnI₂ powder in anhydrous toluene for a specified period (e.g., 24 hours) under an inert atmosphere (e.g., in a nitrogen-filled glovebox).
-
Separate the solid SnI₂ by filtration.
-
Wash the filtered SnI₂ powder with fresh toluene.
-
Dry the purified SnI₂ powder under vacuum to remove any residual solvent.[5]
-
Fabrication of Tin-Based Perovskite Solar Cells
The following is a general procedure for the fabrication of a planar p-i-n perovskite solar cell.
-
Substrate Preparation:
-
Pre-patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are dried with a nitrogen gun and then treated with UV-Ozone for 15-20 minutes.
-
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at approximately 150°C in a nitrogen-filled glovebox.[13]
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution by dissolving SnI₂ and an organic cation iodide (e.g., formamidinium iodide - FAI) in a solvent mixture such as DMF:DMSO. Additives like SnF₂ may also be included in the solution.
-
Spin-coat the precursor solution onto the HTL in a nitrogen-filled glovebox. A two-step spin-coating process is often used (e.g., a low-speed step followed by a high-speed step).[13]
-
During the high-speed step, an anti-solvent (e.g., toluene) is often dripped onto the spinning substrate to induce rapid crystallization.[13]
-
The film is then annealed at a specific temperature (e.g., 100°C) to form the final perovskite crystal structure.[13]
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit an ETL, such as C₆₀ or TPBi, onto the perovskite layer via thermal evaporation.
-
Finally, deposit a metal electrode (e.g., silver or aluminum) through a shadow mask using thermal evaporation to define the active area of the device.[13]
-
Visualizing the Workflow and Key Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the critical relationship between SnI₂ purity and perovskite solar cell performance.
Caption: Workflow for assessing the purity of commercial SnI₂.
Caption: Key steps in the solution-based fabrication of perovskite films.
Caption: The relationship between SnI₂ purity and solar cell performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges in tin perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02596A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the performance of tin-based perovskite solar cells through solvent purification of tin iodide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. light.northwestern.edu [light.northwestern.edu]
- 12. mt.com [mt.com]
- 13. light.utoronto.ca [light.utoronto.ca]
Safety Operating Guide
Proper Disposal of Tin(II) Iodide: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Tin(II) iodide (SnI₂), also known as stannous iodide, tailored for researchers, scientists, and professionals in drug development.
This compound is a red-orange solid that is corrosive and harmful if ingested, inhaled, or in contact with skin.[1] It is also sensitive to air, moisture, and light.[1][2] Adherence to strict disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. The primary recommended method for disposal is as hazardous solid waste, managed by a licensed disposal company.[3][4] However, for laboratory settings, a pre-treatment step to convert the this compound into a more stable, less hazardous form can be undertaken before collection.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as rubber, neoprene, or nitrile), chemical worker's goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][3] An eyewash station and emergency shower should be readily accessible.[3]
In the event of a spill, sweep the solid material carefully to avoid generating dust and transfer it to a suitable, labeled, non-metallic container for disposal.[1][3]
Pre-treatment Protocol: Conversion to Insoluble Tin(II) Hydroxide
This protocol is designed to convert this compound into the less soluble and less hazardous Tin(II) hydroxide through precipitation. This reduces the immediate risks associated with the corrosive and reactive nature of the iodide salt.
Materials:
-
Waste this compound
-
Deionized water
-
1M Sodium carbonate (Na₂CO₃) or 1M Sodium hydroxide (NaOH) solution
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Buchner funnel and filter paper
-
Designated hazardous waste container, properly labeled
Procedure:
-
Segregation and Preparation: In a chemical fume hood, carefully place the waste this compound into a beaker. Do not mix it with other chemical waste streams.
-
Dissolution: Slowly add deionized water to the beaker while stirring to dissolve the this compound. Note that this compound has limited solubility and may hydrolyze, so some turbidity is expected.[5]
-
Precipitation: While continuously stirring, slowly add a 1M solution of sodium carbonate or sodium hydroxide to the this compound solution. This will initiate the precipitation of white Tin(II) hydroxide (Sn(OH)₂).
-
Reaction: SnI₂(aq) + 2NaOH(aq) → Sn(OH)₂(s) + 2NaI(aq)
-
Reaction: SnI₂(aq) + Na₂CO₃(aq) → Sn(OH)₂(s) + 2NaI(aq) + CO₂(g) (Note: If using sodium carbonate, be aware of potential gas evolution).
-
-
pH Adjustment: Continue adding the basic solution until the pH of the mixture is between 8 and 10.[3] This pH range helps to ensure the complete precipitation of the tin hydroxide.[3]
-
Digestion: Allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Separation: Separate the solid Tin(II) hydroxide precipitate from the liquid by vacuum filtration using a Buchner funnel. The liquid phase (filtrate) will contain soluble sodium iodide, which is significantly less hazardous than this compound.
-
Waste Collection:
-
Solid Waste: Carefully transfer the collected Tin(II) hydroxide precipitate into a clearly labeled hazardous waste container for "Inorganic Tin Waste."
-
Liquid Waste: The filtrate should also be collected in a labeled hazardous waste container, as it may still contain dissolved tin and iodide ions.
-
-
Final Disposal: Both the solid and liquid waste containers must be sealed, properly labeled as "Hazardous Waste," and disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[6][7]
Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Source |
| Melting Point | 320 °C | [3][8] |
| Boiling Point | 717 °C | [3] |
| Specific Gravity | 5.285 g/cm³ | [3][8] |
| Solubility in Water (20°C) | 9.8 g/L (reacts slowly) | [3] |
| Recommended pH for Precipitation | 8 - 10 | [3] |
| HMIS Health Rating | 3 | [1][3] |
| HMIS Flammability Rating | 0 | [1][3] |
| HMIS Reactivity Rating | 1 | [1][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: A flowchart outlining the key steps for the safe pre-treatment and disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. you-iggy.com [you-iggy.com]
- 3. Tin hydroxide (Sn(OH)4), (T-4)- | 12054-72-7 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. US3542507A - Recovery of tin from tin bearing solutions - Google Patents [patents.google.com]
- 7. Tin II Cation Reactions [MarZ Chemistry] [marz-kreations.com]
- 8. acid base - How to prevent Tin ions from precipitating as Tin(II,IV) Hydroxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tin(II) Iodide
Essential protocols for the safe handling, storage, and disposal of Tin(II) iodide, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to both personal safety and experimental success. This compound (SnI₂), a key compound in the synthesis of perovskite solar cells and other advanced materials, requires specific safety measures due to its hazardous properties.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed, inhaled, or in contact with skin.[2] Inhalation may cause respiratory irritation.[3][5] Furthermore, it is suspected of damaging fertility or the unborn child.[2][3] Due to these hazards, a comprehensive PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] Do not wear contact lenses.[5] |
| Skin | Chemical-resistant gloves (e.g., rubber, neoprene, or nitrile).[5] | Gloves must be inspected prior to use and disposed of properly after. Use proper glove removal technique.[6] |
| Protective work clothing, including a lab coat, long sleeves, and pants.[2][7] | A complete suit protecting against chemicals may be necessary depending on the scale of work.[6] | |
| Closed-toe shoes.[2] | ||
| Respiratory | NIOSH-approved dust and mist respirator. | Required when engineering controls are not sufficient to maintain exposure below permissible limits, or for emergency use.[5][7] A dust mask type N95 (US) is a suitable option. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the necessary steps for handling this chemical in a laboratory setting.
Experimental Protocol for Handling:
-
Preparation:
-
Personal Protective Equipment (PPE):
-
Don all required PPE as detailed in Table 1.
-
-
Handling:
-
Storage:
Emergency and Disposal Plan
In the event of an emergency or when the material is no longer needed, proper procedures must be followed to ensure safety and environmental protection.
Table 2: Emergency Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, supply oxygen. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes immediately. Seek immediate medical attention.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][8] |
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate respiratory and protective equipment.[2]
-
Isolate the spill area and provide ventilation.[2]
-
Use a neutralizing agent if appropriate.
-
Carefully sweep or vacuum up the spilled material using a HEPA filter to avoid raising dust, and place it in a closed, suitable, non-metallic container for disposal.[2][5]
-
Prevent the spill from entering drains or waterways.[6]
Disposal Plan:
All this compound waste, including contaminated materials, must be disposed of as hazardous waste.
Experimental Protocol for Disposal:
-
Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams.
-
-
Storage:
-
Store the waste container in a designated, secure hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][7]
-
Handle uncleaned containers as you would the product itself.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. ltschem.com [ltschem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. rkrorwxhoilrmq5p.ldycdn.com [rkrorwxhoilrmq5p.ldycdn.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
